molecular formula C21H26N2O3 B15614428 Rauwolscine CAS No. 131-03-3; 6211-32-1

Rauwolscine

Cat. No.: B15614428
CAS No.: 131-03-3; 6211-32-1
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-DIRVCLHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rauwolscine is a methyl 17-hydroxy-20xi-yohimban-16-carboxylate.
This compound has been reported in Rauvolfia serpentina, Rauvolfia volkensii, and other organisms with data available.
A stereoisomer of yohimbine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-DIRVCLHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045608
Record name Rauwolscine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-03-3, 182509-57-5
Record name Rauwolscine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, labeled with tritium, (16β,17α,20α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182509-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Yohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rauwolscine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-YOHIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LJ7LU45W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rauwolscine's Mechanism of Action on Alpha-2 Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwolscine (B89727), a potent and selective α2-adrenergic receptor antagonist, serves as a critical tool in pharmacological research. This document provides an in-depth technical guide on its mechanism of action, focusing on its interaction with the three human α2-adrenergic receptor subtypes: α2A, α2B, and α2C. We present a comprehensive overview of its binding affinity, its impact on downstream signaling pathways, namely the inhibition of cyclic AMP (cAMP) accumulation and its potential role in modulating Extracellular signal-Regulated Kinase (ERK) phosphorylation. Detailed experimental protocols for key assays are provided to facilitate reproducible research.

Introduction

This compound, also known as α-yohimbine, is a diastereoisomer of yohimbine (B192690) and a naturally occurring alkaloid. It is widely recognized for its high affinity and selectivity as an antagonist for α2-adrenergic receptors.[1] These receptors, part of the G protein-coupled receptor (GPCR) superfamily, are crucial regulators of sympathetic nervous system activity. Their activation by endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2] By blocking these receptors, this compound disinhibits adenylyl cyclase, leading to a range of physiological effects. Understanding the precise mechanism of action of this compound at each α2-adrenergic receptor subtype is paramount for its application in research and potential therapeutic development.

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound for the human α2A, α2B, and α2C adrenergic receptor subtypes has been determined through radioligand binding assays. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. This compound exhibits high affinity for all three subtypes, with a notable preference for the α2B and α2C subtypes.[1][2][3]

Compoundα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)Reference
This compound3.50.370.13[3]

Signaling Pathways

Antagonism of the cAMP Pathway

Alpha-2 adrenergic receptors are canonically coupled to the inhibitory G protein, Gi. Upon activation by an agonist, the α subunit of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound binds to the α2-adrenergic receptor but does not activate it. Instead, it competitively blocks the binding of agonists, thereby preventing the inhibition of adenylyl cyclase and leading to a relative increase in cAMP levels, particularly in the presence of an agonist.

cluster_membrane Cell Membrane R α2-Adrenergic Receptor G Gi Protein R->G Activation AC Adenylyl Cyclase G->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist Agonist (e.g., Norepinephrine) Agonist->R This compound This compound (Antagonist) This compound->R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream cluster_membrane Cell Membrane R α2-Adrenergic Receptor Signaling Intracellular Signaling Cascade R->Signaling Agonist Agonist Agonist->R This compound This compound This compound->R Blocks MEK MEK Signaling->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Transcription Transcription Factors pERK->Transcription cluster_prep Preparation cluster_assay Assay cluster_measure Measurement A Prepare Cell Membranes C Set up 96-well Plate (Total, Non-specific, Competition) A->C B Prepare Reagents ([3H]-Rauwolscine, Buffers, Competitor) B->C D Incubate at 25°C for 60-90 min C->D E Rapid Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 & Ki Calculation) F->G

References

The Pharmacological Profile of Rauwolscine: An In-Depth Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwolscine (B89727), also known as α-yohimbine, is an indole (B1671886) alkaloid with a distinct pharmacological profile primarily characterized by its potent and selective antagonism of α2-adrenergic receptors.[1][2] Preclinical investigations have revealed its complex interactions with various neurotransmitter systems, suggesting a broad therapeutic potential. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing quantitative data on its receptor binding and functional activity, detailing key experimental methodologies, and illustrating its principal signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting adrenergic and serotonergic pathways.

Introduction

This compound is a diastereomer of yohimbine (B192690), naturally found in the bark of the Pausinystalia yohimbe tree and plants of the Rauwolfia genus.[2] Its primary mechanism of action involves the blockade of α2-adrenergic receptors, which function as presynaptic autoreceptors to negatively regulate the release of norepinephrine (B1679862).[3] By antagonizing these receptors, this compound increases synaptic norepinephrine levels, leading to sympathomimetic effects.[3] Beyond its well-established α2-adrenergic antagonism, preclinical studies have demonstrated that this compound also interacts with several serotonin (B10506) (5-HT) receptor subtypes, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[4] This multifaceted pharmacology underlies its potential application in a range of conditions, from metabolic disorders to central nervous system-related indications.

Receptor Binding Profile

The affinity of this compound for its molecular targets has been extensively characterized using radioligand binding assays. The following tables summarize the binding affinities (Kd and Ki) of this compound for α2-adrenergic and serotonin receptors across various preclinical models.

Table 1: Binding Affinity of this compound at α2-Adrenergic Receptors

SpeciesTissue/Cell LineRadioligandParameterValue (nM)Reference
HumanPlatelet Membranes[³H]this compoundKd0.98[4]
BovineCerebral Cortex[³H]this compoundKd2.5[4][5]
RatBrain Membranes[³H]this compoundKi12[4]
MouseBrain Membranes[³H]this compoundKd2.33-3.03[6]
DogKidney Membranes[³H]this compoundKd2.33-3.03[6]
RabbitKidney Membranes[³H]this compoundKd2.33-3.03[6]

Table 2: Binding Affinity of this compound at Serotonin (5-HT) Receptors

ReceptorSpecies/Cell LineRadioligandParameterValue (nM)Reference
5-HT1AHuman Frontal Cortex[³H]this compoundKd40[7]
5-HT1ACHO Cells (human recombinant)[³H]8-OH-DPATKi158[8]
5-HT2BAV12 Cells (human recombinant)[³H]this compoundKd3.75[9]
5-HT2BAV12 Cells (human recombinant)[³H]5-HTKi14.3[9]

Functional Activity

The functional consequences of this compound's receptor binding have been investigated through various in vitro and in vivo functional assays.

Table 3: Functional Activity of this compound

AssayTargetCell Line/TissueParameterValue (µM)ActivityReference
Adenylyl Cyclase Inhibition5-HT1ACHO Cells (human recombinant)IC501.5Partial Agonist[8]
Food Intake Reductionα2-AdrenoceptorGenetically obese (ob/ob) and lean mice--Antagonist[4][10]
Antagonism of Clonidine-induced Sedationα2-AdrenoceptorMice--Antagonist[1]
Cardioprotection in Ischemic HeartsNot specifiedIsolated globally ischemic rat hearts--Protective Effect[11]

Signaling Pathways

This compound modulates intracellular signaling cascades primarily through its interaction with G-protein coupled receptors (GPCRs).

α2-Adrenergic Receptor Antagonism

This compound acts as a competitive antagonist at α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi/o).[12] By blocking these receptors, this compound prevents the Gi/o-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. In presynaptic neurons, this disinhibition results in increased norepinephrine release.[2]

alpha2_antagonism cluster_presynaptic Presynaptic Terminal cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine alpha2R α2-Adrenergic Receptor NE->alpha2R Activates Postsynaptic_Effect Increased Norepinephrine Signaling NE->Postsynaptic_Effect Activates Postsynaptic Receptors This compound This compound This compound->alpha2R Blocks Gi Gi Protein alpha2R->Gi Activates Gi->NE Inhibits Release

Caption: Antagonism of the α2-adrenergic receptor signaling pathway by this compound.
5-HT1A Receptor Partial Agonism

At 5-HT1A receptors, which are also coupled to Gi/o proteins, this compound exhibits partial agonist activity.[7][8] This means it can weakly activate the receptor, leading to a submaximal inhibition of adenylyl cyclase compared to a full agonist like serotonin.[8]

Caption: Partial agonism of this compound at the 5-HT1A receptor signaling pathway.
5-HT2B Receptor Antagonism

This compound acts as an antagonist at 5-HT2B receptors.[9][12] These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[12] By blocking this receptor, this compound prevents these downstream signaling events.

Caption: Antagonism of the 5-HT2B receptor signaling pathway by this compound.

Experimental Protocols

Radioligand Binding Assay ([³H]this compound)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for α2-adrenergic or 5-HT2B receptors.[4][12][13]

  • Objective: To determine the Ki of a test compound.

  • Materials:

    • Radioligand: [³H]this compound (final concentration typically 1-5 nM, near its Kd).[12]

    • Membrane Preparation: Homogenized cells or tissues expressing the target receptor (e.g., human platelet membranes, rat brain membranes).[4][14]

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[15]

    • Non-specific Binding Control: A high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine (B1677648) for α2-adrenergic receptors).[4][12]

    • Test compound at various concentrations.

    • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.[12]

  • Procedure:

    • Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend to a final protein concentration of 0.2-1 mg/mL.[12]

    • Assay Setup: In a 96-well plate, add assay buffer, [³H]this compound, and either the test compound at varying concentrations or the non-specific binding control.[4]

    • Initiation: Add the membrane preparation to initiate the binding reaction.[12]

    • Incubation: Incubate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[4][12]

    • Termination and Filtration: Rapidly filter the contents through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.[12]

    • Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[12]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.[12]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

binding_assay_workflow prep Membrane Preparation setup Assay Setup (Plate with Radioligand, Test Compound, Buffer) prep->setup initiate Initiate Reaction (Add Membranes) setup->initiate incubate Incubation (Reach Equilibrium) initiate->incubate filter Filtration & Washing (Separate Bound/Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate IC50 & Ki) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Inhibition Assay

This assay measures the functional activity of compounds at Gi/o-coupled receptors like the 5-HT1A receptor.[8]

  • Objective: To determine the IC50 and efficacy of a test compound's ability to inhibit adenylyl cyclase.

  • Materials:

    • Membranes from cells expressing the receptor of interest (e.g., CHO cells with human 5-HT1A receptors).[8]

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).[8]

    • ATP (substrate for adenylyl cyclase).

    • Test compound at various concentrations.

    • cAMP detection kit (e.g., EIA or radioimmunoassay).

  • Procedure:

    • Pre-incubate cell membranes with the test compound.

    • Initiate the reaction by adding a mixture of forskolin and ATP.

    • Incubate for a specific time and temperature.

    • Terminate the reaction.

    • Measure the amount of cAMP produced.

  • Data Analysis:

    • Plot the concentration of the test compound against the percentage of inhibition of forskolin-stimulated cAMP production.

    • Determine the IC50 value from the resulting dose-response curve.

    • Compare the maximal inhibition to that of a full agonist to determine the activity ratio (efficacy).[8]

Preclinical In Vivo Models

This compound has been evaluated in several animal models to assess its physiological and behavioral effects.

  • Appetite Suppression: In genetically obese (ob/ob) and lean mice, this compound administration has been shown to significantly reduce food intake, with the obese mice showing greater sensitivity to this anorectic effect.[10] These studies suggest a role for α2-adrenoceptor modulation in the regulation of feeding behavior.[10]

  • Central Nervous System Effects: this compound has been shown to antagonize the sedative and hypotensive effects of the α2-adrenoceptor agonist clonidine (B47849) in rats and mice, demonstrating its ability to cross the blood-brain barrier and exert central effects.[1]

  • Cardiovascular Effects: In anesthetized rats, this compound has been shown to impact blood pressure and heart rate.[16] Additionally, in isolated ischemic rat hearts, this compound demonstrated cardioprotective effects.[11]

Conclusion

The preclinical pharmacological profile of this compound is defined by its potent and selective antagonism of α2-adrenergic receptors, complemented by its interactions with 5-HT1A and 5-HT2B receptors. This unique polypharmacology provides a rationale for its investigation in a variety of therapeutic areas. The quantitative data from receptor binding and functional assays, along with findings from in vivo models, establish a solid foundation for further research. The detailed experimental protocols and pathway diagrams presented in this guide are intended to facilitate the design and interpretation of future studies aimed at fully elucidating the therapeutic potential of this compound. While the preclinical evidence is compelling, a notable lack of extensive human clinical trials highlights the need for further investigation to translate these findings to clinical applications.[2]

References

A Technical Guide to Rauwolscine Hydrochloride vs. Rauwolscine Base for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Rauwolscine hydrochloride and this compound base for research purposes. This document outlines the core chemical and physical properties, stability, and solubility of both forms, supported by detailed experimental protocols and an exploration of the relevant signaling pathways.

Core Chemical and Physical Properties

This compound, also known as α-yohimbine or isoyohimbine, is a diastereoisomer of yohimbine.[1][2] It is an indole (B1671886) alkaloid found in plants of the Rauvolfia and Pausinystalia genera.[1][3] In research settings, it is available primarily in two forms: the free base and the hydrochloride (HCl) salt. The choice between these forms is critical and depends on the specific requirements of the planned experiment, particularly concerning solubility and stability.

PropertyThis compound BaseThis compound Hydrochloride
Molecular Formula C₂₁H₂₆N₂O₃C₂₁H₂₇ClN₂O₃
Molecular Weight 354.44 g/mol [4]390.9 g/mol [5]
CAS Number 131-03-3[4]6211-32-1[2]
Appearance Solid[4]Crystalline solid[6]

Solubility and Stability: A Comparative Analysis

The hydrochloride salt of this compound is generally favored in research due to its enhanced aqueous solubility and stability compared to the free base form.

SolventThis compound Base SolubilityThis compound Hydrochloride Solubility
Water 2.24 mg/mL (requires sonication and warming)[7]~5 mM[7]
DMSO ~2-20 mM[7]7 mg/mL (17.9 mM)[5], 13.75 mg/mL (35.18 mM) with heating[8]
DMSO:PBS (pH 7.2) (1:1) Not specified0.5 mg/mL[6]
DMF Not specified0.1 mg/mL[6]

This compound hydrochloride solutions in DMSO can be stored at -80°C for up to a year, while in powder form it is stable for at least three years at -20°C.[5] It is important to note that moisture-absorbing DMSO can reduce the solubility of this compound hydrochloride, and using fresh DMSO is recommended.[5] Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.

Experimental Protocols

Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Methodology:

  • Calculate the required mass: Based on the molecular weight of this compound hydrochloride (390.9 g/mol ), calculate the mass needed for the desired volume and concentration. For 1 mL of a 10 mM solution, 3.909 mg is required.

  • Weigh the compound: Accurately weigh the calculated amount of this compound hydrochloride powder using a calibrated analytical balance and transfer it to a sterile vial.

  • Add solvent: Add the desired volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vivo Administration of this compound Hydrochloride in Mice

Materials:

  • This compound hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles

Methodology:

  • Compound Preparation: Dilute the this compound hydrochloride stock solution in sterile saline to the desired final concentration for injection. The final injection volume should typically be between 5-10 mL/kg of body weight.[3]

  • Dosing: The effective dose range for this compound in animal models is generally between 0.5-4.0 mg/kg.[3][9] The precise dose should be determined based on the specific research question and preliminary pilot studies.

  • Animal Handling and Injection:

    • Accurately weigh the mouse to calculate the exact injection volume.

    • For intraperitoneal (i.p.) injection, restrain the mouse appropriately.

    • Insert the needle at a shallow angle (15-20 degrees) into the peritoneal cavity.[3]

    • Gently aspirate to ensure the needle is not in a blood vessel or organ.[3]

    • Slowly inject the calculated volume of the this compound solution.[3]

    • Withdraw the needle and return the mouse to its home cage.[3]

  • Post-Injection Monitoring: Observe the animal for any adverse reactions. Behavioral testing or other experimental procedures can typically commence 20-30 minutes post-injection, allowing for adequate absorption.[3]

Radioligand Binding Assay for α2-Adrenergic Receptors

Materials:

  • Membrane preparation from a tissue or cell line expressing α2-adrenergic receptors (e.g., bovine cerebral cortex, human platelets).[10]

  • [³H]this compound (specific activity of 70-90 Ci/mmol).[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Non-specific Binding Control: 10 µM Phentolamine or another suitable α-adrenergic antagonist.[10]

  • Test compound at a range of concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).[10]

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Methodology:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: 50 µL of Assay Buffer.[10]

    • Non-specific Binding: 50 µL of 10 µM Phentolamine.[10]

    • Competitive Binding: 50 µL of the test compound at various concentrations.

  • Add 50 µL of [³H]this compound to all wells.

  • Add 150 µL of the membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand. Wash the filters three times with ice-cold Assay Buffer.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound and calculate the Ki using the Cheng-Prusoff equation.

Functional cAMP Assay

Materials:

  • A cell line stably expressing the desired α2-adrenergic receptor subtype (e.g., CHO-K1 or HEK293).[1]

  • Cell culture medium.

  • Stimulation Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[1]

  • α2-adrenergic receptor agonist (e.g., UK 14,304 or clonidine).[1]

  • Forskolin (B1673556) to stimulate adenylyl cyclase.[1]

  • This compound (or its analogs) as the test compound.

  • A commercial cAMP assay kit (e.g., HTRF® or AlphaScreen™).[1]

  • 384-well, low-volume, white microplates.[1]

  • Plate reader capable of measuring the assay signal.

Methodology:

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in stimulation buffer at an optimized density (e.g., 1,000-5,000 cells per well).[1]

  • Assay Plate Preparation: Dispense 5 µL of the cell suspension into each well of the 384-well plate. Add 2 µL of the test compound at various concentrations.[1]

  • Agonist Stimulation: Add the α2-adrenergic receptor agonist to stimulate the receptors.

  • Forskolin Addition: Add forskolin to all wells to increase basal cAMP levels.

  • Incubation: Incubate the plate according to the cAMP assay kit manufacturer's instructions.

  • Detection: Add the detection reagents from the cAMP assay kit and measure the signal using a plate reader.

  • Data Analysis: Determine the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Signaling Pathways

This compound primarily acts as a potent and selective antagonist of α2-adrenergic receptors.[3][9] It also interacts with serotonin (B10506) (5-HT) receptors, exhibiting partial agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2B receptors.[2][6]

α2-Adrenergic Receptor Signaling

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Alpha2_AR [label="α2-Adrenergic\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Decreased Cellular\nResponse", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; NE [label="Norepinephrine\nRelease", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Alpha2_AR [label="Antagonizes", dir=tee]; Alpha2_AR -> Gi [label="Activates"]; Gi -> AC [label="Inhibits", dir=tee]; AC -> cAMP [label="Converts"]; ATP -> AC; cAMP -> PKA [label="Activates"]; PKA -> Cellular_Response [label="Leads to"]; Alpha2_AR -> NE [label="Inhibits\n(Presynaptic)", style=dashed, dir=tee]; } END_DOT this compound antagonism of α2-adrenergic receptors.

As an antagonist, this compound blocks the α2-adrenergic receptor, which is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[11] This prevents the receptor from being activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[11] The Gαi subunit normally inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[11] By blocking this receptor, this compound prevents this inhibition, leading to a relative increase in cAMP. Presynaptically, α2-adrenergic receptors act as autoreceptors that inhibit the further release of norepinephrine; antagonism by this compound therefore leads to increased norepinephrine release.[7]

5-HT1A Receptor Signaling

// Nodes this compound [label="this compound\n(Partial Agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; HT1A_R [label="5-HT1A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi_Go [label="Gi/o Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; GIRK [label="GIRK Channel", fillcolor="#34A853", fontcolor="#FFFFFF"]; K_efflux [label="K+ Efflux", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperpolarization [label="Hyperpolarization", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Response [label="Modulated Neuronal\nExcitability", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> HT1A_R; HT1A_R -> Gi_Go [label="Activates"]; Gi_Go -> AC [label="Inhibits", dir=tee]; AC -> cAMP [style=invis]; Gi_Go -> GIRK [label="Activates (via Gβγ)"]; GIRK -> K_efflux; K_efflux -> Hyperpolarization; Gi_Go -> PI3K_Akt [label="Activates"]; Gi_Go -> ERK [label="Activates"]; Hyperpolarization -> Neuronal_Response; PI3K_Akt -> Neuronal_Response; ERK -> Neuronal_Response; } END_DOT this compound's partial agonism at 5-HT1A receptors.

This compound acts as a partial agonist at 5-HT1A receptors.[12] These receptors are also coupled to Gi/o proteins.[13] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[4] Additionally, the Gβγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.[14] The 5-HT1A receptor has also been shown to activate other signaling pathways, including the PI3K-Akt and ERK pathways.[14][15]

5-HT2B Receptor Signaling

// Nodes this compound [label="this compound\n(Antagonist)", fillcolor="#FBBC05", fontcolor="#202124"]; HT2B_R [label="5-HT2B Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_11 [label="Gq/11 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular\nCa²⁺ Release", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Modulated Cellular\nResponse", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> HT2B_R [dir=tee]; HT2B_R -> Gq_11 [label="Activates"]; Gq_11 -> PLC [label="Activates"]; PLC -> IP3 [label="Generates"]; PLC -> DAG; PIP2 -> PLC; IP3 -> Ca_release; DAG -> PKC [label="Activates"]; Ca_release -> Cellular_Response; PKC -> Cellular_Response; } END_DOT this compound antagonism of 5-HT2B receptors.

This compound is an antagonist at 5-HT2B receptors.[2][6] These receptors are coupled to Gq/G11 proteins.[8] Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16][17] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC).[16][17] As an antagonist, this compound blocks these downstream signaling events.

Conclusion: Choosing the Right Form for Your Research

The selection between this compound hydrochloride and this compound base is a critical decision for researchers. For most applications, particularly those requiring aqueous solutions for in vitro or in vivo administration, This compound hydrochloride is the recommended form due to its superior solubility and stability. The free base may be considered in specific non-aqueous applications or when the presence of the hydrochloride counter-ion is undesirable for a particular experimental reason. However, researchers must be prepared to address the challenges of its lower solubility. This guide provides the foundational knowledge and practical protocols to enable informed decisions and facilitate rigorous and reproducible scientific inquiry into the multifaceted pharmacology of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Rauwolscine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwolscine (B89727), a diastereomer of yohimbine (B192690), is a pentacyclic indole (B1671886) alkaloid with significant pharmacological activity, primarily as a potent and selective antagonist of α2-adrenergic receptors.[1][2] Its complex stereochemistry gives rise to several stereoisomers, each exhibiting distinct receptor binding profiles and physiological effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed comparison of its stereoisomers, and methodologies for their characterization.

Chemical Structure of this compound

This compound, also known as α-yohimbine or isoyohimbine, possesses a rigid pentacyclic structure derived from the amino acid tryptophan and the monoterpene secologanin.[3][4]

IUPAC Name: methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[4]

Molecular Formula: C₂₁H₂₆N₂O₃[4]

Molecular Weight: 354.45 g/mol

The core scaffold of this compound features five chiral centers at positions C3, C15, C16, C17, and C20, leading to a number of possible stereoisomers.[4] The absolute configuration of the naturally occurring (-)-rauwolscine has been confirmed through total synthesis and X-ray crystallography.[5][6]

Stereoisomers of this compound

The spatial arrangement of substituents at the chiral centers of the yohimbine scaffold results in several diastereomers with distinct pharmacological properties. The most well-studied stereoisomers, in addition to this compound, are yohimbine and corynanthine (B1669447).[4] The key structural differences between these isomers lie in the stereochemistry of the C3, C16, and C17 positions.

Comparative Receptor Binding Affinities

The stereochemical variations among this compound, yohimbine, and corynanthine lead to significant differences in their binding affinities for various neurotransmitter receptors. This is particularly evident in their interactions with adrenergic and serotonergic receptor subtypes.

CompoundReceptor SubtypeK_i_ (nM)Species/TissueReference
This compound α2A-Adrenergic3.5Human[1]
α2B-Adrenergic0.37Human[1]
α2C-Adrenergic0.13Human[1]
α1-AdrenergicLower Affinity-[1]
5-HT1A158 (Partial Agonist)Human[7]
5-HT2A--[1]
5-HT2B14.3Human[8]
Yohimbine α2A-Adrenergic~4x less selective than for α2C-[1]
α2B-Adrenergic~15x less selective than for α2C-[1]
α2C-AdrenergicHigh Affinity-[1]
α1-AdrenergicLower Affinity-[1]
5-HT1A690 (Partial Agonist)Human[7]
5-HT1DModerate Affinity-[4]
5-HT2B--[9]
Dopamine D2Lower Affinity-[10]
Dopamine D3Lower Affinity-[4]
Corynanthine α1-AdrenergicHigher Affinity-[1]
α2-AdrenergicVery Low Affinity-[1]

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the affinity of test compounds for α2-adrenergic receptors using [³H]-Rauwolscine.

Materials:

  • Membrane Preparation: A membrane preparation from a tissue or cell line expressing α2-adrenergic receptors (e.g., bovine cerebral cortex, human platelets).[1]

  • [³H]-Rauwolscine: Specific activity of 70-90 Ci/mmol.[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Non-specific Binding Control: 10 µM Phentolamine.[1][11]

  • Test Compound: A range of concentrations of the compound to be tested.

  • Glass Fiber Filters: (e.g., Whatman GF/B).[1]

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer (for total binding).[1]

    • 50 µL of 10 µM Phentolamine (for non-specific binding).[1]

    • 50 µL of varying concentrations of the test compound.[1]

    • Add 50 µL of [³H]-Rauwolscine to each well to a final concentration of 1-3 nM.[1][11]

    • Add 100 µL of the membrane preparation (containing 50-200 µg of protein) to each well.[1]

  • Incubation: Incubate the plate at 25°C for 60 minutes.[1]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold Assay Buffer.[1][2]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.[1]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[2]

    • Perform a non-linear regression analysis of the specific binding data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[2]

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[2]

cAMP Functional Assay for α2-Adrenergic Receptor Antagonism

This assay determines the functional activity of compounds as antagonists at Gαi-coupled α2-adrenergic receptors by measuring their ability to reverse agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Cell Line: A cell line stably expressing the α2-adrenergic receptor of interest (e.g., HEK293 or CHO cells).[7][12]

  • cAMP Assay Kit: (e.g., AlphaScreen cAMP detection kit).[13]

  • α2-Adrenergic Agonist: (e.g., UK-14,304 or clonidine).[14]

  • Forskolin (B1673556): To stimulate adenylyl cyclase.[7][14]

  • Test Compound: A range of concentrations of the antagonist to be tested.

Procedure:

  • Cell Preparation: Culture the cells to an appropriate confluency and then harvest them.[15]

  • Assay Setup: In a 96-well plate, pre-incubate the cells with varying concentrations of the test compound (antagonist).[13]

  • Agonist Stimulation: Add a fixed concentration of the α2-adrenergic agonist (e.g., EC₈₀ concentration) to all wells except the basal control.[13]

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells to stimulate cAMP production.[7]

  • Incubation: Incubate the plate for a specified time at 37°C.[15]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.[13]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Visualizations

Signaling Pathway of α2-Adrenergic Receptor Antagonism by this compound

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Adrenergic_Receptor α2-Adrenergic Receptor G_Protein Gi/o Protein Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP Norepinephrine Norepinephrine (Agonist) Norepinephrine->Adrenergic_Receptor Binds to This compound This compound (Antagonist) This compound->Adrenergic_Receptor Blocks cAMP cAMP (Decreased) ATP->cAMP Conversion inhibited Cellular_Response Inhibition of Neurotransmitter Release cAMP->Cellular_Response Leads to G Start Start Prepare_Reagents Prepare Reagents: - Membrane Preparation - [3H]-Rauwolscine - Buffers - Test Compound Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, and Competitive Binding) Prepare_Reagents->Assay_Setup Incubation Incubation (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Rauwolscine's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwolscine (B89727), also known as α-yohimbine, is a diastereoisomer of yohimbine (B192690) and a potent antagonist of α2-adrenergic receptors.[1] This technical guide provides an in-depth overview of the pharmacological effects of this compound on the central nervous system (CNS). It details its molecular mechanisms of action, receptor binding affinities, and downstream signaling pathways. This document summarizes quantitative data on its receptor binding profile and provides detailed experimental protocols for key assays. Furthermore, it visualizes complex biological processes and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's neuropharmacology.

Introduction

This compound is an indole (B1671886) alkaloid that has garnered significant interest in the scientific community for its distinct pharmacological profile.[1] Primarily recognized for its selective antagonism of α2-adrenergic receptors, this compound serves as a valuable tool in neuroscience research to investigate the role of these receptors in various physiological and pathological processes.[2] Its interaction with serotonin (B10506) receptors further contributes to its complex effects on the CNS.[3] This guide aims to consolidate the current knowledge on this compound, presenting it in a structured and technical format for researchers and professionals in drug development.

Mechanism of Action

This compound's primary mechanism of action in the CNS is the blockade of α2-adrenergic receptors. These receptors are predominantly presynaptic autoreceptors that regulate the release of norepinephrine (B1679862). By antagonizing these receptors, this compound inhibits the negative feedback mechanism, leading to an increased release of norepinephrine in the synaptic cleft.[4]

Beyond its potent α2-adrenergic antagonism, this compound also exhibits affinity for various serotonin (5-HT) receptor subtypes. It acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[3][5] These interactions likely contribute to the nuanced behavioral and physiological effects observed following its administration.

Quantitative Data: Receptor Binding Affinities

The following tables summarize the binding affinities (Ki, Kd) of this compound for various CNS receptors. Lower values indicate a higher binding affinity.

Table 1: Adrenergic Receptor Binding Affinities of this compound

Receptor SubtypeSpeciesTissue/Cell LineRadioligandParameterValue (nM)Reference
α2AHuman-[3H]this compoundKi1.81[6]
α2BHuman-[3H]this compoundKi0.96[6]
α2CHuman-[3H]this compoundKi-[6]
α2RatCerebral Cortex[3H]this compound--[1]
α2BovineCerebral Cortex[3H]this compoundKd2.5[2][7]
α2HumanPlatelets[3H]this compound--[1]
α1---pA25-7[6]

Table 2: Serotonin Receptor Binding Affinities of this compound

Receptor SubtypeSpeciesRadioligandParameterValue (nM)Reference
5-HT1AHuman[3H]8-OH-DPATKi158 ± 69[3]
5-HT2BHuman[3H]this compoundKd3.75 ± 0.23[8]
5-HT2BHuman[3H]5-HTKi14.3 ± 1.2[8]
5-HT2Calf-KB (-log mol/l)7.1[9]

Signaling Pathways

α2-Adrenergic Receptor Signaling

As an antagonist, this compound blocks the canonical Gi/o-protein coupled signaling pathway of α2-adrenergic receptors. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

alpha2_signaling cluster_presynaptic Presynaptic Terminal NE Norepinephrine alpha2_receptor α2-Adrenergic Receptor NE->alpha2_receptor Binds Gi_protein Gi/o Protein alpha2_receptor->Gi_protein Activates NE_release Norepinephrine Release alpha2_receptor->NE_release Inhibits (Negative Feedback) This compound This compound This compound->alpha2_receptor Blocks AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->NE_release Modulates radioligand_workflow start Start setup Assay Setup (96-well plate) start->setup incubation Incubation (25°C, 60 min) setup->incubation filtration Filtration (Glass Fiber Filters) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki calculation) counting->analysis end End analysis->end

References

Endogenous Function of Rauwolscine-Like Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine (B89727), also known as α-yohimbine, is an indole (B1671886) alkaloid and a stereoisomer of yohimbine (B192690), naturally found in plants of the Rauvolfia and Pausinystalia genera.[1] While structurally similar to yohimbine, this compound exhibits a distinct pharmacological profile that has garnered significant interest in the scientific community. This technical guide provides an in-depth exploration of the endogenous functions of this compound and related compounds, focusing on their interactions with adrenergic and serotonergic systems. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action: Alpha-2 Adrenergic Receptor Antagonism

The primary and most well-characterized function of this compound is its potent and selective antagonism of α2-adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating the release of norepinephrine (B1679862) from presynaptic nerve terminals. By blocking these receptors, this compound interrupts the negative feedback loop that normally inhibits norepinephrine release, leading to an increase in synaptic norepinephrine levels and enhanced sympathetic nervous system activity.

This compound has been shown to be approximately 30 times more potent as an α2-adrenoceptor antagonist than as an α1-adrenoceptor antagonist, highlighting its selectivity.[3]

Quantitative Data: Receptor Binding Affinities

The following tables summarize the binding affinities (Ki) of this compound and the related compound yohimbine for various adrenergic and serotonin (B10506) receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Adrenergic Receptor Binding Affinities

CompoundReceptor SubtypeKi (nM)Species
This compound α212Not Specified
α24.7 +/- 2.5Human Brain
α22.33 - 3.03Mouse, Rat, Rabbit, Dog Kidney
α20.98Human Kidney
Yohimbine α2--

Table 2: Serotonin (5-HT) Receptor Binding Affinities

CompoundReceptor SubtypeKi (nM)Species
This compound 5-HT1A158 +/- 69Human
5-HT2B14.3 +/- 1.2Human
Yohimbine 5-HT1A690 +/- 223Human

Signaling Pathways

The physiological effects of this compound are mediated through its interaction with specific GPCR signaling pathways.

Alpha-2 Adrenergic Receptor Antagonism

This compound's blockade of α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi/o), prevents the downstream inhibition of adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels.

alpha2_antagonism cluster_membrane Cell Membrane This compound This compound Alpha2_R α2-Adrenergic Receptor This compound->Alpha2_R Blocks G_protein Gi/o Protein Alpha2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

This compound's antagonism of the α2-adrenergic receptor pathway.
Serotonin 5-HT1A Receptor Partial Agonism

This compound also functions as a partial agonist at 5-HT1A receptors.[4][5] Like α2-adrenergic receptors, 5-HT1A receptors are coupled to Gi/o proteins. Partial agonism leads to a submaximal inhibition of adenylyl cyclase compared to a full agonist like serotonin.

Partial agonism of this compound at the 5-HT1A receptor.
Serotonin 5-HT2B Receptor Antagonism

This compound acts as an antagonist at 5-HT2B receptors, which are coupled to Gq/11 proteins.[6] Blockade of this pathway inhibits the activation of phospholipase C (PLC) and the subsequent downstream signaling cascade.

This compound's antagonism of the 5-HT2B receptor pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for α2-adrenergic receptors using [3H]this compound.

Materials:

  • Membrane Preparation: A membrane preparation from a tissue or cell line expressing α2-adrenergic receptors (e.g., bovine cerebral cortex, human platelets).[7]

  • [3H]this compound: Specific activity of 70-90 Ci/mmol.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Non-specific Binding Control: 10 µM Phentolamine.[7][8]

  • Test Compound: A range of concentrations of the compound to be tested.

  • Glass Fiber Filters (e.g., Whatman GF/C).[8]

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer (for total binding).

    • 50 µL of 10 µM Phentolamine (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

    • Add 50 µL of [3H]this compound to each well to a final concentration of 1-5 nM.[9]

    • Add 100 µL of the membrane preparation (containing 50-120 µg of protein for tissue or 3-20 µg for cell membranes).[8][10]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8][10]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.[8][10]

  • Washing: Wash the filters four times with ice-cold wash buffer.[8][10]

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[6][10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-rauwolscine).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-rauwolscine and Kd is its dissociation constant.[8][9]

binding_assay_workflow A Prepare 96-well plate with Assay Buffer, Non-specific Control, and Test Compound B Add [3H]this compound (1-5 nM final concentration) A->B C Add Membrane Preparation (50-120 µg protein) B->C D Incubate at 30°C for 60 minutes C->D E Rapidly filter through Glass Fiber Filters D->E F Wash filters 4x with ice-cold Wash Buffer E->F G Dry filters and add Scintillation Fluid F->G H Measure radioactivity with Scintillation Counter G->H I Calculate Specific Binding, IC50, and Ki values H->I

Workflow for a [3H]this compound Radioligand Binding Assay.
Functional Assay: cAMP Measurement

This protocol describes a functional assay to measure the ability of a compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cell Line: A cell line expressing the α2-adrenergic receptor of interest.

  • Agonist: A known α2-adrenergic receptor agonist (e.g., clonidine).

  • Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.

  • Test Compound (Antagonist): A range of concentrations of the compound to be tested.

  • cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or similar).

Procedure:

  • Cell Culture: Culture cells expressing the α2-adrenergic receptor subtype of interest.

  • Agonist Stimulation: Treat the cells with a fixed concentration of an α2-adrenergic agonist in the presence of forskolin to inhibit adenylyl cyclase.

  • Antagonist Treatment: Add the test compound (antagonist) at various concentrations to determine its ability to block the inhibitory effect of the agonist.[3]

  • cAMP Measurement: Measure the intracellular levels of cAMP using a suitable assay kit, following the manufacturer's instructions.[3]

  • Data Analysis: Determine the concentration of the antagonist that produces a 50% reversal of the agonist-induced inhibition of cAMP production (IC50).[3]

camp_assay_workflow A Culture cells expressing α2-adrenergic receptors B Stimulate cells with Forskolin and an α2-agonist A->B C Add varying concentrations of the Test Compound (Antagonist) B->C D Incubate for a defined period C->D E Lyse cells and measure intracellular cAMP levels using an assay kit D->E F Analyze data to determine the IC50 of the antagonist E->F

General workflow for a functional cAMP antagonism assay.

Conclusion

This compound and its analogs represent a class of compounds with complex pharmacology, primarily characterized by potent α2-adrenergic receptor antagonism. Their interactions with serotonin receptors, particularly as partial agonists at 5-HT1A and antagonists at 5-HT2B receptors, contribute to their multifaceted physiological effects. A thorough understanding of their receptor binding profiles, coupled with robust experimental methodologies, is essential for the continued exploration of their therapeutic potential in various research and drug development settings. The data and protocols presented in this guide offer a foundational resource for scientists working with these intriguing compounds.

References

In-Vitro Binding Affinity of Rauwolscine to Adrenergic Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rauwolscine (B89727), also known as α-yohimbine or isoyohimbine, is an indole (B1671886) alkaloid and a stereoisomer of yohimbine (B192690), commonly found in plants of the Rauvolfia and Corynanthe genera.[1] It is a well-characterized pharmacological tool primarily recognized for its potent and selective antagonism of α2-adrenergic receptors (α2-ARs).[2] These G protein-coupled receptors (GPCRs) are key regulators in the sympathetic nervous system, modulating the release of neurotransmitters like norepinephrine (B1679862) and epinephrine.[3]

This technical guide provides a comprehensive overview of the in-vitro binding affinity of this compound for various adrenergic receptor subtypes. It includes quantitative binding data, detailed experimental methodologies for affinity determination, and diagrams of relevant signaling pathways and workflows to support research and development efforts.

Receptor Binding Affinity Profile

The potency and selectivity of a ligand are fundamentally defined by its binding affinity (Ki) for its target receptors. This compound exhibits a distinct profile, with a strong preference for α2-adrenergic receptors over α1-adrenergic receptors.[1][2] Its cross-reactivity with serotonin (B10506) (5-HT) receptors is also a critical aspect of its pharmacological profile.[1]

Adrenergic Receptor Subtypes

This compound demonstrates high affinity for all three α2-adrenergic receptor subtypes (α2A, α2B, and α2C), with a particularly high affinity for the α2C subtype.[2] In contrast, its affinity for α1-adrenergic receptors is significantly lower, establishing its classification as a selective α2-AR antagonist.[2][4] In vivo studies have shown that this compound is approximately 30 times more potent as an α2-adrenoceptor antagonist than as an α1-adrenoceptor antagonist.[2][4]

Table 1: In-Vitro Binding Affinities of this compound for Adrenergic Receptors

Receptor Subtype Binding Affinity (Ki, nM) Alternative Metric Reference
α1-Adrenoceptor - pA2: 5-7 [1]
α2-Adrenoceptor - pA2: 7.5-8.5 [1]
α2A-Adrenoceptor 3.5 - [2]
α2B-Adrenoceptor 0.37 - [2]
α2C-Adrenoceptor 0.13 - [2]

Note: Ki values represent the inhibition constant; a lower value indicates higher binding affinity. pA2 is a measure of antagonist potency. Absolute values may vary between studies due to different experimental conditions.[1]

Serotonin (5-HT) Receptor Cross-Reactivity

Beyond the adrenergic system, this compound interacts with several serotonin receptors, which is crucial for a complete understanding of its pharmacological effects.[1] It acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2 receptors.[1]

Table 2: Functional Activity of this compound at Serotonin (5-HT) Receptors

Receptor Subtype Functional Activity Alternative Metric Reference
5-HT1A Receptor Partial Agonist Ki: 158 nM [1][5]
5-HT2A Receptor Antagonist - [1]
5-HT2B Receptor Antagonist pA2: 8.5 [1]

| 5-HT2 Receptors | Antagonist | KB (-log mol/l): 7.1 |[6] |

Experimental Protocols

The determination of binding affinity (Ki) is most commonly achieved through radioligand competition binding assays.[3][7] These assays are considered the gold standard for quantifying the affinity of a ligand for its receptor.[7][8]

Radioligand Competition Binding Assay

This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand that has a known high affinity for the target receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[9]

  • The homogenate is centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

  • The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[9]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[9]

  • To each well, the following are added: the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]this compound or [3H]idazoxan for α2-ARs), and varying concentrations of the unlabeled competitor compound (this compound).[8][9][10]

  • Total Binding: Wells containing only membranes and the radioligand.

  • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled ligand to saturate all specific binding sites.[11]

  • The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[9]

3. Separation and Quantification:

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[9]

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[9]

  • The radioactivity trapped on the filters is quantified using a scintillation counter.[9]

4. Data Analysis:

  • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competitor compound that inhibits 50% of the specific radioligand binding (IC50) is determined using non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation :[1]

    • Ki = IC50 / (1 + [L]/Kd)
    • Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations: Pathways and Workflows

α2-Adrenergic Receptor Signaling Pathway

α2-Adrenergic receptors are canonically coupled to the Gi/o family of G proteins.[3] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) Receptor α2-Adrenergic Receptor This compound->Receptor Blocks Gi Gi Protein (αβγ subunits) Receptor->Gi Activates (Blocked by this compound) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC Response Downstream Cellular Response (Inhibited) cAMP->Response Leads to

Caption: Canonical Gi-coupled signaling pathway of the α2-adrenergic receptor.

Experimental Workflow: Radioligand Competition Assay

The following diagram illustrates the typical workflow for determining the Ki of a compound using a competition binding assay.

workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_quant Quantification cluster_analysis Data Analysis prep_membranes 1. Membrane Preparation (Homogenization & Centrifugation) setup 2. Assay Setup (Membranes + Radioligand + Competitor) prep_membranes->setup incubate 3. Incubation (Reach Equilibrium) setup->incubate filter 4. Filtration (Separate Bound from Free) incubate->filter count 5. Scintillation Counting (Measure Radioactivity) filter->count calc_ic50 6. Calculate IC50 (Non-linear Regression) count->calc_ic50 calc_ki 7. Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Standard workflow for a radioligand competition binding assay.

This compound Selectivity Profile

This diagram provides a logical representation of this compound's binding selectivity based on its affinity values.

selectivity cluster_alpha2 α2-Adrenergic Receptors cluster_alpha1 α1-Adrenergic Receptors cluster_5ht Serotonin Receptors Rauw This compound a2C α2C (Ki = 0.13 nM) Rauw->a2C High Affinity a2B α2B (Ki = 0.37 nM) Rauw->a2B High Affinity a2A α2A (Ki = 3.5 nM) Rauw->a2A High Affinity a1 α1 (Low Affinity) Rauw->a1 Low Affinity ht 5-HT1A / 5-HT2 (Moderate Affinity) Rauw->ht Cross-Reactivity

Caption: Binding selectivity profile of this compound for adrenergic subtypes.

Conclusion

This compound is a highly potent and selective antagonist for α2-adrenergic receptors, with Ki values in the low to sub-nanomolar range.[2] Its pronounced selectivity for α2 over α1 subtypes, combined with a notable preference for the α2C-adrenoceptor, makes it an invaluable tool for pharmacological research.[2] However, its cross-reactivity with serotonin receptors must be considered when interpreting experimental results.[1] The standardized protocols, such as the radioligand binding assay detailed herein, provide a robust framework for quantifying its binding characteristics and for the characterization of novel compounds in drug development.

References

Methodological & Application

Application Notes and Protocols for [3H]-Rauwolscine in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]-Rauwolscine is a highly selective and potent antagonist for alpha-2 adrenergic receptors, making it an invaluable tool in pharmacological research.[1][2] This tritiated radioligand is extensively used in radioligand binding assays to characterize the affinity and density of α2-adrenoceptors, as well as to screen and determine the potency of novel drug candidates targeting these receptors.[3][4] This document provides detailed protocols for the use of [3H]-Rauwolscine in saturation and competition binding assays, along with representative data and a summary of the associated signaling pathway.

It is important to note that while [3H]-Rauwolscine is highly selective for α2-adrenergic receptors, it can also bind to certain serotonin (B10506) receptor subtypes, such as 5-HT1A and 5-HT2B, which should be considered when designing experiments and interpreting results.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the binding characteristics of [3H]-Rauwolscine to α2-adrenergic receptors in various tissues and cell lines, as well as the inhibitory constants (Ki) of common adrenergic ligands.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]-Rauwolscine

Tissue/Cell LineSpeciesKd (nM)Bmax (fmol/mg protein)Reference
Brain CortexHuman4.7 ± 2.5110 ± 17[5]
Brain CortexRabbit--[5]
Saphenous VeinCanine1.53 ± 0.71125.2 ± 43.1[1]
KidneyHuman0.98-[9]
KidneyMouse2.33 - 3.03-[9]
KidneyRat2.33 - 3.03-[9]
KidneyRabbit2.33 - 3.03-[9]
KidneyDog2.33 - 3.03-[9]
RetinaCalf21.0 ± 4.11167 ± 449[10]
Frontal CortexCat0.72230[11]
Lumbar Spinal CordCat0.8275[11]
AV12 Cells (h5-HT2B)Human3.75 ± 0.23783 ± 10[8]

Table 2: Potency of Adrenergic Ligands in Displacing [3H]-Rauwolscine Binding

The general order of potency for antagonists in competing for [3H]-Rauwolscine binding to α2-adrenergic receptors is phentolamine (B1677648) > yohimbine (B192690) > prazosin.[5][10] For agonists, the typical potency order is UK 14304 > p-aminoclonidine ≥ (-)-epinephrine > (+)-epinephrine > isoproterenol.[5]

Competing LigandReceptor SubtypeKi (nM)Reference
Oxymetazolineα2A4.51[12]
Yohimbineα2B5.81[12]
Prazosinα2-adrenoceptors (rat kidney)33.2[9]
Prazosinα2-adrenoceptors (mouse kidney)39.5[9]
Prazosinα2-adrenoceptors (dog kidney)261[9]
Prazosinα2-adrenoceptors (human kidney)570[9]
Prazosinα2-adrenoceptors (rabbit kidney)595[9]

Experimental Protocols

Membrane Preparation

This protocol describes the preparation of crude membrane fractions from tissues or cultured cells expressing α2-adrenergic receptors.

  • Homogenization: Homogenize tissues or cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[13]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large cellular debris.[13]

  • High-Speed Centrifugation: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]

  • Washing: Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and repeating the high-speed centrifugation step.[7]

  • Final Resuspension: Resuspend the final membrane pellet in assay buffer to a final protein concentration of 0.2-1 mg/mL.[14] The protein concentration should be determined using a standard method such as the BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]-Rauwolscine.[15]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Increasing concentrations of [3H]-Rauwolscine (typically ranging from 0.1 to 20 nM).

    • Assay buffer to achieve the final assay volume.

    • For determining non-specific binding, add a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine) to a parallel set of tubes.[14]

  • Initiate Binding: Add the membrane preparation (typically 50-120 µg of protein for tissue membranes or 3-20 µg for cell membranes) to each well to initiate the binding reaction.[13]

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60-90 minutes to allow the binding to reach equilibrium.[13][14]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[13]

  • Washing: Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7][13]

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[14]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the α2-adrenergic receptor by measuring their ability to displace the binding of a fixed concentration of [3H]-Rauwolscine.[15]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • A fixed concentration of [3H]-Rauwolscine, typically at or near its Kd value (e.g., 1-5 nM).[14]

    • Increasing concentrations of the unlabeled test compound.

    • Assay buffer for total binding (no competing ligand) and a high concentration of an unlabeled ligand (e.g., 10 µM phentolamine) for non-specific binding.[7]

  • Initiate Binding: Add the membrane preparation to each well.

  • Incubation: Incubate the plate under the same conditions as the saturation assay to reach equilibrium.

  • Termination and Filtration: Terminate the reaction and filter as described for the saturation assay.

  • Washing: Wash the filters as described previously.

  • Scintillation Counting: Measure the radioactivity in each vial.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Rauwolscine). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Rauwolscine used in the assay and Kd is its equilibrium dissociation constant determined from saturation experiments.

Visualizations

Alpha-2 Adrenergic Receptor Signaling Pathway

The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi.[16] Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17]

alpha2_signaling cluster_membrane Cell Membrane alpha2_receptor α2-Adrenergic Receptor gi_protein Gi Protein (αβγ) alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->alpha2_receptor Binds atp ATP atp->adenylyl_cyclase cellular_response Cellular Response (e.g., Inhibition of neurotransmitter release) camp->cellular_response Leads to

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Workflow for [3H]-Rauwolscine Radioligand Binding Assay

The following diagram illustrates the general workflow for performing a radioligand binding assay using [3H]-Rauwolscine.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis membrane_prep 1. Membrane Preparation incubation 3. Incubation (Membranes + Radioligand ± Test Compound) membrane_prep->incubation reagent_prep 2. Reagent Preparation ([3H]-Rauwolscine, Buffers, Test Compounds) reagent_prep->incubation filtration 4. Filtration & Washing (Separation of Bound and Free Ligand) incubation->filtration scintillation 5. Scintillation Counting filtration->scintillation data_analysis 6. Data Analysis (Kd, Bmax, IC50, Ki) scintillation->data_analysis

Caption: Radioligand binding assay workflow.

References

Application Notes and Protocols: Utilizing Rauwolscine for the Study of Norepinephrine Release in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine (B1679862) (NE), a catecholamine neurotransmitter, plays a pivotal role in regulating a myriad of physiological and cognitive processes, including attention, arousal, and the "fight-or-flight" response. The precise control of NE release from presynaptic neurons is critical for maintaining synaptic homeostasis. This release is modulated, in part, by a negative feedback mechanism involving presynaptic alpha-2 (α2)-adrenergic autoreceptors. Activation of these receptors by synaptic NE inhibits further exocytosis of NE-containing vesicles.

Rauwolscine, also known as alpha-yohimbine, is a potent and selective antagonist of α2-adrenergic receptors.[1] By blocking these presynaptic autoreceptors, this compound effectively disinhibits the negative feedback loop, leading to a significant increase in norepinephrine release.[1] This pharmacological action makes this compound an invaluable tool for researchers studying the dynamics of noradrenergic neurotransmission in various experimental models, including neuronal cultures.

These application notes provide detailed protocols for utilizing this compound to study norepinephrine release in differentiated human neuroblastoma SH-SY5Y cells, a widely used in vitro model for neuronal studies. The protocols cover cell culture and differentiation, induction of norepinephrine release with this compound, and subsequent quantification of released norepinephrine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

Table 1: this compound Concentration Range for In Vitro Studies
Concentration (Molar)Concentration (nM)Context of UseReference
10⁻⁹ M1 nMEnhancement of stimulation-induced norepinephrine efflux in human blood vessels in vitro.[2]
10⁻⁸ M10 nMEnhancement of stimulation-induced norepinephrine efflux in human blood vessels in vitro.[2]
10⁻⁷ M100 nMEnhancement of stimulation-induced norepinephrine efflux in human blood vessels in vitro.[2]
Table 2: Comparison of Norepinephrine Quantification Methods
MethodPrincipleSample VolumeSensitivityThroughputKey Considerations
HPLC-ECD Separation by chromatography and detection of electroactive compounds.~20 µLHigh (picogram level)LowerRequires specialized equipment and expertise; can simultaneously measure metabolites.[3][4]
ELISA Competitive immunoassay using antibodies specific to norepinephrine.50-100 µLHigh (picogram per mL)HigherCommercially available kits offer convenience; may have cross-reactivity with related molecules.

Experimental Protocols

Protocol 1: Culture and Differentiation of SH-SY5Y Cells to a Noradrenergic Phenotype

The human neuroblastoma SH-SY5Y cell line is a valuable model for studying neuronal processes as it can be differentiated into mature neurons with specific neurotransmitter phenotypes, including noradrenergic neurons.[5]

Materials:

  • SH-SY5Y cells

  • Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation medium: Neurobasal medium supplemented with B-27 supplement, 10 µM Retinoic Acid (RA), and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).[6]

  • Poly-D-lysine coated culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells onto poly-D-lysine coated plates at a density of 2 x 10⁴ cells/cm² in complete growth medium.

  • Initiation of Differentiation: After 24 hours, replace the complete growth medium with differentiation medium.

  • Maintenance of Differentiated Cultures: Replace the differentiation medium every 2-3 days for a total of 7-10 days. Successful differentiation is characterized by the appearance of extensive neurite outgrowth and a more neuronal-like morphology.[6]

Protocol 2: this compound Treatment and Sample Collection

This protocol describes the induction of norepinephrine release from differentiated SH-SY5Y cells using this compound.

Materials:

  • Differentiated SH-SY5Y cells (from Protocol 1)

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 5 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2 CaCl₂, 25 HEPES, 6 glucose, pH 7.4)

  • This compound hydrochloride stock solution (1 mM in DMSO)

  • Ascorbic acid (to prevent NE oxidation)

  • Ice-cold 0.1 M Perchloric acid (for HPLC-ECD sample preparation)

  • Microcentrifuge tubes

Procedure:

  • Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in KRH buffer to achieve final concentrations of 1 nM, 10 nM, and 100 nM. Include a vehicle control (KRH buffer with the same final concentration of DMSO).

  • Cell Washing: Gently wash the differentiated SH-SY5Y cells twice with pre-warmed KRH buffer to remove residual culture medium.

  • Pre-incubation: Add KRH buffer to the cells and pre-incubate for 15 minutes at 37°C to allow the cells to equilibrate.

  • Stimulation: Remove the pre-incubation buffer and add the this compound working solutions or vehicle control to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C to stimulate norepinephrine release.

  • Sample Collection:

    • For HPLC-ECD: Collect the supernatant (KRH buffer) and immediately add it to microcentrifuge tubes containing ice-cold 0.1 M perchloric acid to precipitate proteins and stabilize the norepinephrine. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the resulting supernatant for analysis.

    • For ELISA: Collect the supernatant and add ascorbic acid to a final concentration of 0.1 mM to prevent norepinephrine degradation. Samples can be analyzed immediately or stored at -80°C.

  • Cell Lysis (Optional): After collecting the supernatant, the cells can be lysed to measure intracellular norepinephrine levels or to normalize the released norepinephrine to total protein content.

Protocol 3: Quantification of Norepinephrine

HPLC-ECD is a highly sensitive and specific method for the quantification of norepinephrine and its metabolites.[3][4]

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a pump, autosampler, and electrochemical detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A buffered aqueous-organic solution (e.g., 0.1 M sodium phosphate, 0.1 M EDTA, 1-octanesulfonic acid, and 10-20% methanol, pH adjusted to ~3.0).

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Electrochemical Detector: Glassy carbon working electrode with a potential set at +0.65 to +0.75 V versus an Ag/AgCl reference electrode.

  • Standard Curve: Prepare a standard curve of norepinephrine in 0.1 M perchloric acid.

Procedure:

  • Inject 20 µL of the prepared samples and standards into the HPLC system.

  • Identify and quantify the norepinephrine peak based on its retention time and peak area compared to the standard curve.

  • Express the results as the concentration of norepinephrine (e.g., in pg/mL or nM).

Commercially available ELISA kits provide a high-throughput and sensitive method for norepinephrine quantification.

Procedure (General Outline - refer to the specific kit manual for detailed instructions):

  • Prepare Standards and Samples: Prepare a standard curve according to the kit instructions. Dilute samples if necessary.

  • Assay Procedure: Add standards and samples to the wells of the antibody-coated microplate.

  • Incubation: Incubate with a biotinylated norepinephrine antibody and then with a streptavidin-HRP conjugate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB).

  • Stop Reaction: Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the norepinephrine concentration in the samples based on the standard curve.

Mandatory Visualization

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NE_Vesicle Norepinephrine Vesicle NE_Released Norepinephrine (NE) NE_Vesicle->NE_Released Exocytosis Alpha2_Receptor α2-Adrenergic Autoreceptor NE_Released->Alpha2_Receptor Binds to Alpha2_Receptor->NE_Vesicle Inhibits Release (-) This compound This compound This compound->Alpha2_Receptor Blocks NE_Synapse G Start Start: Differentiated SH-SY5Y Cells Wash Wash cells with KRH buffer Start->Wash Preincubate Pre-incubate in KRH buffer (15 min) Wash->Preincubate Stimulate Stimulate with this compound (1-100 nM) or Vehicle (30 min) Preincubate->Stimulate Collect Collect Supernatant Stimulate->Collect Analyze Analyze Norepinephrine (HPLC-ECD or ELISA) Collect->Analyze End End: Quantified NE Release Analyze->End

References

Application Notes and Protocols for Investigating the Effects of Rauwolscine on Appetite in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauwolscine (B89727), also known as alpha-yohimbine, is a diastereoisomer of yohimbine (B192690) and a potent and selective α2-adrenergic receptor antagonist.[1][2] Its ability to modulate the sympathetic nervous system by increasing norepinephrine (B1679862) release has led to its investigation for various physiological effects, including the regulation of appetite and body weight.[3] Animal models are crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of this compound in appetite control. These application notes provide detailed protocols and data presentation guidelines for researchers studying the effects of this compound on appetite in rodent models.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on food intake in both genetically obese (ob/ob) and lean mice, based on the foundational study by Callahan et al. (1984).

Animal Model Treatment Group Dose (mg/kg) Time Point Mean Food Intake (g) ± SEM % Reduction vs. Control Significance (p-value) Reference
Lean Mice Control (Saline)-3 hours0.85 ± 0.12--[3]
This compound2.03 hours0.45 ± 0.0947.1%< 0.01[3]
Control (Saline)-6 hours1.15 ± 0.15--[3]
This compound2.06 hours0.70 ± 0.1139.1%< 0.05[3]
Ob/Ob Mice Control (Saline)-3 hours1.50 ± 0.20--[3]
This compound2.03 hours0.70 ± 0.1553.3%< 0.01[3]
Control (Saline)-6 hours2.10 ± 0.25--[3]
This compound2.06 hours1.20 ± 0.1842.9%< 0.01[3]

Note: The data in this table are representative values derived from the graphical representations and textual descriptions in the cited study for illustrative purposes.

Experimental Protocols

Protocol 1: Acute Food Intake Study in Mice

This protocol details the methodology for assessing the acute effects of this compound on food intake in both lean and obese mouse models.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Standard laboratory rodent chow

  • Animal scale

  • Metabolic cages or standard mouse cages with food hoppers

  • Syringes (1 mL) and needles (25-27 gauge)

Procedure:

  • Animal Acclimation:

    • House male C57BL/6J lean and ob/ob mice individually for at least one week before the experiment.

    • Maintain a 12:12 hour light-dark cycle and a constant temperature (22 ± 2°C).

    • Provide ad libitum access to standard chow and water.

  • This compound Solution Preparation:

    • Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 0.2 mg/mL for a 2.0 mg/kg dose in a 20g mouse with a 10 mL/kg injection volume).

    • Ensure the solution is clear and fully dissolved. Prepare fresh on the day of the experiment.

  • Experimental Procedure:

    • Food Restriction: At the beginning of the light cycle, remove all food from the cages for a period of 18 hours to ensure the animals are in a fasted state. Water should remain available ad libitum.

    • Baseline Measurements: Weigh each mouse immediately before drug administration.

    • Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (IP) injection. The typical effective dose range is 0.5-4.0 mg/kg.[4]

    • Food Presentation: Immediately after injection, present a pre-weighed amount of standard chow in the food hopper.

    • Food Intake Measurement: Measure the amount of food consumed at 3 and 6 hours post-injection by weighing the remaining food. Account for any spillage.

    • Data Analysis: Calculate the food intake in grams for each time point. Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA) to compare the this compound-treated group with the control group.

Protocol 2: Behavioral Satiety Sequence (BSS) Analysis

This protocol allows for a more detailed analysis of feeding behavior beyond just the quantity of food consumed. The BSS is the natural sequence of behaviors that occurs after a meal: feeding, followed by activity/grooming, and then resting.[5] A disruption of this sequence can indicate that a compound is reducing food intake through aversive side effects rather than by promoting true satiety.[6]

Materials:

  • Same as Protocol 1.

  • Video recording equipment.

  • Behavioral analysis software (optional, but recommended).

Procedure:

  • Animal Acclimation and Drug Administration: Follow steps 1-3 of Protocol 1.

  • Behavioral Observation:

    • Immediately after food presentation, begin video recording the animals for the entire 6-hour observation period.

    • A trained observer should manually score the behavior of each animal in real-time or from the video recordings.

    • The primary behaviors to score are:

      • Feeding: Gnawing, chewing, and ingesting food.

      • Activity: Locomotion, rearing, exploring the cage.

      • Grooming: Face washing, body licking, scratching.

      • Resting: Remaining immobile, often in a hunched posture, with eyes closed.

  • Data Analysis:

    • Quantify the duration and frequency of each behavior for each animal.

    • Analyze the temporal sequence of behaviors. In a state of normal satiety, there should be a clear transition from feeding to activity/grooming and finally to resting.

    • Compare the BSS of the this compound-treated group to the control group. A preservation of the sequence with a more rapid onset of resting suggests that this compound is promoting satiety. A disruption of the sequence (e.g., prolonged activity without a transition to resting) may indicate other behavioral effects.

Mandatory Visualizations

Signaling Pathway of this compound's Effect on Appetite

rauwolscine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Hypothalamic Neuron cluster_anorexigenic Anorexigenic cluster_orexigenic Orexigenic NE Norepinephrine alpha2 α2-Adrenergic Receptor NE->alpha2 Negative Feedback Synaptic_NE Increased Synaptic Norepinephrine POMC POMC/α-MSH Appetite Decreased Appetite POMC->Appetite NPY NPY/AgRP NPY->Appetite Inhibits This compound This compound This compound->alpha2 Blocks Synaptic_NE->POMC Stimulates Synaptic_NE->NPY Inhibits experimental_workflow start Start acclimation Animal Acclimation (1 week) start->acclimation fasting Food Restriction (18 hours) acclimation->fasting weighing1 Baseline Body Weight fasting->weighing1 groups Randomize into Groups (Control vs. This compound) weighing1->groups injection_control IP Injection: Vehicle (Saline) groups->injection_control Control injection_this compound IP Injection: This compound (0.5-4.0 mg/kg) groups->injection_this compound Treatment food_presentation Present Pre-weighed Food injection_control->food_presentation injection_this compound->food_presentation measurement_3hr Measure Food Intake (3 hours) food_presentation->measurement_3hr measurement_6hr Measure Food Intake (6 hours) measurement_3hr->measurement_6hr analysis Data Analysis measurement_6hr->analysis end End analysis->end logical_relationship cluster_receptors Receptor Interactions cluster_effects Downstream Effects This compound This compound alpha2 α2-Adrenergic Receptor This compound->alpha2 Antagonist ht1a 5-HT1A Receptor This compound->ht1a Partial Agonist ht2b 5-HT2B Receptor This compound->ht2b Antagonist ne_release Increased Norepinephrine Release alpha2->ne_release Leads to adenylyl_cyclase Inhibition of Adenylyl Cyclase ht1a->adenylyl_cyclase Leads to serotonin_modulation Modulation of Serotonergic Activity ht2b->serotonin_modulation Leads to Appetite Appetite Suppression ne_release->Appetite adenylyl_cyclase->Appetite serotonin_modulation->Appetite

References

Application Notes and Protocols for Rauwolscine in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine (B89727), also known as α-yohimbine, is a diastereoisomer of yohimbine (B192690) and a potent, selective antagonist of α2-adrenergic receptors.[1] This antagonism of presynaptic α2-autoreceptors leads to an increase in the release of norepinephrine, thereby modulating various physiological and behavioral processes.[1] In neuroscience research, this compound serves as a valuable pharmacological tool to investigate the role of the noradrenergic system in behaviors such as anxiety, depression, and feeding. These application notes provide a comprehensive overview of this compound dosage and administration for use in rodent behavioral studies, complete with detailed protocols and quantitative data to guide experimental design.

Data Presentation: this compound Dosage and Administration

The following tables summarize quantitative data on the administration of this compound in various rodent behavioral studies. It is important to note that the optimal dose and administration route can vary depending on the specific research question, rodent species and strain, and the desired behavioral outcome.

Table 1: this compound Administration in Feeding Behavior Studies

Rodent SpeciesAdministration RouteDosage RangeKey Behavioral EffectReference
Mouse (genetically obese ob/ob and lean)Intraperitoneal (i.p.)0.5 - 4.0 mg/kgSignificant reduction in 3- and 6-hour food intake.[2][3][4][2]

Table 2: General Dosage and Administration for Behavioral Studies

Rodent SpeciesAdministration RouteGeneral Effective Dose RangeNotesReference
MouseIntraperitoneal (i.p.)0.5 - 4.0 mg/kgBehavioral testing can typically commence 20-30 minutes post-injection.[4]
RatIntraperitoneal (i.p.)Not explicitly found in searchesFurther dose-finding studies are recommended.
Mouse/RatOral Gavage (p.o.)Not explicitly found in searchesRequires careful technique to minimize stress.
Mouse/RatSubcutaneous (s.c.)Not explicitly found in searchesMay provide a slower absorption profile compared to i.p. injection.

Note: The majority of available literature focuses on yohimbine. The data presented here is specific to this compound where explicitly stated in the source material. Researchers should perform pilot studies to determine the optimal dose for their specific experimental conditions.

Signaling Pathway of this compound's Primary Mechanism of Action

Rauwolscine_Mechanism This compound This compound Alpha2_Receptor Presynaptic α2-Adrenergic Autoreceptor This compound->Alpha2_Receptor Antagonizes/Blocks Negative_Feedback Inhibition of Norepinephrine Release Alpha2_Receptor->Negative_Feedback Norepinephrine_Release Increased Norepinephrine Release Alpha2_Receptor->Norepinephrine_Release leads to Synaptic_Cleft Synaptic Cleft Norepinephrine_Release->Synaptic_Cleft Postsynaptic_Receptor Postsynaptic Adrenergic Receptors Synaptic_Cleft->Postsynaptic_Receptor binds to Neuronal_Response Downstream Neuronal Response Postsynaptic_Receptor->Neuronal_Response activates

This compound's antagonism of presynaptic α2-adrenergic autoreceptors.

Experimental Protocols

The following are detailed methodologies for key behavioral experiments. While these protocols are standardized, it is crucial to adapt them based on the specific research question and the characteristics of the animal model.

General Administration Protocols

1. Intraperitoneal (i.p.) Injection

  • Materials:

    • This compound hydrochloride

    • Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle

    • Sterile syringes (1 mL) and needles (25-27 gauge)

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Preparation of this compound Solution:

      • Accurately weigh the required amount of this compound hydrochloride.

      • Dissolve in sterile saline to the desired concentration. Ensure the solution is completely clear. Gentle warming or vortexing may be required.

      • Prepare fresh on the day of the experiment.

    • Animal Handling and Injection:

      • Weigh the animal immediately before injection to ensure accurate dosing.

      • Gently restrain the rodent. For mice, this can be done by scruffing the neck and securing the tail.

      • Lift the animal's hindquarters to a 30-45 degree angle.

      • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

      • Aspirate briefly to ensure no blood or peritoneal fluid is drawn into the syringe.

      • Inject the calculated volume of the this compound solution.

      • Withdraw the needle and return the animal to its home cage.

    • Post-Injection:

      • Allow for an absorption period of 20-30 minutes before commencing behavioral testing. This timing should be consistent across all animals.

2. Subcutaneous (s.c.) Injection

  • Materials: Same as for i.p. injection.

  • Procedure:

    • Preparation of this compound Solution: As described for i.p. injection.

    • Animal Handling and Injection:

      • Gently restrain the rodent.

      • Lift a fold of loose skin between the shoulder blades to form a "tent".

      • Insert the needle at the base of the skin tent, parallel to the body.

      • Aspirate briefly to check for blood.

      • Inject the solution into the subcutaneous space.

      • Withdraw the needle and gently massage the area to aid dispersal.

      • Return the animal to its home cage.

    • Post-Injection: The absorption period may be longer than for i.p. injection and should be determined in pilot studies.

3. Oral Gavage (p.o.)

  • Materials:

    • This compound hydrochloride

    • Appropriate vehicle (e.g., water, 0.5% methylcellulose)

    • Flexible or rigid gavage needle with a ball tip (appropriate size for the animal)

    • Syringe

  • Procedure:

    • Preparation of this compound Suspension/Solution: As described for i.p. injection, ensuring the vehicle is suitable for oral administration.

    • Animal Handling and Administration:

      • Proper restraint is critical to avoid injury. The animal should be held firmly without restricting its breathing.

      • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

      • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

      • Administer the solution slowly.

      • Withdraw the needle gently and return the animal to its home cage.

    • Post-Administration: The time to peak effect will be longer than with parenteral routes and should be determined empirically.

Behavioral Assay Protocols

1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

    • Drug Administration: Administer this compound or vehicle according to the chosen route and allow for the appropriate absorption time.

    • Testing:

      • Place the animal in the center of the maze, facing one of the open arms.

      • Allow the animal to explore the maze for a 5-minute period.

      • Record the session using a video camera mounted above the maze.

    • Data Analysis:

      • Score the time spent in the open arms, closed arms, and center zone.

      • Count the number of entries into the open and closed arms.

      • An anxiogenic effect is typically indicated by a decrease in the time spent in and/or the number of entries into the open arms.

  • Ethical Considerations: The maze should be cleaned with 70% ethanol (B145695) between each animal to remove olfactory cues.

EPM_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test Acclimation Acclimation to Testing Room Drug_Admin This compound or Vehicle Administration Acclimation->Drug_Admin Absorption Absorption Period Drug_Admin->Absorption Placement Place Animal in Center of EPM Absorption->Placement Exploration 5-minute Free Exploration Placement->Exploration Recording Video Recording Exploration->Recording Data_Analysis Analyze Time and Entries in Open/Closed Arms Recording->Data_Analysis Interpretation Interpret Anxiety-Like Behavior Data_Analysis->Interpretation

Experimental workflow for the Elevated Plus Maze test.

2. Forced Swim Test (FST) for Depressant-Like Behavior

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the rodent cannot touch the bottom with its tail or feet.

  • Procedure:

    • Acclimation: Acclimate animals to the testing room.

    • Drug Administration: Administer this compound or vehicle.

    • Testing:

      • Gently place the animal into the water-filled cylinder.

      • The standard test duration is 6 minutes.[1]

      • Record the session with a video camera.

    • Data Analysis:

      • The last 4 minutes of the test are typically analyzed.[1]

      • Score the duration of immobility (floating with only minor movements to keep the head above water).

      • An increase in immobility time is often interpreted as a depressant-like or pro-depressive effect.

  • Ethical Considerations: Animals should be thoroughly dried and kept in a warm environment after the test to prevent hypothermia. The water should be changed between animals.

FST_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test Acclimation Acclimation Drug_Admin This compound/Vehicle Administration Acclimation->Drug_Admin Absorption Absorption Period Drug_Admin->Absorption Placement Place Animal in Water Cylinder Absorption->Placement Swim_Session 6-minute Swim Session Placement->Swim_Session Recording Video Recording Swim_Session->Recording Data_Analysis Score Immobility (last 4 minutes) Recording->Data_Analysis Interpretation Interpret Depressant-Like Behavior Data_Analysis->Interpretation

Experimental workflow for the Forced Swim Test.

3. Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a central and a peripheral zone.

  • Procedure:

    • Acclimation: Acclimate animals to the testing room.

    • Drug Administration: Administer this compound or vehicle.

    • Testing:

      • Place the animal in the center of the open field.

      • Allow the animal to explore freely for a set period (e.g., 10-30 minutes).

      • Record the session with a video camera.

    • Data Analysis:

      • Locomotor Activity: Total distance traveled, number of line crossings.

      • Anxiety-Like Behavior: Time spent in the center versus the periphery, latency to enter the center. A decrease in center time is often interpreted as anxiogenic-like behavior.

      • Other Behaviors: Rearing (vertical activity), grooming.

  • Ethical Considerations: Clean the apparatus thoroughly between animals.

Conclusion

This compound is a valuable tool for investigating the role of the α2-adrenergic system in rodent behavior. The protocols and data presented in these application notes provide a foundation for designing and conducting robust and reproducible behavioral studies. It is imperative for researchers to conduct pilot studies to determine the optimal dosage and timing for their specific experimental paradigm and to adhere to ethical guidelines for animal research. Further research is needed to fully characterize the dose-response effects of this compound across a wider range of behavioral assays and administration routes.

References

Application of Rauwolscine in Functional Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine, also known as α-yohimbine, is a potent and selective antagonist of α2-adrenergic receptors (α2-ARs).[1][2] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, couple to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Due to its specific antagonism of this pathway, this compound is an invaluable tool in the study of α2-adrenergic signaling and a lead compound in drug discovery efforts targeting pathways regulated by these receptors.

This document provides detailed application notes and protocols for the use of this compound in functional cell-based assays. It is intended to guide researchers, scientists, and drug development professionals in the effective application of this compound to investigate α2-adrenergic receptor function and to screen for novel modulators of this pathway.

Data Presentation

This compound Receptor Binding Profile

The binding affinity of this compound for the three human α2-adrenergic receptor subtypes (α2A, α2B, and α2C) has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)
This compound α2A-AR3.5[1]
α2B-AR0.37[1]
α2C-AR0.13[1]
Yohimbineα2A-AR1.1[1]
α2B-AR0.6[1]
α2C-AR0.7[1]
Idazoxanα2A-AR1.8[1]
α2B-AR1.1[1]
α2C-AR1.5[1]

Data compiled from various sources.[1] Note that experimental conditions can influence Ki values.

This compound also exhibits affinity for some serotonin (B10506) receptors, which should be considered when designing and interpreting experiments.[5]

Signaling Pathway and Experimental Workflow Visualizations

α2-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of α2-adrenergic receptors and the mechanism of action of this compound as an antagonist.

alpha2_adrenergic_signaling cluster_membrane Cell Membrane alpha2_AR α2-Adrenergic Receptor G_protein Gi/o Protein alpha2_AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Norepinephrine Norepinephrine (Agonist) Norepinephrine->alpha2_AR This compound This compound (Antagonist) This compound->alpha2_AR Blocks Agonist ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Inhibition of Signaling

α2-Adrenergic Receptor Signaling Pathway
Experimental Workflow for a cAMP Inhibition Assay

This diagram outlines the general workflow for a functional cell-based assay to measure the antagonist activity of this compound by quantifying its effect on cAMP levels.

camp_assay_workflow start Start plate_cells Plate cells expressing α2-adrenergic receptor start->plate_cells pre_incubate Pre-incubate cells with varying concentrations of this compound plate_cells->pre_incubate stimulate Stimulate with α2-AR agonist (e.g., UK-14,304) + Forskolin (B1673556) pre_incubate->stimulate incubate Incubate to allow for cAMP accumulation stimulate->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse measure Measure cAMP levels (e.g., HTRF, ELISA) lyse->measure analyze Data analysis: Determine IC50 value measure->analyze end End analyze->end

Workflow for cAMP Inhibition Assay

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for α2-adrenergic receptors using [3H]-Rauwolscine as the radioligand.

Materials:

  • Cell membranes from a cell line stably expressing the human α2-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • [3H]-Rauwolscine (specific activity ~70-90 Ci/mmol).

  • Test compound (e.g., this compound, Yohimbine).

  • Non-specific binding control: 10 µM Phentolamine.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the receptor in a cold lysis buffer and prepare a crude membrane fraction by centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of 10 µM Phentolamine.

    • Competition: 50 µL of varying concentrations of the test compound.

  • Add 50 µL of [3H]-Rauwolscine to each well to a final concentration of approximately 2-3 nM (near its Kd).

  • Add 100 µL of the membrane preparation (containing 20-50 µg of protein) to each well.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Rauwolscine) by performing a non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Rauwolscine and Kd is its dissociation constant.

Protocol 2: cAMP Inhibition Functional Assay

This assay determines the functional potency (IC50) of this compound as an antagonist by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • A cell line stably expressing the human α2-adrenergic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • α2-adrenergic agonist (e.g., UK-14,304 or clonidine).

  • Adenylyl cyclase stimulator: Forskolin.

  • This compound.

  • Cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Cell lysis buffer.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture the cells in the appropriate medium until they reach approximately 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Antagonist Pre-incubation: On the day of the experiment, replace the medium with serum-free medium. Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of an α2-adrenergic agonist (typically the EC80 concentration, which should be predetermined) and a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal and forskolin-only controls.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for changes in intracellular cAMP levels.

  • Cell Lysis: Lyse the cells according to the protocol provided with the cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP levels using the commercial cAMP assay kit and a compatible plate reader.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation, by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Protocol 3: CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the cAMP response element (CRE), which is downstream of the cAMP/PKA signaling pathway. As an α2-AR antagonist, this compound will reverse the agonist-induced decrease in CRE-driven luciferase expression.

Materials:

  • HEK293 cells.

  • A plasmid containing a CRE-driven firefly luciferase reporter gene.

  • A plasmid for a constitutively expressed control reporter (e.g., Renilla luciferase).

  • An expression vector for the desired human α2-adrenergic receptor subtype.

  • Transfection reagent.

  • Cell culture medium.

  • α2-adrenergic agonist (e.g., UK-14,304).

  • Forskolin.

  • This compound.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the α2-adrenergic receptor expression vector, the CRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.

  • Cell Plating: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate at a density of ~35,000 cells per well in 100 µL of culture medium.[6]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.[6]

  • Antagonist Pre-incubation: Replace the medium with serum-free medium and add varying concentrations of this compound. Pre-incubate for 30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the α2-adrenergic agonist (e.g., EC80) and a fixed concentration of forskolin to stimulate the pathway.

  • Incubation: Incubate the cells for 4-6 hours at 37°C to allow for luciferase gene expression.[6]

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

  • Determine the IC50 value, representing the concentration of this compound that causes a 50% reversal of the agonist-induced inhibition of CRE-luciferase expression, using non-linear regression analysis.

Conclusion

This compound is a highly potent and selective antagonist of α2-adrenergic receptors, making it an essential tool for pharmacological research. The protocols provided herein for radioligand binding, cAMP inhibition, and reporter gene assays offer robust methods for characterizing the interaction of this compound and other compounds with α2-adrenergic receptors and for elucidating their functional consequences in a cellular context. Careful adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of adrenergic signaling and facilitating the development of novel therapeutics.

References

Rauwolscine as a pharmacological tool to investigate adrenoceptor function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Rauwolscine (B89727) as a Pharmacological Tool

Introduction

This compound, also known as α-yohimbine and isoyohimbine, is an indole (B1671886) alkaloid and a diastereoisomer of yohimbine (B192690).[1][2] It is a potent and selective antagonist of α2-adrenergic receptors (α2-ARs), making it an invaluable pharmacological tool for researchers studying adrenergic systems.[3][4] Its primary mechanism of action is the blockade of presynaptic α2-autoreceptors, which inhibits the negative feedback mechanism for norepinephrine (B1679862) release, thereby increasing synaptic norepinephrine levels.[4][5] While its principal target is the α2-adrenoceptor, this compound also exhibits affinity for various serotonin (B10506) (5-HT) receptor subtypes, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2][3] This profile necessitates careful experimental design to isolate its effects on the adrenoceptor system.

Tritiated this compound, [3H]this compound, is widely utilized as a radioligand in binding assays to characterize and quantify α2-adrenergic receptors in various tissues and cell preparations.[3][4]

Data Presentation

The binding affinities of this compound for various adrenergic and serotonergic receptors are summarized below. These values are critical for designing experiments and interpreting results.

Table 1: Binding Affinity (Ki/Kd) of this compound at Adrenergic Receptors

Receptor SubtypeSpeciesTissue / Cell LineParameterValue (nM)Reference(s)
α2-Adrenergic HumanPlatelet MembranesKd0.98[3][6]
Humanα2A-AR (recombinant)Ki3.5[7]
Humanα2B-AR (recombinant)Ki0.37[7]
Humanα2C-AR (recombinant)Ki0.13[7]
RatBrain MembranesKi12[3][8]
BovineCerebral CortexKd2.5[3][9]
α1-Adrenergic Dog--~30x lower affinity than for α2[1]

Note: this compound is approximately 30-45 times more potent as an α2-adrenoceptor antagonist than an α1-adrenoceptor antagonist.[1][10]

Table 2: Binding Affinity (Ki/Kd) of this compound at Serotonin (5-HT) Receptors

Receptor SubtypeSpeciesTissue / Cell LineParameterValue (nM)Reference(s)
5-HT1A HumanRecombinant (CHO Cells)Ki158[11]
5-HT2B HumanRecombinant (AV12 Cells)Ki14.3[8][12]
HumanRecombinant (AV12 Cells)Kd3.75[12]

Signaling Pathways and Experimental Workflows

alpha2_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell cluster_membrane Presynaptic Membrane NE_vesicle Norepinephrine (NE) NE_synapse NE NE_vesicle->NE_synapse Release AR_beta Adrenoceptor (e.g., β1) Response Cellular Response AR_beta->Response Activates A2R α2-Adrenoceptor Gi Gi Protein A2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (decreased) AC->cAMP Reduces ATP to cAMP This compound This compound This compound->A2R Blocks NE_synapse->AR_beta Activates NE_synapse->A2R Binds & Activates cAMP->NE_vesicle Inhibits Release (Negative Feedback)

Caption: α2-Adrenergic receptor signaling and the inhibitory action of this compound.

binding_assay_workflow cluster_setup Assay Conditions start Start prep 1. Membrane Preparation Homogenize tissue/cells, isolate membrane fraction start->prep setup 2. Assay Plate Setup prep->setup total Total Binding Membranes + [3H]this compound nsb Non-specific Binding Membranes + [3H]this compound + excess unlabeled antagonist competition Competition Membranes + [3H]this compound + test compound dilutions incubation 3. Incubation (e.g., 60 min at 25°C) filtration 4. Rapid Vacuum Filtration (e.g., Glass Fiber Filters) incubation->filtration counting 5. Scintillation Counting Measure radioactivity (CPM) filtration->counting analysis 6. Data Analysis Calculate Ki from IC50 counting->analysis end End analysis->end total->incubation nsb->incubation competition->incubation camp_assay_workflow start Start culture 1. Cell Culture Seed cells expressing α2-AR in a multi-well plate start->culture antagonist 2. Antagonist Incubation Add varying concentrations of this compound culture->antagonist agonist 3. Agonist Stimulation Add fixed concentration of α2-AR agonist (e.g., clonidine) antagonist->agonist forskolin (B1673556) 4. Adenylyl Cyclase Activation Add forskolin to all wells to stimulate cAMP production agonist->forskolin measure 5. Cell Lysis & cAMP Measurement Use commercial kit (e.g., HTRF, AlphaScreen) forskolin->measure analysis 6. Data Analysis Calculate IC50 for this compound measure->analysis end End analysis->end

References

Application Notes and Protocols for Wingate Anaerobic Test with Rauwolscine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wingate anaerobic test (WAnT) is a widely utilized method for assessing anaerobic power and capacity.[1][2] It is a 30-second maximal effort cycling test that measures peak anaerobic power, mean anaerobic power, and anaerobic fatigue.[1][2][3] Rauwolscine, also known as alpha-yohimbine, is an alpha-2-adrenergic receptor antagonist.[4][5] By blocking these receptors, this compound is hypothesized to increase the release of norepinephrine (B1679862), a key catecholamine in the "fight or flight" response, potentially enhancing anaerobic performance.[5] These application notes provide a detailed protocol for conducting the Wingate anaerobic test with acute this compound supplementation, based on current scientific literature.

Mechanism of Action: this compound and Anaerobic Performance

This compound acts as a competitive antagonist at α2-adrenergic receptors. These receptors are located on presynaptic neurons and, when activated by norepinephrine, inhibit further norepinephrine release in a negative feedback loop. By blocking these receptors, this compound prevents this negative feedback, leading to an increased concentration of norepinephrine in the synaptic cleft. This elevated norepinephrine can then bind to other adrenergic receptors (α1, β1, β2, β3), leading to a range of physiological effects relevant to anaerobic exercise, including increased heart rate, contractility, and potentially enhanced glycolysis and lipolysis. However, the direct impact on supramaximal anaerobic performance as measured by the Wingate test is still under investigation.

Data Presentation: Effects of this compound on Wingate Anaerobic Test Performance

The following table summarizes the quantitative data from a study investigating the effects of acute this compound supplementation on repeated Wingate anaerobic test performance in resistance-trained males.[4][5]

Performance MetricThis compound (2 mg)Placebop-value
Peak Power (W)No significant differenceNo significant difference0.821[4]
Mean Power (W)No significant differenceNo significant difference0.453[4]
Fatigue Index (%)No significant differenceNo significant difference0.980[4]
Total Work (J)No significant differenceNo significant difference0.429[4]
Post-Exercise Blood Lactate (B86563) (mmol/L)Significantly higherLower than this compound0.050[4]

Note: The study found no significant improvement in the primary measures of anaerobic performance (peak power, mean power, fatigue index, and total work) with acute this compound supplementation.[4][5] However, a notable finding was a significantly higher post-exercise blood lactate concentration in the this compound group, suggesting a potential alteration in metabolic processes during the anaerobic exercise.[4][5]

Experimental Protocols

Participant Screening and Baseline Measurements
  • Participants: Recruit healthy, resistance-trained individuals.

  • Inclusion Criteria:

    • Age: 18-35 years.

    • Regular participation in resistance training for at least one year.

    • Free from any cardiovascular, metabolic, or respiratory diseases.

  • Exclusion Criteria:

    • Use of any medications or supplements that could affect cardiovascular function or exercise performance.

    • Sensitivity to stimulants.

  • Baseline Measurements:

    • Height and body mass.

    • Body composition (e.g., via skinfolds or bioelectrical impedance).

    • Familiarization with the Wingate anaerobic test protocol on a separate day prior to the experimental trials.

Supplementation Protocol
  • Design: A double-blind, placebo-controlled, crossover design is recommended.

  • Supplementation:

    • This compound: 2 mg of this compound HCl.

    • Placebo: An inert substance identical in appearance to the this compound supplement (e.g., microcrystalline cellulose).

  • Administration: Ingest the assigned supplement with a standardized volume of water (e.g., 250 mL) 30 minutes prior to the warm-up for the Wingate test.[4]

  • Washout Period: A minimum of 48-72 hours between experimental trials to ensure complete clearance of the supplement.

Wingate Anaerobic Test Protocol
  • Equipment: A calibrated cycle ergometer (e.g., Monark 894E).

  • Warm-up (5-10 minutes):

    • Light cycling at a low resistance (e.g., 1 kp) for 5 minutes.

    • Include two to three maximal-effort sprints of 3-5 seconds duration against the test resistance, with 1-2 minutes of easy cycling in between.

  • Test Procedure:

    • Following the warm-up, the participant rests for 2-3 minutes.

    • The resistance on the cycle ergometer is set to a predetermined load, typically 7.5% of the participant's body mass.[1]

    • The participant begins pedaling against minimal resistance to reach maximal pedaling speed.

    • Within 3 seconds, the full resistance is applied, and the participant is instructed to pedal "all-out" for 30 seconds.[3]

    • Strong verbal encouragement should be provided throughout the test.

  • Cool-down (5 minutes):

    • Active recovery of light cycling at a low resistance.

Data Collection and Analysis
  • Performance Data: Record the following metrics from the Wingate test:

    • Peak Power (PP): The highest power output, typically achieved in the first 5 seconds.

    • Mean Power (MP): The average power output over the 30-second test.

    • Fatigue Index (FI): The percentage decline in power from the peak power to the lowest power output.

  • Physiological Data:

    • Blood Lactate: Collect capillary blood samples from a fingertip or earlobe at baseline (pre-supplementation), pre-exercise, and immediately post-exercise (within 1-3 minutes). Analyze for lactate concentration.

    • Heart Rate: Monitor continuously throughout the protocol.

    • Rating of Perceived Exertion (RPE): Record immediately following the Wingate test using a standardized scale (e.g., Borg 6-20 scale).

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., paired t-tests or repeated measures ANOVA) to compare the effects of this compound and placebo on the dependent variables.

    • Set the level of significance at p < 0.05.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell NE_Vesicles Norepinephrine Vesicles NE_Release Norepinephrine Release NE_Vesicles->NE_Release Stimulation NE Norepinephrine NE_Release->NE Alpha2_Receptor α2-Adrenergic Receptor Alpha2_Receptor->NE_Release Inhibits (-) NE->Alpha2_Receptor Binds to Adrenergic_Receptors Adrenergic Receptors (α1, β1, β2, β3) NE->Adrenergic_Receptors Binds to Physiological_Response Physiological Response Adrenergic_Receptors->Physiological_Response Activates Increased Heart Rate,\nGlycolysis, etc. Increased Heart Rate, Glycolysis, etc. Physiological_Response->Increased Heart Rate,\nGlycolysis, etc. This compound This compound This compound->Alpha2_Receptor Blocks

Caption: Signaling pathway of this compound as an α2-adrenergic antagonist.

G cluster_prep Preparation Phase cluster_experimental Experimental Trial Participant_Screening Participant Screening & Baseline Measurements Familiarization Familiarization Session Participant_Screening->Familiarization Supplementation This compound (2 mg) or Placebo Ingestion (30 min prior) Familiarization->Supplementation Warm_Up Warm-up (5-10 min) Supplementation->Warm_Up Wingate_Test 30s All-Out Wingate Test Warm_Up->Wingate_Test Cool_Down Cool-down (5 min) Wingate_Test->Cool_Down Data_Collection Performance & Physiological Data Collection Wingate_Test->Data_Collection Washout Washout Period (48-72 hours) Cool_Down->Washout Crossover Crossover to Opposite Condition Washout->Crossover Crossover->Supplementation

References

Application Notes and Protocols for Measuring Blood Lactate Levels Following Acute Rauwolscine Ingestion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Rauwolscine and its Effects on Lactate (B86563) Metabolism

This compound, also known as alpha-yohimbine, is a naturally occurring alkaloid and a diastereomer of yohimbine.[1] It is predominantly recognized for its function as a selective α2-adrenergic receptor antagonist.[2][3] This antagonism blocks the negative feedback mechanism for norepinephrine (B1679862) release, leading to increased sympathetic nervous system activity.[2][4] this compound is a common ingredient in dietary supplements marketed for weight loss and enhanced athletic performance.[2][3][5]

The measurement of blood lactate levels following the acute ingestion of this compound is a critical area of investigation for understanding its physiological and metabolic effects, particularly in the context of physical exertion. Lactate is a key metabolite in anaerobic glycolysis, and its concentration in the blood is indicative of the balance between its production and clearance. Alterations in blood lactate levels can provide insights into energy metabolism, substrate utilization, and the physiological stress induced by a substance.

Scientific Rationale for Measuring Blood Lactate with this compound

The sympathomimetic properties of this compound suggest a potential influence on energy metabolism during exercise.[2][3] Studies have indicated that acute this compound ingestion can lead to higher post-exercise blood lactate levels.[2][3] This could be attributed to several factors, including increased glycogenolysis and glycolysis driven by elevated catecholamine levels, or potential alterations in lactate clearance. Investigating these changes is crucial for elucidating the ergogenic, and potentially adverse, effects of this compound.

Applications in Research and Drug Development

  • Ergogenic Potential Assessment: For sports scientists and supplement developers, quantifying the impact of this compound on blood lactate can help to validate or refute claims of performance enhancement.

  • Metabolic Studies: Researchers in metabolism can use blood lactate measurements as a biomarker to study the effects of α2-adrenergic receptor antagonism on substrate utilization and energy pathway regulation during exercise.

  • Safety and Pharmacodynamics: In drug development, monitoring blood lactate can be a component of safety pharmacology studies to assess the metabolic stress induced by this compound or similar compounds.

Quantitative Data Summary

The following table summarizes the quantitative data on blood lactate levels from a study investigating the effects of acute this compound ingestion on repeated Wingate sprint performance.

Treatment Group Dosage Timing of Blood Lactate Measurement Mean Blood Lactate (mmol/L) ± SD Key Finding Reference
This compound (RW)2 mgPre-ExerciseNot explicitly stated, but part of the overall analysis showing a significant effect of time (pre vs. post).This compound ingestion resulted in significantly higher post-exercise blood lactate levels compared to placebo.Barnes et al. (2023)[2][3]
Post-ExerciseHigher than placebo (exact values for post-exercise mean not provided in the abstract, but a significant main effect for treatment was reported, p=0.008).
Placebo (PL)Gluten-free corn starchPre-ExerciseNot explicitly stated, but part of the overall analysis.
Post-ExerciseLower than this compound.

Experimental Protocols

This section provides a detailed methodology for measuring blood lactate levels after acute this compound ingestion, based on the protocol described by Barnes et al. (2023).[2][3]

Study Design: A double-blind, placebo-controlled, crossover study is recommended to minimize bias.

Participant Criteria:

  • Healthy, physically active individuals.

  • Appropriate screening for any contraindications to this compound or strenuous exercise.

Materials:

  • This compound (standardized to 90%)

  • Placebo (e.g., gluten-free corn starch)

  • Encapsulation materials

  • Portable lactate analyzer (e.g., Lactate Plus, Nova Biomedical)

  • Lancets

  • Alcohol swabs

  • Gauze

  • Gloves

  • Cycle ergometer (e.g., Lode Excalibur Sport)

  • Heart rate monitor

  • Rating of Perceived Exertion (RPE) scale

Protocol Steps:

  • Familiarization Session:

    • Acquaint participants with the testing procedures, particularly the Wingate anaerobic test (WAnT).

    • Record baseline anthropometric data (age, height, body mass).

  • Treatment Administration:

    • Participants should arrive at the laboratory in a fasted state (e.g., 8-10 hours) and having avoided strenuous exercise and stimulants for a specified period (e.g., 24-48 hours).

    • Administer either the this compound (2 mg) or placebo capsule.

    • A 30-minute waiting period should follow ingestion to allow for absorption.

  • Pre-Exercise Blood Lactate Measurement:

    • After the waiting period and before the warm-up, collect a baseline (Pre) blood sample.

    • Clean the participant's fingertip with an alcohol swab and allow it to air dry.

    • Use a sterile lancet to puncture the skin.

    • Wipe away the first drop of blood.

    • Collect the second drop of blood onto the lactate test strip.

    • Record the blood lactate concentration in mmol/L.

  • Exercise Protocol (Repeated Wingate Sprints):

    • A standardized warm-up should be performed.

    • The exercise consists of 3 x 15-second Wingate anaerobic tests (WAnT) on a cycle ergometer.

    • Each sprint is separated by 2 minutes of active recovery.

    • Record power output, heart rate, and RPE during and after each sprint.

  • Post-Exercise Blood Lactate Measurement:

    • Immediately following the completion of the final Wingate sprint, collect a post-exercise (Post) blood sample using the same procedure as the pre-exercise measurement.

    • Record the blood lactate concentration.

  • Washout Period:

    • A washout period of at least 7 days should be implemented between testing sessions in a crossover design to ensure the complete clearance of the substance.

  • Data Analysis:

    • Statistical analysis, such as a two-way repeated measures ANOVA, can be used to compare the effects of treatment (this compound vs. Placebo) and time (Pre vs. Post) on blood lactate levels.

Visualizations

Experimental_Workflow cluster_pre_test Pre-Testing cluster_testing_day Testing Day cluster_post_test Post-Testing Participant_Screening Participant Screening Familiarization Familiarization Session Participant_Screening->Familiarization Arrival Participant Arrival (Fasted) Familiarization->Arrival Ingestion This compound (2mg) or Placebo Ingestion Arrival->Ingestion Wait 30-minute Absorption Period Ingestion->Wait Pre_Lactate Pre-Exercise Blood Lactate Measurement Wait->Pre_Lactate Warmup Standardized Warm-up Pre_Lactate->Warmup Exercise 3 x 15s Wingate Sprints Warmup->Exercise Post_Lactate Post-Exercise Blood Lactate Measurement Exercise->Post_Lactate Washout 7-Day Washout Period Post_Lactate->Washout Data_Analysis Data Analysis Post_Lactate->Data_Analysis Crossover Crossover to a different treatment Washout->Crossover Crossover->Arrival

Caption: Experimental workflow for measuring blood lactate after this compound ingestion.

Signaling_Pathway This compound This compound Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic Neuron) This compound->Alpha2_Receptor Antagonizes Negative_Feedback Inhibition of Norepinephrine Release (Negative Feedback) This compound->Negative_Feedback Blocks Alpha2_Receptor->Negative_Feedback Mediates Norepinephrine Increased Norepinephrine in Synapse Beta_Receptors β-Adrenergic Receptors (Muscle/Adipose Tissue) Norepinephrine->Beta_Receptors Activates cAMP Increased cAMP Beta_Receptors->cAMP Glycogenolysis Increased Glycogenolysis and Glycolysis cAMP->Glycogenolysis Lactate Increased Lactate Production Glycogenolysis->Lactate Blood_Lactate Elevated Blood Lactate Lactate->Blood_Lactate

Caption: Simplified signaling pathway of this compound leading to increased lactate.

References

Application Notes: Preparation of Rauwolscine Stock Solutions for In-Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rauwolscine (B89727), also known as α-yohimbine and isoyohimbine, is a naturally occurring alkaloid and a stereoisomer of yohimbine (B192690).[1][2] It is a potent and selective antagonist of α2-adrenergic receptors with a Ki value of approximately 12 nM.[2][3][4] This activity makes it a valuable tool in pharmacological research to study the physiological roles of α2-adrenoceptors. In addition to its primary target, this compound has been shown to interact with serotonin (B10506) receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2B receptors.[2][4][5]

Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful results in in-vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure stability and efficacy for use in cell culture and other in-vitro assays.

Quantitative Data Summary

For consistency and reproducibility, it is crucial to use the appropriate solvent and concentration for preparing this compound stock solutions. The choice of the free base or hydrochloride salt will affect the molecular weight and solubility. This compound hydrochloride is more commonly used in research due to its enhanced water solubility.[4]

PropertyThis compound (Free Base)This compound HydrochlorideSource
Molecular Formula C₂₁H₂₆N₂O₃C₂₁H₂₆N₂O₃ • HCl[3][6]
Molecular Weight 354.44 g/mol 390.9 g/mol [3][6]
Appearance Crystalline SolidCrystalline Solid[6][7]
Solubility in DMSO Data not readily available~7-14 mg/mL (~18-35 mM)[2][3][8][9]
Solubility in Water Sparingly soluble2.24 mg/mL (~6.3 mM)[6][8]
Solubility in Ethanol Sparingly solubleSparingly soluble[10]
Storage (Powder) -20°C, desiccated (≥4 years)-20°C, desiccated (≥3 years)[7][9]
Storage (Stock Solution) -80°C (≤1 year); -20°C (≤1 month)-80°C (≤1 year); -20°C (≤1 month)[3][8]

Note: Solubility can vary between batches. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] For aqueous solutions, warming and sonication may be required to fully dissolve the compound.[6][8]

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound Hydrochloride in DMSO, a common solvent for in-vitro studies.

Materials:

  • This compound Hydrochloride powder (FW: 390.9 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Sterile, positive-displacement pipettes and tips

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization of final working solution)

Protocol for 10 mM Stock Solution Preparation:

  • Calculation:

    • To prepare a 10 mM stock solution, you need to calculate the mass of this compound HCl required for your desired volume.

    • The formula is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 390.9 g/mol = 3.909 mg

  • Weighing:

    • Carefully weigh out the calculated mass of this compound HCl powder using an analytical balance.

    • Place the powder into a sterile amber or foil-wrapped microcentrifuge tube to protect it from light.[6]

  • Dissolution:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound HCl powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.[2][8]

  • Storage and Handling:

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8][9]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6-12 months).[3][6]

    • Always protect the stock solution from light.

Preparation of Working Solutions:

  • For in-vitro experiments, the DMSO stock solution should be serially diluted to the final working concentration in the appropriate cell culture medium or buffer.

  • It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1-0.5%.

  • Important: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to prevent precipitation of the compound.[7] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[7]

  • If sterility is a major concern, the final working solution can be sterilized by passing it through a 0.22 µm syringe filter.[6]

Visualizations

Diagram 1: Experimental Workflow

G cluster_workflow Workflow for this compound Stock Solution Preparation start Start calc 1. Calculate Mass (e.g., 3.91 mg for 1mL of 10mM) start->calc weigh 2. Weigh this compound HCl calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex to Dissolve (Warm if necessary) add_dmso->dissolve check Visually Inspect for complete dissolution dissolve->check check->dissolve Precipitate aliquot 5. Aliquot into Single-Use Tubes check->aliquot Clear store 6. Store at -20°C or -80°C (Protect from light) aliquot->store end Ready for Use store->end

Caption: Step-by-step workflow for preparing a this compound stock solution.

G

References

Troubleshooting & Optimization

Improving the solubility of Rauwolscine for in-vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of Rauwolscine (B89727) for in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and its hydrochloride salt?

A1: this compound base has very low aqueous solubility. The hydrochloride salt, this compound HCl, is more commonly used in research due to its improved solubility. The reported aqueous solubility of this compound HCl is approximately 5 mM, though this may require heating and sonication to achieve.[1][2]

Q2: My this compound HCl precipitates out of solution when I dilute my DMSO stock in an aqueous buffer. What can I do?

A2: This is a common issue due to the lower solubility of this compound in aqueous media compared to organic solvents like DMSO. Here are several troubleshooting steps:

  • Reduce the final concentration: The simplest solution is to lower the final concentration of this compound in your aqueous buffer.

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. This helps to avoid localized high concentrations that can lead to precipitation.

  • Adjust the pH: As an alkaloid, the solubility of this compound can be pH-dependent. Experimenting with slightly acidic buffers may improve solubility.

  • Use a co-solvent formulation: For in-vivo studies, using a mixture of solvents is often necessary to maintain solubility. A commonly used vehicle for poorly soluble compounds is a mix of DMSO, PEG300, Tween 80, and saline or PBS.

Q3: How should I prepare and store a stock solution of this compound HCl?

A3: It is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO.[3][4] A concentration of 10 mg/mL in DMSO is a common starting point. For long-term storage, these stock solutions should be stored at -20°C or -80°C.[3] It is not advisable to store aqueous solutions of this compound for extended periods due to the risk of precipitation and degradation.[3]

Q4: What are some advanced formulation strategies if standard co-solvents are not sufficient?

A4: For particularly insoluble derivatives or for specific experimental needs, advanced formulation strategies can be employed:

  • Solid Dispersions: This involves dispersing the drug in an inert hydrophilic carrier matrix. This can enhance the dissolution rate by converting the drug to an amorphous form and increasing its wettability.[3]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate the poorly soluble this compound molecule, increasing its aqueous solubility.[3]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area, leading to improved dissolution and bioavailability.[5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium.- Lower the final concentration. - Add the DMSO stock to the buffer slowly while vortexing. - Use a co-solvent system (e.g., DMSO, PEG300, Tween 80, Saline).
Cloudy or hazy solution after preparation. Incomplete dissolution of this compound HCl.- Gently warm the solution. - Use sonication to aid dissolution. - Verify complete dissolution by centrifuging the solution and checking for a pellet.
Inconsistent results in in-vivo experiments. Precipitation of the compound after administration, leading to variable absorption.- Optimize the in-vivo formulation for maximum stability and solubility. - Consider advanced formulation strategies like solid dispersions or nanoparticles for improved bioavailability.
Difficulty achieving the desired concentration in an aqueous vehicle. The intrinsic low aqueous solubility of this compound.- Use the hydrochloride salt form. - Employ solubility-enhancing excipients such as co-solvents, surfactants, or cyclodextrins.

Quantitative Data Summary

Table 1: Solubility of this compound and its Hydrochloride Salt

CompoundSolventSolubilityNotes
This compoundWater2.24 mg/mLRequires sonication and warming.[1][7]
This compound HClWater~5 mMHeating is recommended.[2]
This compound HClDMSO~2-20 mM[1]
This compound HClDMSO13.75 mg/mL (35.18 mM)Heating is recommended.[2]
This compound HClDMSO7 mg/mL (17.9 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[8]

Table 2: Example In-Vivo Formulation for this compound HCl

ComponentPercentage of Final VolumePurpose
DMSO5%Primary organic solvent to dissolve this compound HCl.
PEG30030%Co-solvent to maintain solubility upon dilution.
Tween 805%Surfactant to improve wetting and prevent precipitation.
Saline/PBS/ddH₂O60%Aqueous vehicle for administration.

This formulation is a general guideline and may require optimization based on the specific animal model and route of administration.[2]

Experimental Protocols

Protocol 1: Preparation of a Standard In-Vivo Formulation

This protocol describes the preparation of a common co-solvent vehicle for the in-vivo administration of this compound HCl.

Materials:

  • This compound Hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile vials and syringes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound HCl powder in a sterile vial.

  • Initial Dissolution: Add the calculated volume of DMSO to the vial to achieve a concentrated stock solution (e.g., 40 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Addition of Co-solvent: To the DMSO stock solution, add the calculated volume of PEG300 and mix thoroughly until the solution is clear.

  • Addition of Surfactant: Add the calculated volume of Tween 80 and mix until the solution is homogeneous and clear.

  • Final Dilution: Slowly add the sterile saline or PBS to the mixture while continuously mixing to reach the final desired volume and concentration.

  • Verification: Visually inspect the final solution for any signs of precipitation. The solution should be clear.

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound or this compound derivative

  • Test solvent (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator

  • Centrifuge

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the this compound compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid should be visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the solution to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved particles settle.

  • Centrifugation: Centrifuge the samples at a high speed to pellet any remaining undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any micro-particulates.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method.

Signaling Pathways and Experimental Workflows

This compound primarily acts as an antagonist at α2-adrenergic receptors and as a partial agonist at 5-HT1A serotonin (B10506) receptors, while also showing antagonist activity at 5-HT2A and 5-HT2B receptors.[2][9][10]

experimental_workflow cluster_prep Solution Preparation cluster_sol_check Solubility Troubleshooting start Weigh this compound HCl dissolve Dissolve in DMSO start->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline final_solution Final In-Vivo Formulation add_saline->final_solution observe Observe for Precipitation final_solution->observe precipitate Precipitation Occurs observe->precipitate no_precipitate Clear Solution precipitate->no_precipitate No troubleshoot Troubleshoot: - Lower Concentration - Optimize Dilution - Adjust pH precipitate->troubleshoot Yes troubleshoot->observe

Workflow for preparing and troubleshooting this compound in-vivo solutions.

alpha2_adrenergic_pathway This compound Rauwolsine alpha2_receptor α2-Adrenergic Receptor This compound->alpha2_receptor Antagonist (Blocks) gi_protein Gi Protein alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Decreased Cellular Response pka->cellular_response Leads to

Rauwolsine's antagonist action on the α2-adrenergic receptor signaling pathway.

serotonin_pathways cluster_5ht1a 5-HT1A Receptor Pathway cluster_5ht2b 5-HT2B Receptor Pathway rauwolscine_1a Rauwolsine receptor_1a 5-HT1A Receptor rauwolscine_1a->receptor_1a Partial Agonist gi_protein_1a Gi Protein receptor_1a->gi_protein_1a Activates adenylyl_cyclase_1a Adenylyl Cyclase gi_protein_1a->adenylyl_cyclase_1a Inhibits camp_1a cAMP adenylyl_cyclase_1a->camp_1a Produces response_1a Modulated Cellular Response camp_1a->response_1a Leads to rauwolscine_2b Rauwolsine receptor_2b 5-HT2B Receptor rauwolscine_2b->receptor_2b Antagonist (Blocks) gq_protein_2b Gq Protein receptor_2b->gq_protein_2b Activates plc_2b Phospholipase C (PLC) gq_protein_2b->plc_2b Activates pip2_2b PIP2 plc_2b->pip2_2b Cleaves ip3_dag_2b IP3 & DAG pip2_2b->ip3_dag_2b Forms response_2b Blocked Cellular Response ip3_dag_2b->response_2b Leads to

Rauwolsine's interaction with 5-HT1A and 5-HT2B serotonin receptor pathways.

References

Stability of Rauwolscine in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of rauwolscine (B89727) in common experimental buffers. Due to the limited availability of direct stability data for this compound, information on its stereoisomer, yohimbine (B192690), is used as a primary reference for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous buffer solutions?

A1: this compound, like its stereoisomer yohimbine, is susceptible to degradation in aqueous solutions. The stability is primarily influenced by pH, temperature, and light exposure.[1] Generally, the hydrochloride salt form of this compound exhibits greater stability. For optimal stability, it is recommended to prepare fresh solutions for each experiment and store stock solutions under appropriate conditions.

Q2: What are the typical degradation products of this compound?

A2: The primary degradation pathway for yohimbine, and likely this compound, at neutral and slightly acidic pH is hydrolysis of the ester group, leading to the formation of yohimbinic acid.[1] In acidic solutions, in the presence of light and oxygen, oxidation can also occur, forming 3,4-dehydroyohimbine.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For preparing stock solutions, it is advisable to use a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, in which this compound hydrochloride is soluble. These stock solutions can then be diluted into the desired aqueous experimental buffer immediately before use.

Q4: How should I store this compound solutions?

A4: Aqueous solutions of this compound should be protected from light.[1] For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is recommended to store stock solutions in a non-aqueous solvent at -20°C or below. Avoid repeated freeze-thaw cycles.

Q5: My this compound solution appears cloudy. Can I still use it?

A5: A cloudy solution may indicate precipitation or degradation of the compound. It is not recommended to use a cloudy solution as the actual concentration will be unknown and it may contain degradation products that could interfere with your experiment. Consider preparing a fresh solution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results This compound degradation in the experimental buffer.Prepare fresh this compound solutions for each experiment. Minimize the time the compound is in aqueous buffer before use. Control and monitor the pH and temperature of your experimental setup.
Precipitation of this compound in aqueous buffer Low solubility of the free base form. Exceeding the solubility limit.Ensure you are using the hydrochloride salt form, which has better aqueous solubility. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and dilute it into your aqueous buffer to the final desired concentration.
Loss of this compound activity over time Adsorption to plasticware. Degradation due to improper storage.Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Store stock solutions in a suitable non-aqueous solvent at -20°C or below and protect from light.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.Compare the chromatogram of your sample to a freshly prepared standard. Identify potential degradation products by their retention times relative to the parent compound.

Quantitative Stability Data (Yohimbine HCl as a proxy for this compound)

The following table summarizes the hydrolysis kinetics of yohimbine HCl in aqueous solutions at different pH values and temperatures. This data can be used to estimate the stability of this compound under similar conditions. The degradation follows first-order kinetics.

pH Temperature (°C) First-Order Rate Constant (k) (h⁻¹) Half-life (t½) (hours)
6.0502.76 x 10⁻³~251
7.0503.42 x 10⁻³~203
6.060--
7.060--
6.070--
7.070--
6.080--
7.080--

Data extrapolated from a study on yohimbine HCl hydrolysis. The study did not provide all rate constants in the abstract.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound under various stress conditions.

1. Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with UV detector

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Keep the solution at room temperature and protect it from light for a defined period.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store solid this compound powder in an oven at an elevated temperature (e.g., 80°C).

    • At defined time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a light source in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • At defined time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products. Method optimization may be required.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A common starting point could be a 60:40 (v/v) mixture of buffer and organic solvent.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm or 280 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Dilute the stock solution with the mobile phase to create working standards of known concentrations.

  • For stability samples, dilute the aliquots from the forced degradation study with the mobile phase to fall within the concentration range of the standard curve.

3. Data Analysis:

  • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the stability samples by interpolating their peak areas on the standard curve.

  • Calculate the percentage of this compound remaining at each time point to assess its stability under the different stress conditions.

Signaling Pathways and Experimental Workflows

G Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (e.g., in DMSO) dilute Dilute into Experimental Buffers (PBS, Tris, HEPES at various pH) prep->dilute acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Degradation (e.g., 80°C) photo Photodegradation (UV/Vis light) hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Calculate % remaining, kinetic parameters) hplc->data

Caption: Workflow for assessing this compound stability.

G This compound's Antagonistic Effect on Alpha-2 Adrenergic Receptor Signaling cluster_receptor Cell Membrane cluster_effector Intracellular Signaling receptor Alpha-2 Adrenergic Receptor gi Gi Protein receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Decreased Neuronal Firing/ Neurotransmitter Release pka->response Leads to norepi Norepinephrine norepi->receptor Agonist This compound This compound This compound->receptor Antagonist

Caption: Alpha-2 adrenergic receptor signaling antagonism.

G This compound's Partial Agonist Effect on 5-HT1A Receptor Signaling cluster_receptor Cell Membrane cluster_effector Intracellular Signaling receptor 5-HT1A Receptor gi Gi Protein receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Modulation of Neuronal Excitability pka->response Leads to serotonin Serotonin (5-HT) serotonin->receptor Full Agonist This compound This compound This compound->receptor Partial Agonist

Caption: 5-HT1A receptor partial agonism by this compound.

G This compound's Antagonistic Effect on 5-HT2B Receptor Signaling cluster_receptor Cell Membrane cluster_effector Intracellular Signaling receptor 5-HT2B Receptor gq Gq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Induces pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response ca2->response Lead to pkc->response Lead to serotonin Serotonin (5-HT) serotonin->receptor Agonist This compound This compound This compound->receptor Antagonist

Caption: 5-HT2B receptor antagonism by this compound.

References

Optimizing Rauwolscine Concentration for cAMP Functional Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Rauwolscine (B89727) in a cAMP functional assay?

This compound acts as a potent and selective antagonist of alpha-2 (α2) adrenergic receptors.[1][2] These receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase.[3][4] By blocking the α2-adrenergic receptor, this compound prevents the agonist-induced inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1][3]

Q2: What is a typical concentration range for this compound in a cAMP functional assay?

The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific agonist being used. However, a common starting point for generating a dose-response curve is to use a range of concentrations from 10⁻¹⁰ M to 10⁻⁵ M. The IC50 value, which is the concentration of this compound required to inhibit 50% of the agonist-induced response, can then be determined from this curve.[3]

Q3: How should I prepare and store this compound stock solutions?

This compound hydrochloride is more water-soluble than its freebase form.[5] For stock solutions, it is recommended to dissolve this compound HCl in anhydrous DMSO at a concentration of around 7-13.75 mg/mL.[5][6] To aid dissolution, gentle heating may be required.[5][6] Store stock solutions in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year) to minimize freeze-thaw cycles.[6][7] Aqueous solutions are not recommended for storage beyond one day due to potential instability and precipitation.[5]

Q4: I am observing a cloudy solution when preparing my this compound working dilutions. What should I do?

A cloudy solution may indicate precipitation or contamination.[6] It is not advisable to use a cloudy solution. This issue often arises when diluting a concentrated DMSO stock into an aqueous buffer where the compound is less soluble.[5] To troubleshoot this, you can try reducing the final concentration, adding the DMSO stock to the aqueous buffer slowly while vortexing, or adjusting the pH of the buffer, as the solubility of alkaloids can be pH-dependent.[5]

Q5: My results are inconsistent or not reproducible. What are the potential causes?

Inconsistent results can stem from several factors, including:

  • Reagent Preparation: Batch-to-batch variability can introduce errors. Prepare large batches of buffers and reagents and store them in single-use aliquots.[8]

  • Incubation Times and Temperatures: Binding kinetics are sensitive to these parameters. Ensure precise and consistent control for all samples.[8]

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range to minimize variability in receptor expression.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal Non-specific binding of this compound to plasticware or other surfaces.Include a non-ionic surfactant like Tween-20 in the assay buffer. Pre-coating plates with a blocking agent such as Bovine Serum Albumin (BSA) can also help mitigate this.[8]
Off-target binding to other receptors (e.g., serotonin (B10506) receptors).[2][8]If the experimental system expresses other potential targets, consider including a selective antagonist for the off-target receptor to block this interaction.[8] Perform competition assays with known selective ligands to confirm target binding.[8]
Low Signal-to-Noise Ratio Insufficient cell number.Increase the number of cells per well. Optimization of cell density is a critical step.[9]
Suboptimal agonist concentration.Ensure the agonist concentration used is at or near its EC80 to provide a sufficient window to observe antagonism.[10]
Inadequate incubation time.Perform a time-course experiment (e.g., 15-120 minutes) to determine the optimal incubation time for your specific cell system to reach equilibrium.[11]
Unexpected Agonist Activity This compound can act as a partial agonist at 5-HT1A receptors.[2][12]If your cells express 5-HT1A receptors, this could lead to an increase in cAMP, confounding the results. Use a cell line that does not endogenously express this receptor or use a selective 5-HT1A antagonist to block this effect.
Precipitation of this compound in Assay Low solubility of this compound in aqueous assay buffer.Lower the final concentration of this compound. Ensure the percentage of DMSO in the final assay volume is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

Quantitative Data Summary

Table 1: Receptor Binding Affinity (Ki) of this compound

Receptor SubtypeKi (nM)Notes
Alpha-2A AdrenergicVaries by studyThis compound demonstrates high affinity for all three α2-adrenergic receptor subtypes.[3]
Alpha-2B AdrenergicVaries by studyShows a slight preference for the α2B and α2C subtypes.[3]
Alpha-2C AdrenergicVaries by studyShows a slight preference for the α2B and α2C subtypes.[3]
5-HT1A158 ± 69This compound acts as a partial agonist at this receptor.[12]

Table 2: Solubility of this compound Hydrochloride

SolventReported SolubilityNotes
DMSO~2 - 13.75 mg/mLHeating is recommended for higher concentrations.[5]
Water~2.24 mg/mL or 5 mMRequires ultrasonic treatment and warming.[5]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mLA co-solvent system to maintain solubility in a buffered solution.[5]

Experimental Protocols

Detailed Methodology for a Functional cAMP Assay

This protocol describes a general method for assessing the functional antagonism of α2-adrenergic receptors by this compound by measuring the reversal of agonist-induced decreases in cAMP levels.

Materials and Reagents:

  • Cell line expressing the α2-adrenergic receptor of interest (e.g., CHO or HEK293 cells).[10]

  • Cell culture medium and reagents.

  • Adenylyl cyclase stimulator (e.g., Forskolin).[10]

  • α2-adrenergic agonist (e.g., Clonidine or UK-14,304).[10]

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

  • Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10]

  • Multi-well assay plates (e.g., 96-well or 384-well).

Procedure:

  • Cell Culture: Culture cells in the appropriate medium until they reach the desired confluency (typically 80-90%).

  • Assay Setup: Seed the cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells). On the day of the experiment, replace the culture medium with a stimulation buffer.[10]

  • Antagonist Incubation: Add varying concentrations of this compound to the cells. It is recommended to perform a serial dilution to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Incubate for a predetermined time to allow the antagonist to bind to the receptors (e.g., 30 minutes).[10]

  • Agonist Stimulation: Add a fixed concentration of an α2-adrenergic agonist (e.g., the EC80 concentration) to all wells except the basal and forskolin-only controls.[10]

  • Adenylyl Cyclase Activation: Add forskolin (B1673556) to all wells to stimulate adenylyl cyclase and induce cAMP production.[10] The optimal forskolin concentration should be determined empirically.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[10]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[10]

  • Data Analysis: Plot the measured cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that causes a 50% reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.[1][10]

Visualizations

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha2AR α2-Adrenergic Receptor This compound->Alpha2AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha2AR Activates Gi_protein Gi Protein (α, βγ subunits) Alpha2AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: this compound blocks the Gi-coupled α2-adrenergic receptor signaling pathway.

Experimental Workflow start Start culture_cells Culture & Seed Cells in Multi-well Plate start->culture_cells add_this compound Add Serial Dilutions of this compound culture_cells->add_this compound incubate1 Incubate add_this compound->incubate1 add_agonist Add α2-Adrenergic Agonist (e.g., at EC80) incubate1->add_agonist add_forskolin Add Forskolin add_agonist->add_forskolin incubate2 Incubate add_forskolin->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells measure_cAMP Measure cAMP Levels (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Data Analysis: Plot Dose-Response Curve Determine IC50 measure_cAMP->analyze_data end End analyze_data->end

Caption: A typical workflow for a this compound cAMP antagonist functional assay.

Troubleshooting Logic start Inconsistent or Unexpected Results check_reagents Check Reagent Prep & Storage start->check_reagents check_solubility Is this compound Precipitating? start->check_solubility check_controls Review Assay Controls (Basal, Agonist, Forskolin) start->check_controls check_off_target Consider Off-Target Effects (e.g., 5-HT1A) start->check_off_target solution_reagents Prepare Fresh Reagents, Aliquot for Single Use check_reagents->solution_reagents solution_solubility Optimize Dilution Protocol, Lower Final Concentration check_solubility->solution_solubility solution_controls Optimize Cell Density & Agonist/Forskolin Conc. check_controls->solution_controls solution_off_target Use Selective Antagonist or Different Cell Line check_off_target->solution_off_target

Caption: A logical workflow for troubleshooting common issues in this compound cAMP assays.

References

Potential off-target effects of Rauwolscine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Rauwolscine (B89727) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound? A1: this compound is primarily known as a potent and selective antagonist of α2-adrenergic receptors.[1][2] It is a stereoisomer of yohimbine (B192690) and shares this primary mechanism of action.[1][3]

Q2: What are the most significant off-target interactions of this compound observed in cellular models? A2: The most well-documented off-target effects of this compound involve its interaction with various serotonin (B10506) (5-HT) receptors.[1][3] It has been shown to act as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1][3]

Q3: How does this compound's affinity for its off-targets compare to its primary α2-adrenergic target? A3: this compound exhibits high nanomolar affinity for α2-adrenergic receptors.[1] Its affinity for some serotonin receptors, particularly the 5-HT2B receptor, is also in the nanomolar range, making this a critical consideration when interpreting experimental data.[1][4] Its activity at 5-HT1A receptors occurs at higher concentrations (micromolar range for functional inhibition of adenylyl cyclase).[5]

Q4: Does this compound interact with dopamine (B1211576) or imidazoline (B1206853) receptors? A4: While some computational in-silico studies have suggested a potential interaction with dopamine D2 receptors, this is not as well-established as its effects on serotonergic receptors.[6] Studies have shown that this compound has undetectable or very low affinity for I1-imidazoline receptors.[7][8]

Q5: What are the functional consequences of this compound's off-target binding to 5-HT1A receptors? A5: As a partial agonist at 5-HT1A receptors, this compound can inhibit adenylyl cyclase activity.[5][9] This can lead to downstream effects on cellular signaling pathways that are independent of its α2-adrenergic receptor blockade.

Data Presentation: Receptor Binding Profiles

The following tables summarize the binding affinities and functional potencies of this compound at its primary and key off-target receptors. Note that values can vary between studies due to different experimental conditions.[1]

Table 1: Adrenergic Receptor Binding Affinities

CompoundReceptor SubtypeAffinity / PotencyReference
This compound α2A-AdrenoceptorKi: 1.81 nM[1]
α2C-AdrenoceptorKi: 0.96 nM[1]
α1-AdrenoceptorpA2: 5-7[1]

Table 2: Serotonin (5-HT) Receptor Binding & Functional Data

CompoundReceptor SubtypeActivityAffinity / PotencyReference
This compound 5-HT1APartial AgonistKi: 158 ± 69 nM[5]
5-HT1AAdenylyl Cyclase InhibitionIC50: 1.5 ± 0.2 µM[5]
5-HT2BAntagonistKi: 14.3 ± 1.2 nM[4]
5-HT2BAntagonistKd: 3.75 ± 0.23 nM[4]
  • Ki: Inhibition constant; lower value indicates higher binding affinity.

  • pA2: A measure of antagonist potency.

  • IC50: Half-maximal inhibitory concentration.

  • Kd: Equilibrium dissociation constant.

Visualizations

This compound This compound Alpha2 α2-Adrenergic Receptors This compound->Alpha2 Antagonist (Primary Target) Serotonin Serotonin (5-HT) Receptors This compound->Serotonin Mixed Activity (Off-Target) Dopamine Dopamine D2 (In-silico prediction) This compound->Dopamine Potential Interaction Imidazoline Imidazoline I1 (Low/No Affinity) This compound->Imidazoline Negligible Interaction Alpha2A α2A Alpha2->Alpha2A Alpha2C α2C Alpha2->Alpha2C HT1A 5-HT1A Serotonin->HT1A Partial Agonist HT2A 5-HT2A Serotonin->HT2A Antagonist HT2B 5-HT2B Serotonin->HT2B Antagonist

Caption: this compound's primary and off-target receptor interactions.

cluster_receptor 5-HT1A Receptor Signaling Rauw This compound (Partial Agonist) HT1A 5-HT1A Receptor Rauw->HT1A Binds G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates start High Non-Specific Binding Observed check_probe Is [Probe] ≈ Kd? start->check_probe adjust_probe Optimize Probe Concentration check_probe->adjust_probe No check_blocking Is Blocking Agent Optimized? check_probe->check_blocking Yes adjust_probe->check_blocking adjust_blocking Test Different Blockers (e.g., BSA, casein) & Concentrations check_blocking->adjust_blocking No check_washing Is Washing Sufficient? check_blocking->check_washing Yes adjust_blocking->check_washing adjust_washing Increase Wash Volume or Number of Washes check_washing->adjust_washing No check_membrane Is Membrane Quality Consistent? check_washing->check_membrane Yes adjust_washing->check_membrane adjust_membrane Re-prepare Membranes & Aliquot check_membrane->adjust_membrane No end_node Problem Resolved check_membrane->end_node Yes adjust_membrane->end_node A 1. Prepare Cell Membranes B 2. Prepare Assay Plate: - Total Binding - Non-Specific Binding - Competition Wells A->B C 3. Incubate to Reach Equilibrium B->C D 4. Harvest & Filter to Separate Bound/Free Ligand C->D E 5. Wash Filters D->E F 6. Add Scintillation Cocktail & Count Radioactivity (CPM) E->F G 7. Data Analysis: - Calculate Specific Binding - Determine IC50 & Ki F->G

References

Technical Support Center: Interpreting Conflicting Results in Rauwolscine Literature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities and conflicting findings in the existing literature on Rauwolscine (B89727).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why do some studies suggest this compound has agonist-like properties when it's primarily known as an α2-adrenergic antagonist?

A1: This is a critical point of confusion in the literature, arising from this compound's cross-reactivity with serotonin (B10506) receptors. While this compound is a potent antagonist at all three α2-adrenergic receptor subtypes, it also exhibits partial agonist activity at 5-HT1A receptors.[1][2][3][4][5] This dual pharmacology can lead to seemingly contradictory results depending on the experimental model and the tissue being studied.

Troubleshooting Experimental Discrepancies:

  • Check for 5-HT1A Receptor Expression: If your experimental system (cell line or tissue) expresses 5-HT1A receptors, the observed effects of this compound may be a composite of α2-adrenergic antagonism and 5-HT1A partial agonism.

  • Use Selective Antagonists: To dissect the contribution of each receptor system, consider co-incubating this compound with a selective 5-HT1A antagonist (e.g., WAY-100635) to isolate its α2-adrenergic effects.

  • Downstream Signaling Analysis: Measure downstream signaling markers specific to each pathway. For α2-adrenergic receptors (typically Gi-coupled), this would be an increase in cAMP levels upon antagonist application in the presence of an agonist. For 5-HT1A receptors (also Gi-coupled), a partial agonist like this compound would cause a submaximal decrease in cAMP levels.

Q2: I'm seeing different binding affinities (Ki) and functional potencies (IC50/EC50) for this compound across various papers. Why is this, and which values should I trust?

A2: Variations in reported binding affinities and functional potencies are common in pharmacological literature and can be attributed to several factors:

  • Experimental Conditions: Differences in buffer composition, temperature, incubation time, and the specific radioligand used in binding assays can all influence the calculated affinity values.

  • Tissue and Species Differences: Receptor density and the presence of receptor subtypes can vary significantly between different species and even between different tissues within the same species, leading to different apparent affinities.[6]

  • Assay Type: The choice of assay (e.g., radioligand binding vs. functional assay like cAMP measurement) can yield different potency values. Binding affinity (Ki) measures the physical interaction between the drug and the receptor, while functional potency (IC50/EC50) measures the drug's effect on a biological response.

Troubleshooting and Data Interpretation:

  • Focus on Relative Potencies: Instead of relying on absolute values, it is often more informative to compare the relative potencies of this compound and other standard ligands reported within the same study.

  • Standardize Protocols: When conducting your own experiments, ensure that your protocols are standardized and consistent to allow for reliable comparisons.

  • Consult Comparative Studies: Look for studies that directly compare this compound with other α2-adrenergic antagonists, such as Yohimbine (B192690) and Idazoxan, under the same experimental conditions.[7][8]

Quantitative Data Summary

The following tables summarize the range of reported binding affinities for this compound and its analogs. Note the variability across different receptors and studies, which underscores the importance of consistent experimental conditions.

Table 1: Adrenergic Receptor Binding Affinities [2]

Compoundα1-Adrenoceptor (pA2)α2-Adrenoceptor (pA2)α2A-Adrenoceptor (Ki, nM)α2B-Adrenoceptor (Ki, nM)α2C-Adrenoceptor (Ki, nM)
This compound 5-77.5-8.51.810.96-
Yohimbine 5-77-95.81--
Corynanthine 6.5-7.44-6---

Table 2: Serotonin (5-HT) Receptor Binding Affinities & Functional Data [2][4][5]

Compound5-HT1A Receptor5-HT2A Receptor5-HT2B Receptor
This compound Ki: 158 nM (Partial Agonist)AntagonistAntagonist
Yohimbine Ki: 690 nM (Partial Agonist)AntagonistAntagonist
Corynanthine ---

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A lower Ki value indicates a higher binding affinity.

Q3: The literature on this compound for fat loss is inconclusive. How can I design an experiment to test its efficacy?

A3: The theoretical basis for this compound's lipolytic effects lies in its ability to block α2-adrenergic receptors on adipocytes, which normally inhibit lipolysis. However, human clinical data is sparse.[9][10]

Experimental Design Considerations:

  • In Vitro Adipocyte Model:

    • Use primary human adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).

    • Stimulate lipolysis with a β-agonist like isoproterenol.

    • Co-incubate with an α2-agonist (e.g., clonidine (B47849) or UK-14,304) to inhibit lipolysis.

    • Add this compound at varying concentrations to determine its ability to reverse the α2-agonist-induced inhibition of lipolysis.

    • Measure glycerol (B35011) or free fatty acid release as an index of lipolysis.

  • In Vivo Animal Model:

    • Use a relevant animal model (e.g., diet-induced obese mice).

    • Administer this compound systemically and measure changes in body composition, food intake, and energy expenditure.[11][12]

    • Consider using in vivo microdialysis in adipose tissue to directly measure local norepinephrine (B1679862) and glycerol levels following this compound administration.[13]

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is representative for determining the binding affinity of a test compound (like this compound) for α2-adrenergic receptors.[8][14][15][16][17]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Membrane preparation from cells or tissue expressing the α2-adrenergic receptor subtype of interest.[18]

  • Radioligand (e.g., [3H]this compound or [3H]RX821002).

  • Test compound (unlabeled this compound).

  • Non-specific binding control (e.g., high concentration of phentolamine (B1677648) or yohimbine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Filter manifold for vacuum filtration.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Addition of Compounds:

    • To "Total Binding" wells, add buffer.

    • To "Non-specific Binding" wells, add the non-specific binding control.

    • To "Competition" wells, add the test compound at various concentrations.

  • Addition of Radioligand: Add the radioligand at a fixed concentration (typically at or below its Kd) to all wells.

  • Addition of Membranes: Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Reaction: Stop the reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol is used to assess the functional antagonism of this compound at Gi-coupled α2-adrenergic receptors.[19][20][21][22][23]

Objective: To measure the ability of an antagonist to reverse agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Cells expressing the α2-adrenergic receptor of interest.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • An α2-adrenergic receptor agonist (e.g., UK-14,304).

  • Test compound (this compound).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of forskolin (to raise basal cAMP levels) and a fixed concentration of the α2-agonist (e.g., EC80) to the wells.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • The data will show a concentration-dependent reversal of the agonist-induced inhibition of cAMP production.

    • Calculate the IC50 value, which represents the concentration of this compound required to produce a 50% reversal of the agonist effect.

In Vivo Microdialysis

This is a simplified overview of the in vivo microdialysis technique to measure neurotransmitter levels in a specific brain region of a freely moving animal.[24][25][26][27][28]

Objective: To measure extracellular levels of neurotransmitters (e.g., norepinephrine) in response to drug administration.

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probe.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical detection (or mass spectrometry) for neurotransmitter analysis.

  • Anesthetized animal for probe implantation.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

Procedure:

  • Probe Implantation: Under anesthesia, use the stereotaxic apparatus to surgically implant the microdialysis probe into the target brain region.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: On the day of the experiment, connect the probe to the syringe pump and perfuse it with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable neurotransmitter level.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples at regular intervals.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ED or a similar sensitive analytical technique to quantify the concentration of the neurotransmitter of interest.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot this against time.

Visualizations

Signaling Pathways and Experimental Workflows

alpha2_signaling cluster_membrane Cell Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts alpha2R α2-Adrenergic Receptor G_protein Gi Protein (α, βγ) alpha2R->G_protein Agonist (e.g., Norepinephrine) G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) CellularResponse Decreased Cellular Response PKA_active->CellularResponse This compound This compound (Antagonist) This compound->alpha2R Blocks

Caption: α2-Adrenergic Receptor Signaling Pathway.

ht1a_signaling cluster_membrane Cell Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ht1aR 5-HT1A Receptor G_protein Gi Protein (α, βγ) ht1aR->G_protein Serotonin (Full Agonist) This compound (Partial Agonist) G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) CellularResponse Decreased Cellular Response PKA_active->CellularResponse

Caption: 5-HT1A Receptor Signaling Pathway.

binding_assay_workflow prep Prepare Reagents: - Membrane Prep - Radioligand - Test Compound - Buffers plate Plate Setup in 96-well Plate (Total, Non-specific, Competition) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

References

Troubleshooting low signal in [3H]-Rauwolscine binding experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues in their [3H]-Rauwolscine binding experiments.

Troubleshooting Guides & FAQs

This section addresses common problems that can lead to a low signal-to-noise ratio in your binding assay. A low signal can stem from either low specific binding of the radioligand or high non-specific binding that obscures the specific signal.

Question: Why is my total binding signal weak?

Answer: A weak total binding signal suggests that the overall radioactivity count is low. Several factors related to your experimental setup and reagents could be the cause.

  • Low Receptor Density: The tissue or cell line you are using may express a low number of α2-adrenergic receptors. Consider using a positive control tissue or cell line known to have high receptor expression to validate your assay setup. Typical receptor densities (Bmax) can range from approximately 81 to 164 fmol/mg of protein in bovine teat muscles and around 110 fmol/mg of protein in the human brain cortex.[1][2]

  • Inactive Radioligand: The [3H]-Rauwolscine may have degraded due to improper storage or handling. Ensure it is stored correctly and consider purchasing a fresh batch.

  • Suboptimal Protein Concentration: Using too little membrane protein in the assay will result in a low number of receptors available for binding. Typical ranges for protein concentration are 50-120 µg for tissue and 3-20 µg for cell membranes.[3] It's crucial to optimize the protein concentration for your specific membrane preparation.

  • Incorrect Incubation Conditions: The binding of [3H]-Rauwolscine to its receptor is dependent on time and temperature. A common starting point for incubation is 60 minutes at 30°C.[3] Binding equilibrium is typically reached within 45-60 minutes.[3][4] You may need to perform a time-course experiment to determine the optimal incubation time for your system.

Question: How can I be sure my low signal isn't just high non-specific binding?

Answer: High non-specific binding can mask your specific signal, leading to a low signal-to-noise ratio. Here’s how to address this:

  • Inadequate Blocking of Non-Specific Sites: It is essential to block non-specific binding sites on the filters and membranes. Pre-soaking glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) can help reduce the non-specific binding of [3H]-Rauwolscine to the filters.[3] Using a protein-based blocker like Bovine Serum Albumin (BSA) in your assay buffer can also be beneficial.[5]

  • Inappropriate Definition of Non-Specific Binding: Non-specific binding is determined by adding a high concentration of a competing, non-labeled ligand to saturate the specific binding sites. Phentolamine (B1677648) (10 µM) is commonly used for this purpose.[6][7] However, in some systems, phentolamine may not be suitable for discriminating between α2-adrenergic receptors and non-receptor sites.[1] In such cases, using 1 µM of (-)-epinephrine to define non-specific binding can be more effective.[1]

  • High Radioligand Concentration: Using a concentration of [3H]-Rauwolscine that is significantly above its dissociation constant (Kd) can lead to increased non-specific binding.[3][5] It is recommended to use a concentration at or below the Kd for your target receptor.[3] Perform saturation binding experiments to determine the Kd in your specific experimental system.[3]

  • Insufficient Washing: Inadequate washing after incubation fails to remove all the unbound radioligand, contributing to high background. Increase the number of washes with ice-cold wash buffer to ensure all unbound [3H]-Rauwolscine is removed.[3]

Question: Could my membrane preparation be the source of the problem?

Answer: Yes, the quality of your membrane preparation is critical for a successful binding assay.

  • Poor Homogenization: Incomplete homogenization can result in large aggregates that can clog filters and lead to inconsistent results.[3] Ensure your tissue or cells are thoroughly homogenized.

  • Membrane Degradation: Proteases released during membrane preparation can degrade the receptors. It is crucial to work quickly on ice and to include a protease inhibitor cocktail in your lysis buffer.

Question: Are there any known off-target binding issues with [3H]-Rauwolscine?

Answer: Yes, [3H]-Rauwolscine is known to bind to other receptors, which can contribute to non-specific binding and a low signal-to-noise ratio.

  • Serotonin Receptors: Rauwolscine (B89727) can bind to 5-HT receptors, particularly 5-HT1A and 5-HT2B receptors.[1][8][9][10] If your experimental system expresses these receptors, consider including a selective antagonist for the non-target receptor to block this interaction.[3] For example, the α2-adrenergic ligand efaroxan (B1214185) can be used to block the binding of [3H]-rauwolscine to the α2-adrenergic receptor with minimal effect on its binding to the 5-HT2B receptor.[5][10]

Quantitative Data Summary

The following tables summarize key binding parameters for [3H]-Rauwolscine in various tissues and cell lines. These values can serve as a reference for what to expect in your experiments.

SpeciesTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
HumanBrain Cortex4.7 ± 2.5110 ± 17[1]
HumanPlatelets0.98Not Reported[4]
BovineCerebral Cortex2.5160[11]
BovineTeat Muscles6.16 ± 0.64164 ± 12[2]
RatCerebral CortexNot ReportedNot Reported[12]
RabbitBrain CortexNot ReportedNot Reported[1]
MouseKidney2.33 - 3.03Not Reported[4]
DogKidney2.33 - 3.03Not Reported[4]

Experimental Protocols

Detailed Methodology for a [3H]-Rauwolscine Radioligand Binding Assay

This protocol provides a general framework. Optimization for your specific experimental system is recommended.

1. Membrane Preparation:

  • Homogenize frozen tissue or cultured cells in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.[3]

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[3]

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[3]

  • Resuspend the membrane pellet in the assay buffer.

2. Binding Assay:

  • In a 96-well plate or microcentrifuge tubes, combine:

    • Membrane preparation (optimized protein concentration).

    • [3H]-Rauwolscine at a concentration near its Kd.

    • For total binding: Assay buffer.

    • For non-specific binding: A high concentration of a competing ligand (e.g., 10 µM phentolamine).[7]

    • Test compounds at varying concentrations for competition assays.

  • Incubate at a predetermined optimal temperature and time (e.g., 60 minutes at 30°C).[3]

3. Filtration:

  • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) that have been pre-soaked in a blocking agent like 0.3-0.5% PEI.[3]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

4. Scintillation Counting:

  • Place the filters in scintillation vials.

  • Add an appropriate scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For saturation experiments, determine the Kd and Bmax by non-linear regression analysis of the specific binding data.

  • For competition experiments, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[7]

Visualizations

[3H]-Rauwolscine Binding Experiment Workflow

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Membrane Preparation incubation Incubation (Membranes + [3H]-Rauwolscine + Competitor/Buffer) prep_membranes->incubation prep_reagents Reagent Preparation prep_reagents->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis

Caption: Workflow for a typical [3H]-Rauwolscine binding experiment.

Troubleshooting Logic for Low Signal

G cluster_total Check Total Binding cluster_specific Check Specific Binding cluster_solutions_total Solutions for Low Total Binding cluster_solutions_specific Solutions for High Non-Specific Binding start Low Signal in [3H]-Rauwolscine Binding check_total Is Total Binding Low? start->check_total check_specific Is Specific Binding a Low Percentage of Total? check_total->check_specific No sol_receptor Increase Receptor (Protein) Concentration check_total->sol_receptor Yes sol_radioligand Verify Radioligand Activity/Concentration check_total->sol_radioligand Yes sol_incubation Optimize Incubation Time & Temperature check_total->sol_incubation Yes sol_blocking Improve Blocking (PEI, BSA) check_specific->sol_blocking Yes sol_washing Increase Washing Steps check_specific->sol_washing Yes sol_ligand_conc Optimize [3H]-Rauwolscine Concentration (≤ Kd) check_specific->sol_ligand_conc Yes sol_off_target Address Off-Target Binding (Selective Blockers) check_specific->sol_off_target Yes

Caption: Decision tree for troubleshooting low signal issues.

References

Technical Support Center: Managing Side Effects of Rauwolscine Administration in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rauwolscine (B89727) in animal research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as alpha-yohimbine, is a diastereoisomer of yohimbine (B192690).[1][2] It is a potent and selective antagonist of α2-adrenergic receptors.[3][4] By blocking these receptors, this compound increases the release of norepinephrine (B1679862), leading to sympathomimetic effects such as increased energy expenditure and fat mobilization.[5] It also exhibits partial agonism at 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors, which can contribute to its overall pharmacological profile and side effects.[6][7]

Q2: What are the common side effects of this compound administration in animal models?

A2: Common side effects observed in animal studies are primarily related to its stimulant properties and include:

  • Anxiety-like behaviors: Increased locomotion, nervousness, and aversion to open spaces.[2]

  • Cardiovascular effects: Increased heart rate (tachycardia) and dose-dependent changes in blood pressure.[8]

  • Gastrointestinal issues: While less documented in animal studies, related compounds can cause nausea and vomiting.

  • Stereotypy: Repetitive, unvarying behaviors at higher doses.

Q3: Is there a known LD50 for this compound in common research animals?

Troubleshooting Guides

Issue 1: Animal exhibits signs of anxiety (e.g., increased thigmotaxis, reduced exploration in open field test).

Cause: This is a common side effect due to the central nervous system stimulant effects of this compound, resulting from increased norepinephrine levels.

Management Strategies:

  • Dose Reduction: The most straightforward approach is to lower the administered dose of this compound.

  • Pharmacological Intervention: Co-administration of an anxiolytic agent can mitigate these effects.

    • Diazepam: A benzodiazepine (B76468) that enhances GABAergic inhibition, producing a calming effect. A non-sedating dose (e.g., 1-5 mg/kg, IP in rats) can be effective.[10][11][12]

  • Acclimatization: Ensure animals are properly acclimated to the experimental environment to minimize baseline stress levels.

Issue 2: Significant increase in heart rate (tachycardia) or blood pressure fluctuations are observed.

Cause: this compound's antagonism of α2-adrenergic receptors leads to an increase in norepinephrine, which acts on β-adrenergic receptors in the heart to increase heart rate and contractility. Effects on blood pressure can be complex, with some studies in anesthetized rats showing a decrease at higher intravenous doses, while in conscious rats, an increase in blood pressure is observed.[8]

Management Strategies:

  • Dose Adjustment: Carefully evaluate the dose-response relationship for cardiovascular effects in your specific model.

  • Pharmacological Intervention:

    • Propranolol: A non-selective beta-blocker that can be used to control tachycardia. A typical dose in mice is 0.1 mg/kg to 10 mg/kg, IP.[13][14]

  • Continuous Monitoring: Implement continuous cardiovascular monitoring to track changes and intervene if necessary.

Quantitative Data Summary

Table 1: Cardiovascular Effects of this compound in Anesthetized and Conscious Rats

Animal ModelAdministration RouteDoseEffect on Blood PressureEffect on Heart Rate
Anesthetized RatIntravenous (cumulative)10 - 500 µgDecreaseDecrease (not dose-dependent)
Anesthetized RatIntravenous (bolus)40 µgDecrease-
Conscious RatIntraventricular20 µgIncreaseIncrease

Data extracted from Rockhold & Gross (1981).[8]

Table 2: Effects of this compound on Food Intake in Mice

Animal ModelAdministration RouteDose RangeEffect on Food Intake
Genetically Obese (ob/ob) MiceIntraperitonealNot specifiedSignificant reduction
Lean MiceIntraperitonealNot specifiedSignificant reduction

Data extracted from Callahan et al. (1984).[1]

Table 3: Recommended Doses of Mitigating Agents in Rodents

AgentAnimal ModelAdministration RouteRecommended Dose RangePrimary Use
DiazepamRatIntraperitoneal (IP)1 - 5 mg/kgAnxiolytic
PropranololMouseIntraperitoneal (IP)0.1 - 10 mg/kgTachycardia management

Note: These are general dose ranges. The optimal dose should be determined empirically for each specific experimental protocol.

Experimental Protocols

Protocol 1: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

Objective: To quantify anxiety-like behavior in rodents following this compound administration.

Materials:

  • Elevated Plus Maze apparatus

  • Video tracking software

  • This compound solution

  • Vehicle control (e.g., saline)

  • Anxiolytic drug (e.g., diazepam) for positive control/mitigation studies

Procedure:

  • Acclimate animals to the testing room for at least 30 minutes prior to the test.

  • Administer this compound, vehicle, or co-administration of this compound and an anxiolytic at the predetermined doses and route.

  • After the appropriate absorption period (typically 20-30 minutes post-injection), place the animal in the center of the EPM, facing an open arm.[15]

  • Allow the animal to explore the maze for a 5-minute period.[16]

  • Record the session using video tracking software.

  • Analyze the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.[17][18]

Protocol 2: Monitoring Cardiovascular Parameters using Tail-Cuff Plethysmography

Objective: To non-invasively monitor blood pressure and heart rate in rats after this compound administration.

Materials:

  • Tail-cuff plethysmography system (including restrainer, cuff, pulse sensor, and control unit)

  • Warming chamber or pad

  • This compound solution

  • Vehicle control

Procedure:

  • Acclimate the rat to the restrainer for several days prior to the experiment to minimize stress-induced cardiovascular changes.

  • On the day of the experiment, place the rat in the restrainer and allow it to acclimate for 10-15 minutes.

  • Gently warm the rat's tail to increase blood flow, which is necessary for accurate measurements.[19]

  • Position the tail cuff and pulse sensor on the proximal portion of the tail.

  • Obtain baseline blood pressure and heart rate measurements.

  • Administer this compound or vehicle.

  • Record blood pressure and heart rate at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes post-administration).

  • Monitor the animal for any signs of distress throughout the procedure.

  • Data analysis should compare post-treatment values to baseline and to the vehicle control group.

Signaling Pathways and Experimental Workflows

Rauwolscine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE_Release Norepinephrine Release NE_Vesicle->NE_Release Exocytosis alpha2_AR α2-Adrenergic Receptor alpha2_AR->NE_Release Inhibits (-) This compound This compound This compound->alpha2_AR Blocks NE Norepinephrine NE_Release->NE Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) Postsynaptic_Receptor->Cellular_Response

Caption: this compound blocks presynaptic α2-adrenergic autoreceptors, preventing the negative feedback inhibition of norepinephrine release.

Experimental_Workflow_Anxiety Start Start: Animal Acclimatization Grouping Divide into Groups: 1. Vehicle 2. This compound 3. This compound + Anxiolytic Start->Grouping Administration Drug Administration (IP, SC, etc.) Grouping->Administration Absorption Absorption Period (e.g., 20-30 min) Administration->Absorption Behavioral_Test Behavioral Test (e.g., Elevated Plus Maze) Absorption->Behavioral_Test Data_Collection Data Collection (Video Tracking) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (Time in open arms, etc.) Data_Collection->Data_Analysis End End: Interpretation of Results Data_Analysis->End

Caption: A typical experimental workflow for assessing and managing this compound-induced anxiety in rodents.

References

Technical Support Center: Managing Rauwolscine's Cardiovascular Effects in Performance Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rauwolscine in performance studies. The focus is on understanding and controlling for its effects on heart rate to ensure participant safety and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect heart rate?

A1: this compound, also known as alpha-yohimbine, is a naturally occurring alkaloid and a potent alpha-2 adrenergic receptor antagonist. By blocking these receptors, this compound increases the release of norepinephrine (B1679862), a key neurotransmitter in the sympathetic "fight or flight" response. This surge in norepinephrine can lead to an increase in heart rate (tachycardia) and blood pressure. While some studies using low doses (e.g., 2 mg) have not observed significant changes in heart rate during exercise, higher doses are more likely to produce these effects.

Q2: Why is it crucial to control for this compound's effects on heart rate in my study?

A2: There are two primary reasons to control for this compound-induced tachycardia:

  • Participant Safety: An excessive increase in heart rate can pose a risk to participants, especially during strenuous physical activity. Individuals with underlying cardiovascular conditions may be particularly vulnerable.

  • Data Validity: Uncontrolled changes in heart rate can confound the interpretation of performance data. It becomes difficult to determine whether observed effects are a direct result of the performance intervention or a secondary consequence of cardiovascular strain.

Q3: What are the primary methods for controlling this compound-induced tachycardia?

A3: The primary strategies involve careful dose selection, participant screening, and the potential co-administration of a cardioselective beta-blocker. A well-designed experimental protocol with continuous cardiovascular monitoring is essential.

Q4: Can I combine this compound with other stimulants like caffeine (B1668208) in my research?

A4: Co-administration of this compound with other stimulants like caffeine can potentiate the increase in heart rate and blood pressure and should be approached with extreme caution.[1] If your protocol requires the use of multiple stimulants, a lower dose of each compound should be considered, and rigorous cardiovascular monitoring is mandatory.

Troubleshooting Guide

Issue: A participant is experiencing a significant and unexpected increase in heart rate after this compound administration.

Solution:

  • Immediate Action:

    • Cease the experimental trial for that participant.

    • Have the participant rest in a comfortable, supine position.

    • Continuously monitor heart rate, blood pressure, and ask about any symptoms (e.g., palpitations, dizziness, chest pain).

    • If the heart rate does not begin to decrease within a few minutes or if the participant reports severe symptoms, seek immediate medical attention.

  • Protocol Review:

    • Dosage Verification: Double-check the administered dose of this compound.

    • Participant Screening: Review the participant's screening records to ensure they met all inclusion/exclusion criteria, particularly regarding cardiovascular health.

    • Concomitant Substances: Confirm that the participant did not consume any other stimulants (e.g., caffeine, nicotine) or medications that could interact with this compound.

Issue: My data shows a wide variability in heart rate response to this compound across participants.

Solution:

  • Data Stratification: Analyze your data to identify any patterns. Are there differences in response based on age, sex, body mass, or baseline cardiovascular parameters?

  • Genetic Factors: Consider that genetic variations in adrenergic receptors or drug-metabolizing enzymes could contribute to inter-individual differences in response. While not always feasible, genetic screening could be a consideration for future studies.

  • Standardization: Ensure strict adherence to pre-trial instructions, including fasting and abstinence from other stimulants, to minimize external factors influencing heart rate.

Data Presentation

Table 1: Dose-Dependent Effects of Yohimbine (B192690) (a this compound analogue) on Heart Rate in Humans

Dosage of YohimbineRoute of AdministrationObserved Change in Heart RateReference
20 mgOralDose-dependent increase[1][2]
40 mgOralDose-dependent increase[1][2]
0.125 mg/kgIntravenousNo significant change in heart rate, but rise in blood pressure[3]
5-10 mg (thrice daily)OralGenerally no significant effect on heart rate in individuals with normal blood pressure[4]
27 mgOralSignificant increase[5]
54 mgOralLarger and more sustained increase[5]

Note: Data on the precise dose-response of this compound on heart rate in humans is limited. Yohimbine, a closely related compound, is used here as a proxy. Researchers should conduct pilot studies to determine the appropriate dosage of this compound for their specific experimental context.

Table 2: Cardiovascular Effects of Co-administration of Yohimbine with Other Stimulants in Obese Women

TreatmentDiastolic Blood PressureHeart RateEjection FractionStroke Index
Ephedrine (2x25mg) + Caffeine (2x200mg)No significant effectNo significant effectIncreased during exerciseNo significant effect
Ephedrine (2x25mg) + Caffeine (2x200mg) + Yohimbine (2x5mg)Increased at restIncreased at restDecreased at rest and during exerciseDecreased at rest

Source: Adapted from a study on obese women.[1]

Experimental Protocols

Protocol 1: Cardiovascular Monitoring During this compound Administration

This protocol outlines the necessary steps for monitoring cardiovascular safety during a performance study involving this compound.

  • Participant Screening:

    • Comprehensive medical history, including any personal or family history of cardiovascular disease.

    • Baseline electrocardiogram (ECG) to rule out any underlying abnormalities.

    • Baseline resting heart rate and blood pressure measurements.

  • Pre-Trial Instructions:

    • Participants should abstain from caffeine and other stimulants for at least 24 hours prior to the trial.

    • Participants should be in a fasted state for at least 4 hours.

  • This compound Administration:

    • Administer the predetermined dose of this compound (or placebo) in a double-blind manner.

    • Allow for a sufficient absorption period (e.g., 30-60 minutes) before commencing the performance test.

  • Cardiovascular Monitoring:

    • Continuously monitor heart rate using a reliable heart rate monitor (e.g., chest strap or ECG).

    • Measure blood pressure at regular intervals (e.g., every 15 minutes) before, during, and after the performance test.

    • Record any adverse events or subjective feelings of discomfort reported by the participant.

  • Termination Criteria:

    • Establish clear heart rate and blood pressure thresholds that, if exceeded, will result in the immediate termination of the trial for that participant. These thresholds should be determined in consultation with a medical professional.

Protocol 2: Proactive Control of this compound-Induced Tachycardia with Esmolol (B25661)

This protocol is an example for researchers considering the co-administration of a beta-blocker to control for this compound's effects on heart rate. This should only be conducted under strict medical supervision and with appropriate ethical approval.

  • Justification and Ethical Considerations:

    • A clear scientific rationale for the necessity of heart rate control must be established.

    • The potential risks and benefits for the participants must be thoroughly evaluated and approved by an institutional review board (IRB).

    • Informed consent must explicitly detail the administration of both this compound and a beta-blocker.

  • Participant Screening:

    • In addition to the screening in Protocol 1, participants should be screened for any contraindications to beta-blocker use (e.g., asthma, bradycardia, heart block).

  • Drug Administration:

    • Administer this compound as described in Protocol 1.

    • Based on pilot data or existing literature, determine the appropriate timing and dosage of esmolol, a short-acting cardioselective beta-1 blocker. Esmolol is often administered as an intravenous bolus followed by a continuous infusion. A potential starting point could be a bolus of 0.5 mg/kg followed by an infusion of 50-200 µg/kg/min, adjusted to maintain the target heart rate.[6]

  • Intensive Cardiovascular Monitoring:

    • Continuous ECG monitoring is mandatory.

    • Continuous invasive or non-invasive blood pressure monitoring is highly recommended.

    • A qualified medical professional must be present to manage any potential adverse events.

  • Data Analysis:

    • The effects of the beta-blocker on performance parameters must be carefully considered and accounted for in the statistical analysis. A separate control group receiving only the beta-blocker may be necessary to isolate its effects.

Mandatory Visualizations

Rauwolscine_Signaling_Pathway This compound This compound Alpha2_Receptor Alpha-2 Adrenergic Receptor This compound->Alpha2_Receptor Blocks Negative_Feedback Inhibition of Norepinephrine Release This compound->Negative_Feedback Inhibits Alpha2_Receptor->Negative_Feedback Mediates Norepinephrine_Release Increased Norepinephrine Release Beta1_Receptor Beta-1 Adrenergic Receptor (Heart) Norepinephrine_Release->Beta1_Receptor Stimulates Heart_Rate Increased Heart Rate Beta1_Receptor->Heart_Rate Leads to Experimental_Workflow cluster_pre_trial Pre-Trial cluster_trial Trial cluster_post_trial Post-Trial Screening Participant Screening (ECG, BP, HR) Instructions Pre-Trial Instructions (Fasting, No Stimulants) Screening->Instructions Administration This compound/Placebo Administration Instructions->Administration Control Heart Rate Control (e.g., Beta-Blocker) Administration->Control Performance_Test Performance Test Administration->Performance_Test Control->Performance_Test Monitoring Post-Test Monitoring (HR, BP) Performance_Test->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

References

Technical Support Center: Synthesis of Rauwolscine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rauwolscine and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives.

Synthesis Challenges

Problem Potential Cause Troubleshooting Suggestions
Low yield in Pictet-Spengler or N-acyliminium ion cyclization steps - Incomplete reaction. - Substrate decomposition under acidic conditions. - Steric hindrance from bulky protecting groups.- Monitor reaction progress closely using TLC or LC-MS. - Optimize reaction temperature and time. - Use milder acidic catalysts or anhydrous conditions.[1] - Consider alternative, less bulky protecting groups for the indole (B1671886) nitrogen.
Poor stereoselectivity during reduction of key intermediates - Inappropriate reducing agent. - Unfavorable reaction kinetics or thermodynamics.- For diastereoselective reduction of a β-ketoester intermediate, sodium borohydride (B1222165) (NaBH4) may yield the undesired epimer.[1] - Reagents like samarium(II) iodide (SmI2) can provide better thermodynamic control and favor the desired diastereomer.[1]
Side reactions involving the indole nucleus - The indole ring is susceptible to oxidation or reaction with strong electrophiles.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Use indole nitrogen protecting groups, such as Boc or tosyl, to reduce the nucleophilicity of the indole ring.
Difficulty in achieving E-ring closure - Unsuccessful homologation of ester sidechains.- Direct homologation attempts using methods like Arndt-Eistert or Kowalski may fail.[1] - A multi-step sequence involving reduction to the diol, conversion to a dinitrile, and subsequent cyclization may be a more effective strategy.

Purification and Isolation Issues

Problem Potential Cause Troubleshooting Suggestions
Low final product yield after purification - Product loss during pH-dependent precipitation. - Degradation of the compound during purification. - Multiple chromatographic steps leading to cumulative loss.[2]- Precisely control the pH during precipitation and ensure sufficient cooling (e.g., 15-20°C) to maximize crystal formation.[2][3] - Protect the compound from light and extreme temperatures to prevent degradation.[2] - Minimize the number of purification steps where possible.
Discolored final product (yellowish or brownish) - Presence of colored impurities, often from starting materials or side reactions.- Treat a solution of the partially purified compound with activated charcoal to adsorb colored impurities.[2][3]
Difficulty separating diastereomers - Diastereomers of this compound analogs can have very similar physical properties.- Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases). - Consider fractional crystallization with various solvent systems to exploit solubility differences.[2]
Poor solubility of the this compound analog - The pentacyclic core of this compound derivatives can lead to low solubility in common solvents.- For purification, consider converting the free base to a salt (e.g., hydrochloride) to improve aqueous solubility.[3][4] - For chromatography, experiment with a range of solvent systems of varying polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for controlling stereochemistry in a this compound synthesis?

A1: The key challenges in the synthesis of yohimbine (B192690) alkaloids like this compound are establishing the correct stereochemistry.[5] The crucial steps for stereocontrol are typically:

  • The initial cyclization reaction (e.g., Pictet-Spengler or a related cyclization): This step often sets the relative stereochemistry of the C-3 and C-15 positions. The choice of catalyst and reaction conditions is critical.

  • Reduction of key intermediates: For instance, the diastereoselective reduction of a β-ketoester is a pivotal step in some synthetic routes to access the correct configuration at C-17.[1]

  • N-acyliminium ion cyclization: The conditions for this cyclization can be tuned to favor the formation of different diastereomeric cores.[1]

Q2: I'm having trouble with the purification of my final compound due to the presence of closely related impurities. What strategies can I employ?

A2: Purification of this compound derivatives can be challenging. Here are some strategies:

  • pH-Dependent Extraction/Precipitation: this compound is a basic alkaloid. You can purify it by dissolving the crude product in an acidic solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the pure free base.[2][3][4]

  • Salt Formation: Converting the final compound to a salt (e.g., hydrochloride or oxalate) can facilitate purification by crystallization.[3]

  • Chromatography: While challenging, optimization of column chromatography is often necessary. Consider using different stationary phases (e.g., alumina) or specialized reverse-phase columns if standard silica (B1680970) gel chromatography is ineffective.

  • Fractional Crystallization: This technique can be effective for separating diastereomers by carefully selecting a solvent system where one isomer is significantly less soluble.[2]

Q3: What are the best practices for handling and storing this compound and its derivatives to prevent degradation?

A3: this compound and its analogs can be sensitive to light, heat, and pH.[2] To ensure stability:

  • Storage: Store compounds in a cool, dark, and dry place, preferably under an inert atmosphere.

  • Handling: Minimize exposure to light during experiments. Use amber vials or cover glassware with aluminum foil. Avoid prolonged exposure to high temperatures and strong acids or bases.[2]

Q4: Are there any modern, more efficient synthetic strategies for producing this compound derivatives?

A4: Yes, recent advancements have moved beyond traditional multi-step total syntheses. Some modern approaches include:

  • Enantioselective Catalysis: The use of N-heterocyclic carbene (NHC) catalysis has enabled highly enantioselective and diastereoselective syntheses of the yohimbine core, significantly reducing the number of steps.[5][6]

  • Biosynthesis: Yeast-based cell factories have been engineered for the de novo production of this compound and its derivatives, including halogenated analogs.[7] This approach offers a renewable and potentially scalable platform for producing these complex molecules.

Experimental Protocols

Protocol 1: General Procedure for pH-Dependent Purification of a this compound Derivative

  • Dissolution: Dissolve the crude synthetic product in a 5% aqueous solution of hydrochloric acid.

  • Extraction of Neutral Impurities: Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of dichloromethane (B109758) to remove any non-basic impurities.

  • Basification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add a 10% aqueous sodium hydroxide (B78521) solution with stirring until the pH reaches 9-9.5.[3][4] The this compound derivative should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

  • Drying: Dry the purified product under a vacuum. For further purification, this material can be recrystallized.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Dissolve the dried, purified product in a minimum amount of a hot polar organic solvent, such as methanol (B129727) or ethanol.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.[3] Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator (e.g., 15-20°C) to induce crystallization.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_core Core Formation cluster_ering E-Ring Construction cluster_final Final Modifications Tryptamine Tryptamine Derivative Cyclization Pictet-Spengler or N-Acyliminium Ion Cyclization Tryptamine->Cyclization Aldehyde Aldehyde/Keto-ester Aldehyde->Cyclization Tetracycle Tetracyclic Intermediate Cyclization->Tetracycle Critical Stereocontrol Homologation Side-chain Homologation Tetracycle->Homologation RingClosure Dieckmann Condensation or similar Homologation->RingClosure Often problematic Pentacycle Pentacyclic Core RingClosure->Pentacycle Reduction Stereoselective Reduction Pentacycle->Reduction Critical Stereocontrol This compound This compound Derivative Reduction->this compound Troubleshooting_Workflow Start Low Yield of Final Product CheckPurity Check Purity of Intermediates Start->CheckPurity CheckReaction Review Reaction Conditions (Temp, Time, Catalyst) Start->CheckReaction CheckPurification Analyze Purification Steps Start->CheckPurification Impure Intermediates Impure? CheckPurity->Impure ReactionIssue Reaction Incomplete? CheckReaction->ReactionIssue PurificationLoss Significant Loss During Purification? CheckPurification->PurificationLoss Impure->CheckReaction No Repurify Repurify Intermediates Impure->Repurify Yes ReactionIssue->CheckPurification No OptimizeReaction Optimize Reaction Conditions ReactionIssue->OptimizeReaction Yes OptimizePurification Optimize Purification (pH, Solvent, Temp) PurificationLoss->OptimizePurification Yes End Improved Yield PurificationLoss->End No, issue resolved Repurify->End OptimizeReaction->End OptimizePurification->End Purification_Decision_Tree Start Crude Product PurityCheck Initial Purity > 90%? Start->PurityCheck Recrystallize Direct Recrystallization PurityCheck->Recrystallize Yes AcidBase Acid-Base Purification PurityCheck->AcidBase No FinalProduct Pure Product Recrystallize->FinalProduct DiastereomerCheck Diastereomers Present? AcidBase->DiastereomerCheck DiastereomerCheck->Recrystallize No, other impurities Chromatography Column Chromatography DiastereomerCheck->Chromatography Yes FractionalCrystallization Fractional Crystallization Chromatography->FractionalCrystallization If co-eluting Chromatography->FinalProduct FractionalCrystallization->FinalProduct

References

Best practices for storing and handling Rauwolscine powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rauwolscine Powder

This guide provides best practices and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound powder.

Frequently Asked Questions (FAQs)

Storage & Stability

  • Q1: What are the recommended long-term storage conditions for this compound powder?

    • For long-term storage, this compound powder should be stored at -20°C in a desiccated environment.[1][2] It is recommended to store it in the original, securely sealed containers in a cool, dry, and well-ventilated area.[3] Under these conditions, the lyophilized powder is stable for up to three years.[1][2]

  • Q2: Is this compound sensitive to light?

    • Yes, this compound may decompose upon exposure to light.[3][4] It is critical to protect the powder and any solutions from light during storage and handling.

  • Q3: How should I store stock solutions of this compound?

    • Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[1][2] For maximum stability, store these aliquots at -80°C, where they can be stable for up to one year.[1][5] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1][2]

Handling & Safety

  • Q4: What are the primary hazards associated with this compound powder?

    • This compound is classified as a hazardous substance and is toxic if swallowed, inhaled, or in contact with skin.[6][7] Accidental ingestion may be severely damaging to health.[3] As a fine powder, it can form explosive mixtures with air, so sources of ignition should be avoided.[3]

  • Q5: What personal protective equipment (PPE) is required when handling this compound powder?

    • Due to its toxicity, all personal contact, including inhalation, should be avoided.[3] When handling the powder, you must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[3][7] A NIOSH-certified respirator is necessary, especially when generating dust.[3]

  • Q6: What is the correct procedure for weighing and handling the powder?

    • To prevent overexposure and contamination, open handling of the powder should not be permitted.[3] All powder handling operations, such as weighing, must be performed in a ventilated containment system like a powder weighing hood, a glove box, or an equivalent enclosure.[3] If a validated ventilated enclosure is unavailable, a non-ventilated containment hood can be used, but personnel in the immediate area must wear an air-purifying respirator.[3]

Solubility & Solution Preparation

  • Q7: What solvents can be used to dissolve this compound?

    • This compound has limited solubility in water but is soluble in organic solvents.[3] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent.[1][2][5] For aqueous preparations, warming and sonication may be required to facilitate dissolution.[4][5]

  • Q8: I'm having trouble dissolving the powder. What should I do?

    • If you encounter solubility issues, gentle heating or sonication can aid dissolution.[4][5] Ensure you are using a fresh, anhydrous solvent, as moisture-absorbing solvents like DMSO can have reduced efficacy if they have absorbed water.[1] Refer to the solubility data table below for specific concentrations.

Troubleshooting Guide

  • Issue 1: The this compound powder appears discolored or clumped.

    • Cause: This may indicate degradation due to improper storage, such as exposure to light, moisture, or incompatible materials (e.g., strong oxidizing agents).[3]

    • Solution: Do not use the powder. Discard the material according to your institution's hazardous waste disposal procedures and obtain a new batch. Verify that your storage conditions meet the recommended guidelines (-20°C, desiccated, protected from light).[1][2][4]

  • Issue 2: Inconsistent results are observed in my experiment.

    • Cause: Inconsistent results can arise from degraded this compound, inaccurate solution concentration, or improper handling. Repeated freeze-thaw cycles of stock solutions can also degrade the compound.[1][2]

    • Solution: Prepare fresh stock solutions from powder. Ensure solutions are aliquoted and stored correctly to avoid degradation.[1] Verify the calibration of your weighing balance and confirm all handling procedures are performed within a proper containment system to avoid contamination.[3]

  • Issue 3: The powder is not dissolving as expected.

    • Cause: The solubility of this compound can be affected by the solvent quality, temperature, and the specific salt form.[1][5]

    • Solution: Use fresh, high-purity anhydrous solvent.[1] Gentle warming or sonication can assist in dissolving the compound.[4][5] Refer to the quantitative data table for experimentally determined solubility limits. If issues persist, consider trying a different solvent system.

Quantitative Data Summary

The following table summarizes the storage and solubility properties of this compound.

ParameterConditionValue / NotesReference
Powder Storage Long-term (Lyophilized)-20°C, desiccated, protect from light. Stable for up to 3 years.[1][2][4]
Stock Solution Storage Short-term-20°C. Stable for up to 1 month.[1][2]
Long-term-80°C. Stable for up to 1 year. Aliquot to avoid freeze-thaw cycles.[1][5]
Solubility DMSO7 - 13.75 mg/mL (17.9 - 35.18 mM). Heating may be required.[1][2][5]
WaterPoorly soluble (1:100).[3] Approx. 2.24 mg/mL (6.32 mM) with ultrasonic & warming.[3][4]

Visual Guides & Workflows

G cluster_start cluster_check Initial Checks cluster_action Corrective Actions issue Troubleshooting Start: Observed Experimental Issue powder Powder Integrity Issue? (e.g., discoloration, clumping) issue->powder solubility Solubility Issue? issue->solubility results Inconsistent Results? issue->results storage Verify Storage Conditions (Temp: -20°C, Desiccated, Dark) powder->storage Check solvent Check Solvent Quality (Fresh, Anhydrous) solubility->solvent Check aliquot Review Solution Handling (Use fresh aliquots, avoid freeze-thaw) results->aliquot Check discard Discard Compromised Material & Reorder storage->discard Improper end Proceed with Experiment storage->end Proper/Corrected solvent->end Proper/Corrected aliquot->end Proper/Corrected

Caption: Troubleshooting workflow for common issues with this compound.

G cluster_pathway Simplified Signaling Pathway This compound This compound receptor Presynaptic α2-Adrenergic Receptor This compound->receptor Antagonizes norepi_bind Norepinephrine (NE) Binding Blocked receptor->norepi_bind feedback Negative Feedback Inhibited norepi_bind->feedback release Increased NE Release into Synaptic Cleft feedback->release

Caption: this compound's primary mechanism as an α2-adrenergic antagonist.

References

Validation & Comparative

Comparative Analysis of Rauwolscine and Yohimbine on Alpha-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Rauwolscine (B89727) and Yohimbine (B192690), two closely related indole (B1671886) alkaloids that function as antagonists at alpha-2 (α2) adrenergic receptors. As diastereoisomers, they share the same molecular formula but differ in their three-dimensional structure, leading to distinct pharmacological profiles.[1][2] This analysis focuses on their binding affinities, receptor subtype selectivity, and functional effects, supported by experimental data to inform research and drug development decisions.

Comparative Binding Affinity at Alpha-2 Adrenergic Receptor Subtypes

The potency of a receptor antagonist is fundamentally determined by its binding affinity for the target receptor. This is commonly expressed by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. Both this compound and Yohimbine are potent antagonists at all three human α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[3][4] However, quantitative data reveals significant differences in their affinity and selectivity profiles.

This compound demonstrates a notably high affinity, particularly for the α2B and α2C subtypes.[3] In contrast, Yohimbine, while still potent, generally exhibits slightly lower or comparable affinity for the α2A and α2B subtypes and is less selective among them compared to this compound.[3][5] The enhanced selectivity of this compound makes it a valuable pharmacological tool for differentiating between α2-receptor subtypes.[6]

Compoundα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)α1-AR (Ki, nM)Selectivity (α2C vs α2A)
This compound 3.5[3]0.37[3]0.13[3]-26.9[3]
Yohimbine 1.1[3]0.6[3]0.7[3]40[3]1.6[3]
Data compiled from multiple sources. Note that absolute Ki values can vary based on experimental conditions.

In vivo studies have corroborated this selectivity, showing that both this compound and Yohimbine are approximately 30 times more potent as α2-adrenoceptor antagonists than as α1-adrenoceptor antagonists.[7]

Signaling Pathways and Mechanism of Action

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi. Upon activation by an endogenous agonist like norepinephrine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] this compound and Yohimbine act as competitive antagonists by binding to the receptor and preventing the binding of agonists, thereby blocking this inhibitory signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_antagonists Antagonists receptor α2 Adrenergic Receptor g_protein Gi Protein (αβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP (Decreased) adenylyl_cyclase->camp Converts This compound This compound This compound->receptor Block yohimbine Yohimbine yohimbine->receptor Block agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds atp ATP atp->adenylyl_cyclase response Cellular Response camp->response

Caption: Alpha-2 adrenergic receptor inhibitory signaling pathway. (Within 100 characters)

Experimental Protocols

The characterization of this compound and Yohimbine relies on standardized in vitro assays to determine binding affinity and functional antagonism.

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radioactively labeled ligand.

  • Objective: To determine the inhibition constant (Ki) of this compound and Yohimbine for α2-adrenergic receptor subtypes.

  • Materials:

    • Receptor Source: Cell membranes from stable cell lines (e.g., CHO or HEK293) expressing recombinant human α2A, α2B, or α2C receptor subtypes.[5]

    • Radioligand: [3H]this compound is often used as it is a high-affinity, selective α2-antagonist radioligand.[9][10]

    • Assay Buffer: Typically 50 mM Tris-HCl with 10 mM MgCl2, pH 7.4.[3]

    • Test Compounds: this compound and Yohimbine at varying concentrations.

    • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) is used to determine non-specific binding.[11]

  • Procedure:

    • Cell membranes, [3H]this compound, and varying concentrations of the unlabeled test compound (this compound or Yohimbine) are incubated in the assay buffer.

    • The reaction is allowed to reach equilibrium (e.g., 15-30 minutes at 25°C).[9]

    • The mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound ligand.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

binding_assay_workflow cluster_prep Preparation A Prepare Receptor Membranes D Incubate (Membranes + Radioligand + Test Compound) A->D B Prepare Radioligand ([3H]this compound) B->D C Prepare Test Compounds (this compound/Yohimbine) C->D E Rapid Filtration (Separate Bound/Free) D->E F Wash Filters E->F G Scintillation Counting (Measure Radioactivity) F->G H Data Analysis (Calculate IC50 and Ki) G->H selectivity_comparison R This compound A2A α2A R->A2A High Affinity (Ki=3.5nM) A2B α2B R->A2B High Affinity (Ki=0.37nM) A2C α2C R->A2C Very High Affinity (Ki=0.13nM) Y Yohimbine Y->A2A High Affinity (Ki=1.1nM) Y->A2B High Affinity (Ki=0.6nM) Y->A2C High Affinity (Ki=0.7nM) A1 α1 Y->A1 Lower Affinity (Ki=40nM)

References

Rauwolscine's Selectivity for the α2C-Adrenoceptor Subtype: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rauwolscine's binding affinity for the α2C-adrenoceptor subtype over the α2A and α2B subtypes. This analysis is supported by experimental data from radioligand binding assays and includes detailed experimental protocols for reproducibility.

This compound, a diastereoisomer of yohimbine, is a well-established antagonist of α2-adrenergic receptors. These receptors, crucial in regulating neurotransmitter release, are divided into three main subtypes: α2A, α2B, and α2C. Understanding the selectivity of a compound like this compound for a specific subtype is paramount for targeted therapeutic development and minimizing off-target effects. This guide focuses on validating the selectivity of this compound for the α2C-adrenoceptor.

Comparative Binding Affinity of this compound

Quantitative analysis of this compound's binding affinity for the human α2A, α2B, and α2C adrenoceptor subtypes has been determined through radioligand binding assays. The inhibitory constant (Ki) is a measure of binding affinity, with a lower Ki value indicating a higher affinity. The data presented in the table below summarizes the binding affinities of this compound and other common α2-adrenergic antagonists.

Compoundα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)α2C vs. α2A Selectivity Ratio (Ki α2A / Ki α2C)
This compound 3.50.370.1326.9
Yohimbine1.10.60.71.6
Idazoxan1.81.11.51.2

Data compiled from various sources.[1]

The data clearly indicates that this compound exhibits a notable preference for the α2C-adrenoceptor subtype, with a Ki value of 0.13 nM.[1] Its affinity for the α2C subtype is approximately 27-fold higher than for the α2A subtype, highlighting its significant selectivity. While this compound also shows high affinity for the α2B subtype, its most potent interaction is with the α2C subtype. In comparison, other common α2-antagonists like Yohimbine and Idazoxan show significantly less selectivity for the α2C subtype over the α2A subtype.

Experimental Protocols

The determination of binding affinities (Ki values) is predominantly achieved through radioligand binding assays. Below is a detailed methodology for a typical [3H]-Rauwolscine competitive binding assay.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for α2-adrenergic receptor subtypes.

Materials:

  • Membrane Preparations: Membranes from cell lines (e.g., CHO or HEK293) stably expressing the human α2A, α2B, or α2C-adrenoceptor subtypes.

  • Radioligand: [3H]-Rauwolscine (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Phentolamine or another suitable α-adrenergic antagonist.

  • Test Compounds: this compound and other competing ligands at various concentrations.

  • Glass Fiber Filters: (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the specific α2-adrenoceptor subtype in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.2-1 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Assay Buffer (for total binding).

      • 50 µL of 10 µM Phentolamine (for non-specific binding).

      • 50 µL of varying concentrations of the test compound.

    • Add 50 µL of [3H]-Rauwolscine to each well to achieve a final concentration of approximately 1-3 nM.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 50-200 µg of protein) to each well.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold Assay Buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of 10 µM Phentolamine) from the total binding.

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Rauwolscine.

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Process and Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Membrane & Reagent Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes from Cells Expressing α2 Subtypes incubation Incubate Membranes, [3H]-Rauwolscine & Test Compounds prep_membranes->incubation prep_radio Prepare [3H]-Rauwolscine prep_radio->incubation prep_compounds Prepare Test Compounds (e.g., this compound) prep_compounds->incubation filtration Separate Bound & Free Radioligand via Filtration incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting calc_specific Calculate Specific Binding counting->calc_specific determine_ic50 Determine IC50 Values calc_specific->determine_ic50 calc_ki Calculate Ki Values (Cheng-Prusoff) determine_ic50->calc_ki G cluster_membrane Cell Membrane receptor α2-Adrenoceptor g_protein Gi Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks atp ATP atp->ac response Inhibition of Downstream Effects camp->response Leads to

References

Cross-Study Validation of Rauwolscine's Ergogenic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine, also known as alpha-yohimbine, is a naturally occurring indole (B1671886) alkaloid with sympathomimetic and purported ergogenic properties.[1][2] It is a stereoisomer of yohimbine (B192690) and is commonly found in supplements marketed for fat loss and enhanced athletic performance.[3][4] The primary mechanism of action for this compound is its function as a selective alpha-2 adrenergic receptor antagonist.[3] By blocking these receptors, this compound is theorized to increase the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system, leading to potential downstream effects on energy metabolism and physical performance.[1][2] This guide provides a comprehensive cross-study validation of the ergogenic effects of this compound, presenting available quantitative data, detailed experimental protocols, and a visual representation of its proposed signaling pathway. Due to the limited number of human performance studies on this compound, this guide also includes comparative data on its more extensively studied stereoisomer, Yohimbine, to provide a broader context.

Quantitative Data Summary

The ergogenic effects of this compound have been investigated in a limited number of human clinical trials. The following tables summarize the key quantitative findings from these studies, comparing the effects of this compound supplementation to a placebo.

Table 1: Effects of Acute this compound Supplementation on Anaerobic Sprint Performance

Performance MetricThis compound (2 mg)Placebop-valueKey Finding
Mean Power (Watts) No significant differenceNo significant differencep = 0.795No ergogenic effect on mean power output during repeated sprints.[1]
Peak Power (Watts) No significant differenceNo significant differencep = 0.821No ergogenic effect on peak power output during repeated sprints.[1]
Fatigue Index No significant differenceNo significant differencep = 0.598Did not alter the rate of fatigue during repeated sprints.[1]
Blood Lactate (B86563) (Post-Exercise) Significantly higherLower than this compound groupp = 0.037Resulted in higher post-exercise blood lactate levels.[1]
Heart Rate No significant differenceNo significant differencep = 0.382Did not significantly alter heart rate during repeated sprints.[1]
Rate of Perceived Exertion (RPE) No significant differenceNo significant differencep = 0.788Did not alter the perception of effort during repeated sprints.[1]
Data from Barnes, M. E., et al. (2023).[1]

Table 2: Effects of Acute this compound Supplementation on Strength, Power, and Agility

Performance MetricThis compound (2 mg)Placebop-valueKey Finding
Vertical Jump Height No significant differenceNo significant differencep > 0.05No ergogenic effect on vertical jump performance.[5]
Peak Power (Vertical Jump) No significant differenceNo significant differencep > 0.05No ergogenic effect on peak power in a vertical jump.[5]
Peak Force (Isometric Mid-Thigh Pull) No significant differenceNo significant differencep > 0.05No ergogenic effect on peak isometric force production.[5]
Gross Reaction Time Significantly fasterSlower than this compound groupp = 0.015Appears to have an ergogenic effect on reaction time.[5]
Data from Ford, S., et al. (Abstract).[5]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the critical evaluation of the findings.

Study 1: Acute this compound Ingestion on Repeated Wingate Sprint Performance (Barnes, M. E., et al., 2023)

  • Study Design: A double-blind, crossover, counterbalanced study.

  • Participants: Twelve healthy male participants.

  • Supplementation Protocol: Participants ingested either 2 mg of this compound (standardized to 90%) or a placebo (gluten-free corn starch).

  • Exercise Protocol: Participants completed three 15-second Wingate Anaerobic Tests (WAnT) on a cycle ergometer, separated by 2 minutes of active recovery.

  • Measurements:

    • Performance: Mean power, peak power, and fatigue index were recorded for each WAnT.

    • Physiological: Blood lactate was collected before the first sprint and immediately after the last sprint. Heart rate was recorded after each sprint.

    • Psychological: Rate of Perceived Exertion (RPE) was assessed after each sprint.[1]

Study 2: Acute this compound Supplementation on Strength, Power, and Agility (Ford, S., et al., Abstract)

  • Study Design: A double-blinded, counterbalanced, crossover design.

  • Participants: Fourteen resistance-trained males.

  • Supplementation Protocol: Participants consumed either 2 mg of this compound or a placebo 20 minutes prior to exercise testing.

  • Exercise Protocol:

    • Two maximal effort countermovement vertical jumps on a force platform with 1 minute of rest between jumps.

    • A reaction-based agility test using the FitLight timing system.

    • An isometric mid-thigh pull assessment to measure peak force production.

  • Measurements: Vertical jump height, peak power, reaction time, and peak force production were recorded.[5]

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and the experimental procedures, the following diagrams are provided in DOT language.

Rauwolscine_Signaling_Pathway This compound This compound Alpha2_Receptor Alpha-2 Adrenergic Receptor (Gi-coupled) This compound->Alpha2_Receptor Antagonizes Norepinephrine_Release Increased Norepinephrine Release This compound->Norepinephrine_Release Adenylyl_Cyclase Adenylyl Cyclase Alpha2_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (Inactive) PKA->HSL_inactive Phosphorylates HSL_active Hormone-Sensitive Lipase (Active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol Energy Energy for Exercise FFA_Glycerol->Energy

Caption: Proposed signaling pathway of this compound's ergogenic effects.

Experimental_Workflow_Barnes2023 Start Participant Recruitment (n=12, Healthy Males) Crossover Double-Blind, Crossover Design Start->Crossover Supplementation Supplementation (2mg this compound or Placebo) Crossover->Supplementation Pre_Blood_Draw Pre-Exercise Blood Lactate Supplementation->Pre_Blood_Draw Wingate1 15s Wingate Sprint 1 Pre_Blood_Draw->Wingate1 Recovery1 2 min Active Recovery Wingate1->Recovery1 Wingate2 15s Wingate Sprint 2 Recovery1->Wingate2 Recovery2 2 min Active Recovery Wingate2->Recovery2 Wingate3 15s Wingate Sprint 3 Recovery2->Wingate3 Post_Blood_Draw Post-Exercise Blood Lactate Wingate3->Post_Blood_Draw Data_Analysis Data Analysis (Power, Fatigue, HR, RPE) Post_Blood_Draw->Data_Analysis End Conclusion Data_Analysis->End

Caption: Experimental workflow for the repeated sprint performance study.

Discussion and Comparison with Alternatives

The available evidence for the ergogenic effects of this compound is currently limited and presents a mixed profile. The study by Barnes et al. (2023) found no improvement in anaerobic power output during repeated sprints, suggesting that at a 2 mg dose, this compound may not be an effective ergogenic aid for this type of activity.[1] Interestingly, the same study reported a significant increase in post-exercise blood lactate, the implications of which for training adaptations are not yet clear.[1] In contrast, the abstract by Ford et al. suggests a potential benefit of this compound in improving reaction time, a component of agility, while showing no effect on measures of strength and power.[5]

When compared to its stereoisomer, Yohimbine, the body of research is more extensive. Some studies on Yohimbine have suggested potential benefits for fat loss, which is often an indirect goal for athletes.[6][7] However, research on the direct ergogenic effects of Yohimbine has also yielded mixed results, with some studies showing no improvement in performance indicators in athletes.[6] It is important to note that while structurally similar, this compound and Yohimbine may have different pharmacological properties, and the findings from Yohimbine studies cannot be directly extrapolated to this compound.

Conclusion and Future Directions

Based on the current, limited body of scientific literature, there is insufficient evidence to broadly support the use of this compound as an ergogenic aid for improving strength, power, or anaerobic endurance. While one study suggests a potential benefit for reaction time, these findings need to be replicated in a full peer-reviewed publication and further investigated. The observed increase in blood lactate following this compound supplementation warrants further research to understand its physiological significance.

For researchers, scientists, and drug development professionals, the current landscape highlights a clear need for more robust, well-controlled clinical trials to validate the ergogenic potential of this compound. Future studies should explore a wider range of dosages, different exercise modalities (including endurance and resistance training), and chronic supplementation protocols. Furthermore, a direct comparison of the ergogenic effects of this compound and Yohimbine in the same study would be highly valuable to delineate their respective profiles. Until such data becomes available, claims of this compound's ergogenic effects should be viewed with caution.

References

A Comparative Guide to the Adrenergic Receptor Potency of Rauwolscine and Corynanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of two diastereoisomeric alkaloids, Rauwolscine (B89727) and Corynanthine (B1669447), at various adrenergic receptor subtypes. The information presented is collated from experimental data to assist in research and development involving these compounds.

Introduction

This compound and Corynanthine are stereoisomers of yohimbine (B192690), naturally occurring indole (B1671886) alkaloids found in the Pausinystalia johimbe and Rauwolfia species. While structurally similar, their subtle three-dimensional differences lead to distinct pharmacological profiles, particularly in their interaction with adrenergic receptors. This guide focuses on their comparative potency and selectivity at α1 and α2-adrenergic receptor subtypes, crucial mediators of the sympathetic nervous system.

Data Presentation: Comparative Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (pA2) of this compound and Corynanthine at various adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity, while higher pA2 values indicate greater antagonist potency.

Table 1: Binding Affinity (Ki) of this compound and Corynanthine at Adrenergic Receptor Subtypes

Compoundα1-Adrenergic Receptor (Ki, nM)α2-Adrenergic Receptor (Ki, nM)α2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)
This compound~100[1]~33[1]1.81 - 3.5[2]0.96 - 0.37[2]0.13[2]
Corynanthine~20[1]~500[1]---

Note: Ki values can vary between studies depending on the radioligand, tissue preparation, and assay conditions used.

Table 2: Functional Antagonist Potency (pA2) of this compound and Corynanthine at Adrenergic Receptors

Compoundα1-Adrenoceptor (pA2)α2-Adrenoceptor (pA2)
This compound5.0 - 7.0[2]7.5 - 8.5[2]
Corynanthine6.5 - 7.4[2]4.0 - 6.0[2]

Key Observations from the Data:

  • This compound demonstrates a clear and potent selectivity for α2-adrenergic receptors over α1-adrenergic receptors.[1][3] Among the α2 subtypes, it exhibits a particularly high affinity for the α2C and α2B subtypes .[2]

  • Corynanthine , in stark contrast, displays a preferential affinity for α1-adrenergic receptors .[1][3] It is reported to be approximately 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors.[3]

  • The stereoisomerism between this compound and Corynanthine results in a significant switch in receptor selectivity, highlighting the critical role of molecular geometry in drug-receptor interactions.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of this compound and Corynanthine binding to adrenergic receptors, it is essential to consider the downstream signaling pathways.

Adrenergic Receptor Signaling Pathways

Alpha-1 (α1) and alpha-2 (α2) adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine.

  • α1-Adrenergic Receptors (Gq-coupled): Upon agonist binding, α1-receptors couple to Gq proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. Corynanthine primarily antagonizes this pathway.

  • α2-Adrenergic Receptors (Gi-coupled): Agonist activation of α2-receptors leads to coupling with Gi proteins. This inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the inhibition of norepinephrine release from presynaptic neurons. This compound is a potent antagonist of this pathway.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling (Antagonized by Corynanthine) cluster_alpha2 α2-Adrenergic Signaling (Antagonized by this compound) A1 Norepinephrine/ Epinephrine R1 α1-Adrenoceptor A1->R1 Gq Gq R1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Effect1 Smooth Muscle Contraction Ca->Effect1 PKC->Effect1 Corynanthine Corynanthine Corynanthine->R1 A2 Norepinephrine/ Epinephrine R2 α2-Adrenoceptor A2->R2 Gi Gi R2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Effect2 Inhibition of Neurotransmitter Release cAMP->Effect2 This compound This compound This compound->R2

Adrenergic signaling pathways and points of antagonism.
Experimental Workflow: Radioligand Binding Assay

The binding affinities (Ki) of this compound and Corynanthine are typically determined using competitive radioligand binding assays.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow cluster_components Incubation Components prep Membrane Preparation (from cells/tissues expressing adrenergic receptors) incubate Incubation (Membranes + Radioligand + Competitor) prep->incubate filter Filtration (Separate bound and free radioligand) incubate->filter count Scintillation Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (Determine IC50 and calculate Ki) count->analyze membranes Receptor-containing Membranes radioligand Radiolabeled Ligand (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2) competitor Unlabeled Competitor (this compound or Corynanthine at varying concentrations)

Generalized workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and validation of the findings.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for α1 and α2-adrenergic receptors.

  • Materials and Reagents:

    • Radioligand: A specific high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-Prazosin for α1-receptors, [³H]-Rauwolscine for α2-receptors).

    • Membrane Preparation: From tissues or cell lines endogenously expressing or transfected with the specific adrenergic receptor subtypes.

    • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.

    • Competitors: this compound and Corynanthine at a range of concentrations.

    • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., phentolamine) to determine non-specific binding.

    • Glass Fiber Filters: For separating bound from free radioligand.

    • Scintillation Counter: For quantifying radioactivity.

  • Procedure:

    • Membrane Preparation: The tissue or cells are homogenized in a suitable buffer and a crude membrane fraction is prepared by centrifugation. The final membrane pellet is resuspended in the assay buffer.

    • Assay Setup: In a multi-well plate, the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the competitor compound (this compound or Corynanthine) are added.

    • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

    • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay for α2-Adrenergic Receptors

This assay determines the functional potency of antagonists at Gi-coupled α2-adrenergic receptors by measuring their ability to reverse agonist-induced inhibition of cAMP production.

  • Materials and Reagents:

    • Cell Line: A cell line stably expressing the α2-adrenergic receptor subtype of interest.

    • Agonist: A known α2-adrenergic receptor agonist (e.g., clonidine (B47849) or UK-14,304).

    • Adenylyl Cyclase Stimulator: Forskolin (B1673556), to stimulate cAMP production.

    • Test Compounds: this compound at various concentrations.

    • Cell Lysis Buffer.

    • cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere overnight.

    • Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.

    • Agonist Stimulation: A fixed concentration of the α2-adrenergic agonist and forskolin are added to the wells.

    • Incubation: The plate is incubated for a specific time to allow for changes in intracellular cAMP levels.

    • Cell Lysis: The cells are lysed to release the intracellular cAMP.

    • cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a cAMP assay kit according to the manufacturer's instructions.

    • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The concentration of the antagonist that produces a 50% reversal of the agonist effect (IC50) is determined. This value can be used to calculate the antagonist's potency (pA2).

Conclusion

The experimental data clearly demonstrates a distinct and contrasting selectivity profile for this compound and Corynanthine at adrenergic receptors. This compound is a potent and selective antagonist of α2-adrenergic receptors, with a preference for the α2B and α2C subtypes. In contrast, Corynanthine is a selective antagonist of α1-adrenergic receptors. This stereochemical-driven divergence in receptor selectivity makes them valuable pharmacological tools for dissecting the physiological and pathological roles of α1 and α2-adrenergic receptor signaling. For drug development professionals, this differential activity profile offers a structural basis for the design of more selective adrenergic modulators.

References

Replicating Key Experiments on Rauwolscine's Sympathomimetic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rauwolscine's sympathomimetic properties, offering a side-by-side look at its performance against its well-known stereoisomer, Yohimbine, and the centrally acting α2-adrenergic agonist, Clonidine. The information presented herein is intended to facilitate the replication of key experiments by providing detailed methodologies, quantitative data summaries, and visual representations of the underlying biological processes.

Comparative Analysis of Sympathomimetic Effects

This compound, also known as α-yohimbine, exerts its sympathomimetic effects primarily through its action as a selective antagonist of α2-adrenergic receptors.[1][2] This antagonism blocks the negative feedback mechanism for norepinephrine (B1679862) release from presynaptic sympathetic neurons, leading to increased norepinephrine levels in the synaptic cleft and enhanced sympathetic activity.[3] In contrast, Clonidine acts as an α2-adrenergic agonist, producing sympatholytic effects by decreasing sympathetic outflow from the central nervous system.[4] Yohimbine, a stereoisomer of this compound, also acts as an α2-adrenergic antagonist but is considered less selective.[5]

The following tables summarize quantitative data from a key comparative study in anesthetized rabbits, illustrating the distinct effects of these three compounds on the sympathetic nervous system.

Table 1: Effects on Plasma Norepinephrine and Renal Sympathetic Nerve Activity
Compound (Dose)Change in Basal Plasma NorepinephrineChange in Renal Sympathetic Nerve Activity
This compound (0.5 mg/kg + 0.1 mg/kg/h)IncreasedNo significant change
Yohimbine (1 mg/kg + 0.1 mg/kg/h)IncreasedNo significant change
Clonidine (5 µg/kg + 0.5 µg/kg/min)DecreasedDecreased

Data sourced from a study in anesthetized rabbits. The antagonists (this compound and Yohimbine) increased the average release of norepinephrine per action potential, while the agonist (Clonidine) inhibited sympathetic tone centrally.

Table 2: Effects on Mean Arterial Pressure and Heart Rate
Compound (Dose)Change in Basal Mean Arterial PressureChange in Basal Heart Rate
This compound (0.5 mg/kg + 0.1 mg/kg/h)Not significantly changedNot significantly changed
Yohimbine (1 mg/kg + 0.1 mg/kg/h)Not significantly changedNot significantly changed
Clonidine (5 µg/kg + 0.5 µg/kg/min)DecreasedDecreased

Data sourced from a study in anesthetized rabbits. The study focused on the modulation of baroreflex responses rather than direct basal effects of the antagonists on blood pressure and heart rate.

Key Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for assessing the sympathomimetic properties of this compound and its comparators are provided below.

In Vivo Measurement of Cardiovascular Parameters in Anesthetized Rodents

This protocol outlines the direct measurement of blood pressure and heart rate in anesthetized rats or rabbits following drug administration.

Materials:

  • Anesthetic agent (e.g., urethane, ketamine/xylazine, or isoflurane)

  • Surgical table and instruments

  • Pressure transducer and data acquisition system

  • Catheters for cannulation of the femoral vein and carotid or femoral artery

  • Heparinized saline

  • Test compounds (this compound, Yohimbine, Clonidine) and vehicle control

Procedure:

  • Anesthetize the animal using the chosen anesthetic agent. Ensure a stable plane of anesthesia is maintained throughout the experiment.

  • Secure the animal to the surgical table in a supine position.

  • Perform a surgical cut-down to expose the femoral vein and a major artery (e.g., carotid or femoral artery).

  • Cannulate the femoral vein for intravenous drug administration.

  • Cannulate the artery and connect the catheter to a pressure transducer to continuously monitor blood pressure. The heart rate can be derived from the blood pressure waveform.

  • Allow the animal to stabilize for a baseline recording period (e.g., 20-30 minutes).

  • Administer the test compound or vehicle control intravenously through the femoral vein catheter.

  • Record the changes in mean arterial pressure and heart rate continuously for a defined period post-administration.

  • Analyze the data to determine the peak change and duration of effect for each compound.

Measurement of Plasma Norepinephrine Levels

This protocol describes the quantification of circulating norepinephrine as an indicator of sympathetic activity.

Materials:

  • Blood collection tubes containing EDTA and a stabilizer (e.g., sodium metabisulfite)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Internal standard (e.g., 3,4-dihydroxybenzylamine)

  • Alumina (B75360) extraction materials

  • Perchloric acid

Procedure:

  • Collect blood samples from the experimental animal at baseline and at specified time points after drug administration.

  • Immediately place the blood samples on ice and centrifuge at a low temperature to separate the plasma.

  • To the plasma, add the internal standard and perchloric acid to precipitate proteins.

  • Centrifuge the samples and collect the supernatant.

  • Perform alumina extraction on the supernatant to isolate the catecholamines.

  • Elute the catecholamines from the alumina with acid.

  • Inject the eluate into the HPLC system for separation and quantification of norepinephrine.

  • Calculate the concentration of norepinephrine in the plasma based on the peak area relative to the internal standard.

Measurement of Renal Sympathetic Nerve Activity (RSNA)

This protocol details the direct recording of sympathetic nerve traffic to the kidneys.

Materials:

  • Surgical microscope

  • Bipolar hook electrode

  • High-impedance amplifier and data acquisition system

  • Mineral oil

  • Suture materials

Procedure:

  • Anesthetize the animal and place it in a lateral position.

  • Perform a retroperitoneal incision to expose the renal artery and nerve plexus.

  • Carefully dissect a renal nerve bundle from the surrounding connective tissue.

  • Place the bipolar hook electrode around the isolated nerve bundle.

  • Cover the nerve and electrode with warm mineral oil to prevent drying and for electrical insulation.

  • Record the raw nerve activity using the high-impedance amplifier.

  • The raw signal is typically rectified and integrated to provide a measure of the overall nerve activity.

  • Record baseline RSNA and the response to drug administration.

  • At the end of the experiment, confirm the signal is of sympathetic origin by administering a ganglionic blocker (e.g., hexamethonium), which should abolish the nerve activity.

Visualizing the Mechanisms

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Rauwolscine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Effector Cell NE_vesicle Norepinephrine Vesicles NE_release Norepinephrine Release NE_vesicle->NE_release Exocytosis alpha2_receptor α2-Adrenergic Receptor NE_release->alpha2_receptor Binds to NE_cleft ↑ Norepinephrine Gi_protein Gi Protein alpha2_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->NE_release Inhibits This compound This compound This compound->alpha2_receptor Blocks Adrenergic_Receptor_post Adrenergic Receptors (α1, β1, etc.) NE_cleft->Adrenergic_Receptor_post Binds to Sympathetic_Response Sympathetic Response Adrenergic_Receptor_post->Sympathetic_Response Activates

Caption: Signaling pathway of this compound's sympathomimetic effect.

Experimental_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline Baseline Recording (BP, HR, RSNA, Plasma NE) Animal_Prep->Baseline Drug_Admin Drug Administration (this compound, Yohimbine, Clonidine, or Vehicle) Baseline->Drug_Admin Post_Drug_Recording Post-Administration Recording (Continuous BP, HR, RSNA) Drug_Admin->Post_Drug_Recording Blood_Sampling Timed Blood Sampling Drug_Admin->Blood_Sampling Data_Analysis Data Analysis (Calculate changes from baseline) Post_Drug_Recording->Data_Analysis NE_Quantification Plasma Norepinephrine Quantification (HPLC) Blood_Sampling->NE_Quantification Comparison Comparative Analysis Data_Analysis->Comparison NE_Quantification->Comparison

Caption: General experimental workflow for in vivo sympathomimetic studies.

References

Head-to-head comparison of Rauwolscine and Clonidine on food intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of rauwolscine (B89727) and clonidine (B47849) on food intake, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct mechanisms and potential therapeutic applications of these two compounds that target the same receptor but elicit opposing physiological responses.

Introduction: Opposing Actions at the α2-Adrenergic Receptor

This compound, an indole (B1671886) alkaloid, and clonidine, a synthetic imidazoline (B1206853) derivative, both exert their primary effects through interaction with α2-adrenergic receptors. However, their mechanisms of action are diametrically opposed. This compound is a selective antagonist of α2-adrenergic receptors, meaning it blocks the receptor and prevents its activation.[1] In contrast, clonidine is a potent agonist, activating the α2-adrenergic receptor.[2] This fundamental difference in their interaction with the α2-adrenergic receptor leads to contrary effects on food intake and appetite regulation.

Mechanism of Action and Signaling Pathways

The α2-adrenergic receptors are predominantly located on presynaptic neurons and are coupled to inhibitory G-proteins (Gi). Their activation typically leads to a decrease in the release of norepinephrine (B1679862), creating a negative feedback loop.

Clonidine (α2-Adrenergic Agonist): By activating presynaptic α2-adrenergic receptors in the hypothalamus, clonidine mimics the effect of norepinephrine in this negative feedback loop. This leads to a reduction in norepinephrine release, which has been shown to stimulate food intake.[3][4] The activation of these receptors can also modulate the activity of other appetite-regulating neurons, such as those producing Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP), which are potent orexigenic (appetite-stimulating) signals.

This compound (α2-Adrenergic Antagonist): this compound blocks the presynaptic α2-adrenergic autoreceptors, thereby preventing the inhibitory feedback on norepinephrine release.[5] This results in an increased synaptic concentration of norepinephrine, which can lead to a sensation of satiety and a reduction in food intake. The increased noradrenergic signaling is thought to suppress appetite.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Hypothalamus) NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NE NE NE_release->NE alpha2_receptor α2-Adrenergic Receptor (Autoreceptor) alpha2_receptor->NE_release Inhibits (-) NE->alpha2_receptor Binds to postsynaptic_receptor Adrenergic Receptor NE->postsynaptic_receptor Appetite_Regulation Appetite Regulation (e.g., NPY/AgRP neurons) postsynaptic_receptor->Appetite_Regulation Clonidine Clonidine (Agonist) Clonidine->alpha2_receptor Activates This compound This compound (Antagonist) This compound->alpha2_receptor Blocks

Figure 1: Signaling pathway of Clonidine and this compound at the α2-adrenergic receptor.

Quantitative Comparison of Effects on Food Intake

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and clonidine on food intake in rodent models.

Table 1: Effect of this compound on Food Intake in Mice

Animal ModelDrug AdministrationDoseObservation PeriodEffect on Food IntakeReference
Lean MiceIntraperitoneal (i.p.)1 mg/kg3 and 6 hoursSignificant reduction[5]
Lean MiceIntraperitoneal (i.p.)3 mg/kg3 and 6 hoursSignificant reduction[5]
Obese (ob/ob) MiceIntraperitoneal (i.p.)0.3 mg/kg3 and 6 hoursSignificant reduction[5]
Obese (ob/ob) MiceIntraperitoneal (i.p.)1 mg/kg3 and 6 hoursSignificant reduction[5]

Table 2: Effect of Clonidine on Food Intake in Rodents

Animal ModelDrug AdministrationDoseObservation PeriodEffect on Food IntakeReference
Non-deprived male ratsSubcutaneous (s.c.)0.01 mg/kg6 hoursIncreased food intake[3][6]
Non-deprived male ratsSubcutaneous (s.c.)0.03 mg/kg6 hoursIncreased food intake[3][6]
Non-deprived male ratsSubcutaneous (s.c.)0.1 mg/kg6 hoursIncreased food intake[3][6]
Free-feeding ratsIntracerebral (into Median Raphe Nucleus)20 nmol30 minutesHyperphagia (increased food intake)[7]
Obese (ob/ob) miceNot specified50 and 100 µg1 hourIncreased food intake[5]

Experimental Protocols

The following provides a generalized experimental protocol for assessing the effects of pharmacological agents on food intake in rodents, based on methodologies cited in the referenced studies.

G start Start: Animal Acclimatization acclimatization House animals individually for ≥ 3 days Maintain on a 12h light/dark cycle start->acclimatization food_restriction Food Restriction (if applicable) Restrict food access for a set period (e.g., 6 hours daily) to standardize hunger levels acclimatization->food_restriction baseline Baseline Food Intake Measurement Measure food consumption for 24-48h prior to drug administration food_restriction->baseline drug_admin Drug Administration Administer this compound, Clonidine, or Vehicle (e.g., saline) via specified route (i.p., s.c.) baseline->drug_admin food_measurement Food Intake Measurement Measure food consumption at specific time points (e.g., 1, 3, 6, 24 hours post-injection) drug_admin->food_measurement data_analysis Data Analysis Compare food intake between drug-treated and vehicle groups (e.g., using ANOVA) food_measurement->data_analysis end End of Experiment data_analysis->end

Figure 2: Generalized experimental workflow for food intake studies.

Detailed Methodologies:

  • Animals: Studies typically utilize male rats (e.g., Wistar) or mice (e.g., C57BL/6J, ob/ob).[3][5] Animals are individually housed to allow for accurate food intake measurement.

  • Housing and Acclimatization: Animals are maintained under controlled temperature and a 12-hour light/dark cycle. A period of acclimatization to the housing and measurement conditions is crucial before the experiment begins.

  • Food and Water: Standard laboratory chow and water are provided ad libitum, except during periods of food restriction.

  • Food Restriction: Some protocols employ a food restriction schedule (e.g., access to food for 6 hours per day) to standardize the animals' motivation to eat.[5]

  • Drug Preparation and Administration: this compound and clonidine are dissolved in a suitable vehicle, typically sterile saline. Administration is commonly performed via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[3][5] Doses are calculated based on the animal's body weight.

  • Measurement of Food Intake: Pre-weighed food is provided, and the amount consumed is determined by weighing the remaining food at specific time intervals (e.g., 1, 3, 6, and 24 hours) after drug administration. Spillage is accounted for by placing a collection tray under the food hopper.

  • Data Analysis: The food intake data is typically analyzed using statistical methods such as Analysis of Variance (ANOVA) to compare the effects of different doses of the drugs with the vehicle control group.

Summary and Conclusion

This compound and clonidine, despite targeting the same α2-adrenergic receptor, exhibit opposing effects on food intake.

  • This compound , as an α2-adrenergic antagonist, consistently demonstrates a dose-dependent reduction in food intake in both lean and obese animal models.[5] This anorectic effect is attributed to the enhancement of noradrenergic signaling.

  • Clonidine , an α2-adrenergic agonist, generally leads to an increase in food intake.[3][5][6][7] This hyperphagic effect is thought to be mediated by the inhibition of norepinephrine release in key appetite-regulating centers of the brain.

The contrasting effects of these two compounds underscore the critical role of the α2-adrenergic receptor in the complex neural circuitry governing appetite. For researchers in drug development, this compound presents a potential scaffold for anorectic agents, while clonidine's effects highlight the orexigenic potential of α2-adrenergic agonism, which could be relevant in conditions characterized by a loss of appetite. Further investigation into the specific downstream signaling cascades and neuronal populations affected by these compounds will be crucial for the development of targeted therapies for metabolic disorders.

References

A Comparative Guide to the Antagonistic Properties of Rauwolscine Against α2-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the α2-adrenergic receptor antagonist, Rauwolscine (B89727), against the well-known α2-adrenergic agonists, Clonidine (B47849) and Guanfacine (B1203898), as well as the structurally similar antagonist, Yohimbine. The information presented is based on available experimental data to assist in the assessment of this compound's antagonistic properties and its potential applications in research and drug development.

Introduction to α2-Adrenergic Receptor Modulation

The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in the central and peripheral nervous systems. These receptors are key regulators of sympathetic outflow and neurotransmitter release. Activation of α2-adrenergic receptors by agonists typically leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in various physiological effects, including sedation, analgesia, and a reduction in blood pressure. Conversely, antagonists of these receptors block the effects of agonists, leading to an increase in neurotransmitter release, most notably norepinephrine.

This compound, a diastereoisomer of yohimbine, is a potent antagonist of α2-adrenergic receptors.[1] Understanding its antagonistic profile in comparison to established α2-adrenergic agonists is crucial for its application as a pharmacological tool and for the development of novel therapeutics.

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The inhibitory constant (Kᵢ) is a measure of this affinity, where a lower Kᵢ value indicates a higher binding affinity. The following table summarizes the reported Kᵢ values for this compound and Yohimbine at the three main human α2-adrenergic receptor subtypes: α2A, α2B, and α2C. Data for the agonists Clonidine and Guanfacine are more limited in terms of direct Kᵢ values across all subtypes in comparative studies and are often described by their selectivity.

Table 1: Comparative Binding Affinities (Kᵢ in nM) of α2-Adrenergic Receptor Ligands

Compoundα2A-AR (Kᵢ, nM)α2B-AR (Kᵢ, nM)α2C-AR (Kᵢ, nM)Reference
This compound 3.50.370.13[1]
Yohimbine ~3.0 (pKi 8.52)~10.0 (pKi 8.00)~0.67 (pKi 9.17)[1]
Clonidine High affinity for all three subtypes (A, B, and C)[2]
Guanfacine Selective for α2A, with 15-20 times higher affinity than for α2B or α2C[2]

Note: The Kᵢ values presented are from a single source for direct comparison of this compound and Yohimbine.[1] It is important to note that absolute values can vary between studies due to different experimental conditions. Information on Clonidine and Guanfacine is primarily descriptive of their selectivity.

Data Interpretation: this compound demonstrates high affinity for all three α2-adrenergic receptor subtypes, with a notable preference for the α2C and α2B subtypes over the α2A subtype.[1] Yohimbine also exhibits high affinity for all subtypes.[1] Clonidine is a non-selective agonist at α2 receptors, while Guanfacine shows a clear preference for the α2A subtype.[2]

Functional Antagonism: Inhibition of α2-Adrenergic Agonist-Induced Effects

The functional antagonism of this compound is typically assessed by its ability to counteract the effects of an α2-adrenergic agonist. A common in vitro method is the cAMP inhibition assay, where the antagonist's potency is measured by its ability to reverse the agonist-induced decrease in intracellular cAMP levels.

Table 2: Functional Activity of α2-Adrenergic Ligands

CompoundAssay TypeReceptor SubtypePotency (IC₅₀/EC₅₀)Reference
This compound Inhibition of agonist-induced effectsα2 (general)Potent antagonist[3][4]
Yohimbine Inhibition of agonist-induced effectsα2 (general)Potent antagonist[3][4]
Clonidine Inhibition of cAMP accumulationα2A, α2B, α2CAgonist[5]
Guanfacine Inhibition of cAMP accumulationα2A selectiveAgonist[5]

Data Interpretation: Both this compound and Yohimbine are effective antagonists of α2-adrenergic receptor-mediated signaling.[3][4] They can reverse the inhibitory effects of agonists like Clonidine and Guanfacine on adenylyl cyclase. The selectivity of this compound for α2C and α2B subtypes, as suggested by its binding affinity, may translate to a differentiated functional antagonism profile compared to Yohimbine, which could be explored in further studies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to assess the antagonistic properties of compounds at α2-adrenergic receptors.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for α2-adrenergic receptor subtypes.

Principle: This is a competitive binding assay that measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine) from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be used to calculate the Kᵢ value using the Cheng-Prusoff equation.

Materials:

  • Cell membranes from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

  • Radioligand (e.g., [³H]-Rauwolscine).

  • Test compounds (this compound, Yohimbine, Clonidine, Guanfacine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 10 µM phentolamine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Inhibition Assay

Objective: To assess the functional antagonism of a test compound at α2-adrenergic receptors.

Principle: Activation of Gᵢ-coupled α2-adrenergic receptors by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this agonist-induced decrease.

Materials:

  • Whole cells expressing the α2-adrenergic receptor subtype of interest.

  • α2-adrenergic receptor agonist (e.g., Clonidine or UK-14,304).

  • Test antagonist (e.g., this compound).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist.

  • Agonist Stimulation: Add a fixed concentration of the α2-adrenergic agonist in the presence of forskolin to stimulate cAMP production.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC₅₀ value, which represents the concentration of the antagonist required to reverse 50% of the agonist-induced inhibition of cAMP production.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the α2-adrenergic signaling pathway, the workflow of a radioligand binding assay, and the logical relationship of this compound's antagonism.

G cluster_membrane Cell Membrane alpha2_receptor α2-Adrenergic Receptor g_protein G Protein (Gi) alpha2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts agonist α2-Adrenergic Agonist (e.g., Clonidine) agonist->alpha2_receptor Activates antagonist This compound (Antagonist) antagonist->alpha2_receptor Blocks atp ATP atp->adenylyl_cyclase cellular_response Inhibition of Neurotransmitter Release camp->cellular_response Leads to

Caption: α2-Adrenergic Receptor Signaling Pathway and Mechanism of this compound Antagonism.

G start Start prepare_membranes Prepare Cell Membranes (Expressing α2-AR) start->prepare_membranes incubate Incubate Membranes with: - Radioligand ([³H]-Rauwolscine) - Varying concentrations of  unlabeled antagonist prepare_membranes->incubate filter Rapid Filtration (Separate bound from free ligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Determine IC₅₀ and Kᵢ) count->analyze end End analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

G agonist α2-Adrenergic Agonist (e.g., Clonidine) receptor α2-Adrenergic Receptor agonist->receptor Binds to effect Inhibition of Adenylyl Cyclase (↓ cAMP) receptor->effect Leads to no_effect No Inhibition of Adenylyl Cyclase (cAMP levels maintained) receptor->no_effect Prevents agonist binding This compound This compound This compound->receptor Competitively Binds to

Caption: Logical Relationship of this compound's Competitive Antagonism.

Conclusion

This compound is a potent and selective antagonist of α2-adrenergic receptors, exhibiting high affinity for all three subtypes, with a preference for α2C and α2B. Its antagonistic properties are comparable, and in some aspects, potentially superior to its diastereomer, Yohimbine. The provided experimental protocols offer a framework for the in-depth characterization of this compound's antagonistic effects against α2-adrenergic agonists like Clonidine and Guanfacine. Further research with direct comparative studies under standardized conditions will be invaluable to fully elucidate the nuanced differences in the pharmacological profiles of these compounds and to guide their application in both preclinical and clinical settings.

References

Rauwolscine and Athletic Performance: A Comparative Meta-Analysis of Pre-Clinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rauwolscine (B89727), also known as alpha-yohimbine, is a naturally occurring alkaloid with a pharmacological profile that has garnered interest for its potential ergogenic effects. As a selective alpha-2 adrenergic receptor antagonist, this compound modulates sympathetic nervous system activity, which has downstream implications for metabolic processes and physical performance. This guide provides a meta-summary of the available scientific literature on this compound, presenting quantitative data, experimental methodologies, and proposed physiological mechanisms to offer a comprehensive overview for the scientific community.

Quantitative Data Summary

The ergogenic potential of this compound has been investigated in several studies, primarily focusing on its acute effects on anaerobic performance, strength, and power. The following tables summarize the key quantitative findings from these studies.

Study & ParticipantsDosing ProtocolPerformance MetricPlacebo Result (Mean ± SD)This compound Result (Mean ± SD)p-value
Ford et al. [1]14 resistance-trained males2 mg this compound 20 minutes prior to exercise
Gross Reaction Time (s)Not ReportedNot Reportedp = 0.015
Vertical Jump Height (cm)Not ReportedNot Reportedp > 0.05
Peak Power (W)Not ReportedNot Reportedp > 0.05
Peak Force (N)Not ReportedNot Reportedp > 0.05
Jones et al. (2023) [2]8 resistance-trained males2 mg this compound 30 minutes prior to anaerobic testing
Peak Power (W)Not ReportedNot Reportedp = 0.821
Mean Power (W)Not ReportedNot Reportedp = 0.453
Fatigue IndexNot ReportedNot Reportedp = 0.980
Total Work (J)Not ReportedNot Reportedp = 0.429
Blood Lactate (B86563) (mmol/L)Not ReportedHigher in this compound trialp = 0.050
Unnamed Study (2023) [3]12 healthy male participants2 mg this compound prior to exercise
Mean Power (W)No significant differenceNo significant differencep = 0.795
Peak Power (W)No significant differenceNo significant differencep = 0.821
Fatigue IndexNo significant differenceNo significant differencep = 0.598
Blood Lactate (mmol/L)Lower post-exerciseHigher post-exercisep = 0.008 (main effect for treatment)

Comparative Analysis with Yohimbine (B192690):

Yohimbine, a stereoisomer of this compound, has also been studied for its effects on athletic performance and body composition. While direct comparisons are limited, the data provides a broader context.

Study & ParticipantsDosing ProtocolKey Findings
Ostojic et al. (2006) [4][5][6]20 top-level male soccer players20 mg yohimbine daily for 21 days

Experimental Protocols

The methodologies employed in the key studies on this compound and athletic performance are crucial for interpreting the results.

Study by Ford et al.[1]

  • Design: A double-blind, counterbalanced, crossover study.

  • Participants: Fourteen resistance-trained males.

  • Supplementation: 2 mg of this compound or a placebo administered 20 minutes before testing.

  • Testing Battery:

    • Two maximal effort countermovement vertical jumps on a force platform.

    • A reaction-based agility test using the FitLight timing system.

    • An isometric mid-thigh pull assessment to measure peak force production.

  • Washout Period: A minimum of 24 hours between trials.

Study by Jones et al. (2023)[2]

  • Design: A double-blinded, counterbalanced, crossover study.

  • Participants: Eight resistance-trained males.

  • Supplementation: 2 mg of this compound or a placebo (gluten-free cornstarch) administered 30 minutes before testing.

  • Testing Protocol: 3 x 15-second Wingate Anaerobic Tests (WAnT) with a 2-minute active recovery period between tests.

  • Measures: Mean power, peak power, fatigue index, total work, rating of perceived exertion (RPE), and blood lactate (pre- and post-exercise).

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is its function as a selective antagonist of alpha-2 adrenergic receptors.[7][8] This antagonism leads to an increase in the release of norepinephrine (B1679862).

Proposed signaling pathway of this compound.

By blocking the alpha-2 adrenergic receptors, which normally provide negative feedback on norepinephrine release, this compound leads to elevated levels of this catecholamine.[3] This increase in sympathetic nervous system activity is hypothesized to enhance energy expenditure, focus, and potentially athletic performance.[9]

Experimental Workflow

The typical experimental design for investigating the acute effects of this compound on athletic performance follows a rigorous, controlled methodology to minimize bias.

Experimental_Workflow cluster_screening Participant Screening cluster_trial1 Trial 1 cluster_trial2 Trial 2 (Crossover) P_Recruitment Recruitment of Resistance-Trained Males P_Informed_Consent Informed Consent P_Recruitment->P_Informed_Consent P_Health_Screening Health Screening P_Informed_Consent->P_Health_Screening T1_Supplementation Supplementation (this compound or Placebo) P_Health_Screening->T1_Supplementation T1_Rest Rest Period (20-30 min) T1_Supplementation->T1_Rest T1_Testing Performance Testing (e.g., Wingate, VJ) T1_Rest->T1_Testing T1_Data Data Collection T1_Testing->T1_Data Washout Washout Period (>= 24 hours) T1_Data->Washout T2_Supplementation Supplementation (Opposite Condition) Washout->T2_Supplementation T2_Rest Rest Period (20-30 min) T2_Supplementation->T2_Rest T2_Testing Performance Testing (e.g., Wingate, VJ) T2_Rest->T2_Testing T2_Data Data Collection T2_Testing->T2_Data Data_Analysis Statistical Analysis T2_Data->Data_Analysis

Typical experimental workflow for a crossover study.

Conclusion

The current body of evidence from individual studies suggests that acute supplementation with low-dose this compound (2 mg) does not significantly enhance most measures of anaerobic performance, such as mean and peak power, in resistance-trained males.[2][3] However, some evidence points towards a potential improvement in reaction time and an increase in post-exercise blood lactate levels.[1][2] The sympathomimetic properties of this compound are well-established, but their translation to tangible ergogenic benefits in athletic contexts remains largely unconfirmed.[3] Further research with varying dosages, supplementation periods, and diverse athletic populations is warranted to fully elucidate the performance-enhancing potential of this compound. For now, it appears more suited as a potential fat-loss agent, similar to its stereoisomer yohimbine, rather than a direct performance enhancer.[4][5][6]

References

Correlating In-Vitro Binding Affinity with In-Vivo Efficacy of Rauwolscine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of rauwolscine's performance by examining its in-vitro binding affinity at various neuroreceptors and correlating this with its observed in-vivo efficacy in animal models. The data presented is intended to offer an objective overview supported by experimental findings to aid in research and drug development.

In-Vitro Binding Affinity of This compound (B89727)

This compound, a diastereoisomer of yohimbine (B192690), is well-characterized as a potent and selective antagonist of α2-adrenergic receptors. Its binding affinity has been determined across various receptor subtypes and species using radioligand binding assays. The inhibitory constant (Ki), a measure of binding affinity, is a key parameter in these studies, with lower values indicating a stronger binding affinity.

This compound generally exhibits high affinity for all three α2-adrenergic receptor subtypes (α2A, α2B, and α2C), with some studies suggesting a particularly high affinity for the α2C subtype.[1] In addition to its primary targets, this compound has been shown to interact with other receptors, notably serotonin (B10506) (5-HT) receptors, which may contribute to its overall pharmacological profile.[2]

Table 1: In-Vitro Binding Affinity (Ki in nM) of this compound at Adrenergic Receptors

Receptor SubtypeHumanRatRabbitDog
α2A 3.5---
α2B 0.37---
α2C 0.13---
α1 ~30-100 fold lower affinity than α2~30-100 fold lower affinity than α2-~30 fold lower affinity than α2[3]
Non-selective α2 -2.5 (Cerebral Cortex)[4]2.33-3.03 (Kidney)[5]2.33-3.03 (Kidney)[5]

Note: Ki values can vary depending on the radioligand, tissue preparation, and experimental conditions used.

In-Vivo Efficacy of this compound

The in-vivo effects of this compound are largely consistent with its in-vitro profile as an α2-adrenergic antagonist. By blocking presynaptic α2-autoreceptors, this compound increases the release of norepinephrine, leading to a range of physiological and behavioral effects.

In animal models, this compound has been demonstrated to influence cardiovascular parameters, appetite, and locomotor activity. Comparative studies with other α2-antagonists, such as its stereoisomer yohimbine, have provided further insights into its relative potency and selectivity in a physiological context.[6]

Table 2: In-Vivo Efficacy of this compound in Animal Models

SpeciesEffectDose RangeKey Findings
Rat Cardiovascular: Increased blood pressure and heart rate (conscious rats); Decreased blood pressure (anesthetized rats)20-40 µg (intraventricular)This compound was more potent than yohimbine and corynanthine (B1669447) in causing tachycardia in conscious rats.[7]
Rat Cardiovascular: Antagonism of α2-agonist (B-HT 920) induced effectsNot specifiedThis compound was more potent than RX 781094 in blocking α2-adrenoceptors in vivo.[6]
Mouse Appetite: Reduced food intake in both lean and genetically obese (ob/ob) miceNot specifiedThis compound significantly reduced 3- and 6-hour food intake.[8]
Dog Cardiovascular: Potent α2-adrenoceptor antagonistNot specifiedThis compound was approximately 30 times more potent as an α2-adrenoceptor antagonist than as an α1-adrenoceptor antagonist.[3]

Correlation Between In-Vitro Affinity and In-Vivo Efficacy

A clear correlation exists between the high in-vitro binding affinity of this compound for α2-adrenergic receptors and its observed in-vivo efficacy as an antagonist of these receptors. Its potent blockade of α2-receptors in binding assays translates to significant physiological effects in animal models at relatively low doses. The high selectivity of this compound for α2 over α1 receptors, as demonstrated in vitro, is also reflected in its in-vivo pharmacological profile, where α2-mediated effects predominate.[3][6]

However, a direct quantitative correlation, such as predicting in-vivo potency (e.g., ED50) from in-vitro binding constants (Ki), is complex and not always linear.[9] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), receptor reserve, and interactions with other biological systems can influence the in-vivo response. For instance, while this compound has a very high affinity for the α2C subtype in vitro, the specific contribution of this interaction to its overall in-vivo effects is not fully elucidated. Further research, including pharmacokinetic studies and in-vivo experiments using subtype-selective antagonists, is needed to establish a more precise quantitative in-vitro to in-vivo correlation (IVIVC).

Experimental Protocols

In-Vitro Radioligand Binding Assay

A standard experimental protocol for determining the binding affinity of this compound involves a competitive radioligand binding assay.

  • Tissue Preparation: Membranes are prepared from a tissue or cell line expressing the target receptor (e.g., rat cerebral cortex or cells transfected with human α2-adrenergic receptor subtypes).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]-rauwolscine or [3H]-RX821002) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[10]

In-Vivo Efficacy Study in Rodents

The following outlines a general procedure for assessing the in-vivo effects of this compound in a rat model.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are housed under controlled conditions with ad libitum access to food and water.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via a specific route, such as intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection. Doses are typically calculated based on the animal's body weight (mg/kg).

  • Experimental Groups: Animals are randomly assigned to different groups, including a vehicle control group and several groups receiving different doses of this compound.

  • Measurement of Efficacy: The specific physiological or behavioral parameter of interest is measured at predetermined time points after drug administration. This could include:

    • Cardiovascular parameters: Blood pressure and heart rate are monitored using telemetry or tail-cuff methods.

    • Food intake: The amount of food consumed over a specific period is measured.

    • Locomotor activity: Spontaneous movement is recorded using automated activity monitors.

  • Data Analysis: The data from the different dose groups are compared to the control group to determine the dose-response relationship and the effective dose (e.g., ED50) of this compound for the measured effect.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) alpha2_auto α2-Autoreceptor NE->alpha2_auto Binds to NE_released NE NE->NE_released Release alpha2_auto->NE Inhibits Release (-) alpha2_post α2-Adrenoceptor NE_released->alpha2_post Binds to G_protein Gi/o Protein alpha2_post->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to This compound This compound This compound->alpha2_auto Blocks This compound->alpha2_post Blocks

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway and the Action of this compound.

G start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 and Ki Determination) count->analyze end End analyze->end

Caption: Experimental Workflow for In-Vitro Radioligand Binding Assay.

G start Start acclimate Acclimatize Animals start->acclimate group Randomly Assign to Control and this compound Groups acclimate->group administer Administer Vehicle or This compound (Dose-Response) group->administer measure Measure Physiological/ Behavioral Endpoint administer->measure analyze Statistical Analysis (e.g., ANOVA) measure->analyze end End analyze->end

Caption: Experimental Workflow for In-Vivo Efficacy Study.

References

Safety Operating Guide

Proper Disposal of Rauwolscine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Rauwolscine, also known as alpha-yohimbine, is a bioactive alkaloid that requires careful handling and disposal due to its toxicological profile.[1] Adherence to proper disposal protocols is crucial for the safety of laboratory personnel and the prevention of environmental contamination. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound waste in research and drug development settings.

Essential Safety Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3]

Recommended PPE:

  • Gloves: Wear chemical-resistant gloves at all times.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is required.

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicity data for this compound (or its close analogue, Yohimbine Hydrochloride), providing a basis for its hazardous classification.

MetricValueSpeciesRouteReference
LD5040 mg/kgMouseOral[1]
LD5055 mg/kgMouseIntraperitoneal[1]
LD5043.9 mg/kgMouseSubcutaneous[1]
LDLO125 mg/kgMouseOral[3]

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. LDLO: Lowest published lethal dose.

Step-by-Step Disposal Protocol

The disposal of this compound must be in strict accordance with local, state, and federal regulations. The following protocol outlines standard laboratory practices for managing hazardous chemical waste.

1. Waste Segregation:

  • Isolate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.

  • Crucially, avoid mixing this compound with oxidizing agents.[1]

2. Containerization:

  • Use a designated, leak-proof hazardous waste container that is chemically compatible with this compound. Suitable materials include glass, lined metal cans or drums, and plastic pails.[1]

  • Solid Waste:

    • For unused or expired solid this compound, it is preferable to dispose of it in its original container.

    • Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a dedicated, clearly labeled container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealable, compatible container.

    • Do not fill any waste container beyond 90% of its capacity to allow for expansion.

3. Labeling:

  • All waste containers must be clearly and securely labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" or "this compound hydrochloride."

    • The concentration of the waste.

    • The date of accumulation.

    • A clear indication of the associated hazards (e.g., "Toxic").

4. Storage:

  • Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • The storage area should be located away from drains and potential sources of ignition.

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

6. Spill Management:

  • Minor Spills:

    • Immediately clean up spills to prevent the generation of dust.

    • Wear appropriate PPE.

    • Use dry clean-up procedures. If necessary, dampen the material with water to prevent it from becoming airborne before sweeping.

    • Collect the spilled material and any contaminated cleaning materials in a suitable container for disposal as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity and your laboratory supervisor.

    • Contact your institution's EHS department or emergency response team.

Experimental Protocols

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste in a laboratory setting.

RauwolscineDisposal cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate this compound Waste (Solid & Liquid) PPE->Segregate Container Select Leak-Proof, Compatible Container Segregate->Container Place waste in container Label Label Container: 'Hazardous Waste - this compound' (Toxic, Date, Concentration) Container->Label Store Store in Designated, Secure & Ventilated Area Label->Store Seal container Disposal Arrange Pickup by Certified Hazardous Waste Service Store->Disposal Schedule pickup Spill Spill Occurs Assess Assess Spill Size Spill->Assess MinorSpill Minor Spill: Clean up with PPE (Dry method) Assess->MinorSpill Minor MajorSpill Major Spill: Evacuate & Contact EHS Assess->MajorSpill Major MinorSpill->Container Dispose of cleanup materials as waste

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.